molecular formula C26H30F2N8O4S B3415271 PWT-33597 CAS No. 1246203-32-6

PWT-33597

Cat. No.: B3415271
CAS No.: 1246203-32-6
M. Wt: 588.6 g/mol
InChI Key: GDCJHDUWWAKBIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

PWT-33597 is a useful research compound. Its molecular formula is C26H30F2N8O4S and its molecular weight is 588.6 g/mol. The purity is usually 95%.
The exact mass of the compound N-(4-(4-(2-(difluoromethyl)-4-methoxy-1H-benzo[d]imidazol-1-yl)-6-morpholino-1,3,5-triazin-2-yl)phenyl)-2-(dimethylamino)ethanesulfonamide is 588.20787897 g/mol and the complexity rating of the compound is 933. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-[4-[4-[2-(difluoromethyl)-4-methoxybenzimidazol-1-yl]-6-morpholin-4-yl-1,3,5-triazin-2-yl]phenyl]-2-(dimethylamino)ethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30F2N8O4S/c1-34(2)13-16-41(37,38)33-18-9-7-17(8-10-18)23-30-25(35-11-14-40-15-12-35)32-26(31-23)36-19-5-4-6-20(39-3)21(19)29-24(36)22(27)28/h4-10,22,33H,11-16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDCJHDUWWAKBIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCS(=O)(=O)NC1=CC=C(C=C1)C2=NC(=NC(=N2)N3CCOCC3)N4C5=C(C(=CC=C5)OC)N=C4C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30F2N8O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70677349
Record name N-(4-{4-[2-(Difluoromethyl)-4-methoxy-1H-benzimidazol-1-yl]-6-(morpholin-4-yl)-1,3,5-triazin-2-yl}phenyl)-2-(dimethylamino)ethane-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70677349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

588.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1246203-32-6
Record name VDC-597
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1246203326
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(4-{4-[2-(Difluoromethyl)-4-methoxy-1H-benzimidazol-1-yl]-6-(morpholin-4-yl)-1,3,5-triazin-2-yl}phenyl)-2-(dimethylamino)ethane-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70677349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name VDC-597
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2H36UAA53E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

PWT-33597: A Technical Deep Dive into the Dual PI3K/mTOR Inhibitor's Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth analysis of the mechanism of action of PWT-33597 (also known as VDC-597), a potent and orally bioavailable dual inhibitor of phosphatidylinositol 3-kinase (PI3K) alpha and the mammalian target of rapamycin (mTOR). This document is intended for researchers, scientists, and drug development professionals interested in the preclinical pharmacology and therapeutic potential of this compound.

Core Mechanism: Dual Inhibition of PI3Kα and mTOR

This compound exerts its anti-neoplastic effects through the balanced and potent inhibition of two key nodes in a critical signaling pathway that governs cell growth, proliferation, survival, and metabolism. The compound selectively targets the alpha isoform of PI3K and mTOR kinase, leading to the induction of tumor cell apoptosis and the inhibition of tumor growth.[1]

Biochemical Potency

Biochemical assays have demonstrated the potent inhibitory activity of this compound against both PI3Kα and mTOR. The half-maximal inhibitory concentrations (IC50) from these assays are summarized in the table below.

TargetIC50 (nM) - Source 1[2]IC50 (nM) - Source 2[3][4]
PI3Kα2619
mTOR2114
PI3Kδ291~190 (10-fold less active)

In Vitro Pharmacology: Cellular Effects of this compound

The dual inhibitory action of this compound translates to significant anti-proliferative and pro-apoptotic effects in cancer cell lines. Studies in canine hemangiosarcoma cell lines (DEN-HSA, SB-HSA, and CIN-HSA) have elucidated the downstream consequences of PI3K and mTOR inhibition.

Inhibition of Downstream Signaling

Western blot analysis has confirmed that this compound effectively suppresses the phosphorylation of key downstream effectors of the PI3K/mTOR pathway. In canine hemangiosarcoma cells, a 24-hour incubation with this compound led to a dose-dependent reduction in the phosphorylation of Akt and 4eBP1.

Downstream Target50% Inhibition Concentration (µM)[3]
p-Akt~0.25
p-4eBP10.5 - 1.0
Anti-proliferative and Pro-apoptotic Activity

This compound demonstrates potent anti-proliferative activity and induces apoptosis in cancer cells. The IC50 for cell growth inhibition in canine hemangiosarcoma cell lines after a 72-hour exposure is approximately 0.3 µM. Furthermore, the compound has been shown to increase the levels of cleaved caspase-3, a key marker of apoptosis.

Inhibition of Cell Migration and Invasion

The effect of this compound on cell motility was assessed using both chemotactic and scratch wound assays in canine hemangiosarcoma cell lines. The results indicated a dose-dependent reduction in the migratory and invasive capabilities of these cells.

Reduction of Angiogenic Factors

This compound has been shown to decrease the production of Vascular Endothelial Growth Factor (VEGF), a critical signaling protein that stimulates the formation of new blood vessels (angiogenesis), a process essential for tumor growth and metastasis.

In Vivo Efficacy: Preclinical Xenograft Models

The anti-tumor activity of this compound has been demonstrated in in vivo models. In a key study utilizing a 786-0 renal cell carcinoma xenograft model, this compound exhibited superior efficacy compared to other targeted agents.

Treatment GroupTumor Growth Inhibition (%)
This compound93
Sorafenib64
GDC-0941 (pan-PI3K inhibitor)49
RapamycinLargely cytostatic

Furthermore, immunohistochemical analysis of tumors from this study revealed a significant, several-fold increase in cleaved caspase-3 staining after a single dose of this compound, an effect that was sustained after 18 days of dosing, confirming the induction of apoptosis in the tumor tissue.

Experimental Protocols

Biochemical Kinase Assays (PI3Kα and mTOR)
  • Assay Principle: Measurement of the inhibition of kinase activity by quantifying the phosphorylation of a substrate.

  • General Protocol:

    • Recombinant PI3Kα or mTOR kinase is incubated with a specific substrate and ATP in a reaction buffer.

    • This compound is added at various concentrations to determine its inhibitory effect.

    • The reaction is allowed to proceed for a defined period at a controlled temperature.

    • The amount of phosphorylated substrate is quantified using a detection method such as ADP-Glo™ Kinase Assay (Promega) or a fluorescence-based readout.

    • IC50 values are calculated from the dose-response curves.

Western Blotting for Downstream Signaling
  • Objective: To assess the phosphorylation status of Akt and 4eBP1 in response to this compound treatment.

  • Protocol:

    • Cell Culture and Treatment: Canine hemangiosarcoma cells (DEN-HSA, CIN-HSA, SB-HSA) are cultured in Eagle's Minimal Essential Medium (EMEM) supplemented with 10% fetal bovine serum. Cells are treated with varying concentrations of VDC-597 for 24 hours.

    • Protein Extraction: Cells are lysed, and total protein concentration is determined.

    • Gel Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

    • Antibody Incubation: Membranes are blocked and then incubated with primary antibodies specific for total and phosphorylated forms of Akt and 4eBP1.

    • Detection: After incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Cell Viability Assay
  • Assay Principle: A bioreductive fluorometric assay is used to determine the number of viable cells.

  • Protocol:

    • Cell Seeding: Canine hemangiosarcoma cells are seeded in 96-well plates.

    • Compound Treatment: Cells are incubated with various concentrations of this compound for 72 hours.

    • Assay: A viability reagent (e.g., alamarBlue™) is added to each well, and the plates are incubated.

    • Measurement: Fluorescence is measured using a plate reader. The intensity of the fluorescence is proportional to the number of viable cells.

    • Analysis: IC50 values are determined from the dose-response curves.

Apoptosis Assay (Cleaved Caspase-3 Detection)
  • Objective: To detect the induction of apoptosis by measuring the levels of cleaved caspase-3.

  • Protocol:

    • Sample Preparation: Tumor tissue from xenograft studies is fixed, paraffin-embedded, and sectioned.

    • Immunohistochemistry:

      • Tissue sections are deparaffinized and rehydrated.

      • Antigen retrieval is performed.

      • Sections are incubated with a primary antibody specific for cleaved caspase-3.

      • A secondary antibody conjugated to a detection enzyme is applied.

      • The signal is developed with a chromogenic substrate, and the sections are counterstained.

    • Analysis: The intensity and extent of staining for cleaved caspase-3 are evaluated microscopically.

786-0 Renal Xenograft Model
  • Objective: To evaluate the in vivo anti-tumor efficacy of this compound.

  • Protocol:

    • Cell Line: 786-0 human renal cell carcinoma cells are used.

    • Animal Model: Immunocompromised mice (e.g., athymic nude or SCID) are used.

    • Tumor Implantation: 786-0 cells are implanted subcutaneously into the flank of the mice.

    • Treatment: Once tumors reach a specified size, mice are randomized into treatment groups and dosed with this compound (formulation and route to be specified, typically oral gavage), vehicle control, or comparator agents.

    • Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.

    • Endpoint: The study is terminated when tumors in the control group reach a predetermined size. Tumor growth inhibition is calculated by comparing the change in tumor volume in the treated groups to the vehicle control group.

Signaling Pathway and Experimental Workflow Diagrams

PWT33597_Mechanism_of_Action RTK Receptor Tyrosine Kinase (RTK) PI3K PI3Kα RTK->PI3K PIP3 PIP3 PI3K->PIP3  PIP2 PIP2 PIP2 AKT Akt PIP3->AKT mTORC1 mTORC1 AKT->mTORC1 Apoptosis Apoptosis AKT->Apoptosis | S6K S6K mTORC1->S6K fourEBP1 4E-BP1 mTORC1->fourEBP1 mTORC2 mTORC2 mTORC2->AKT Proliferation Cell Proliferation & Survival S6K->Proliferation fourEBP1->Proliferation PWT33597 This compound PWT33597->PI3K Inhibits PWT33597->mTORC1 Inhibits PWT33597->mTORC2 Inhibits

Caption: this compound signaling pathway inhibition.

Western_Blot_Workflow start Start: Cancer Cell Culture treatment This compound Treatment start->treatment lysis Cell Lysis & Protein Extraction treatment->lysis quantification Protein Quantification lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Membrane Transfer sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP) primary_ab->secondary_ab detection ECL Detection secondary_ab->detection analysis Analysis of p-Akt & p-4eBP1 detection->analysis

Caption: Western blot experimental workflow.

Xenograft_Study_Workflow start Start: 786-0 Cell Culture implantation Subcutaneous Implantation in Mice start->implantation tumor_growth Tumor Growth Monitoring implantation->tumor_growth randomization Randomization tumor_growth->randomization treatment_group This compound Treatment Group randomization->treatment_group control_group Vehicle Control Group randomization->control_group measurement Tumor Volume Measurement treatment_group->measurement control_group->measurement endpoint Study Endpoint: Tumor Analysis measurement->endpoint

Caption: In vivo xenograft study workflow.

References

PWT-33597: A Dual Inhibitor of PI3Kα and mTOR for Cancer Therapy

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

PWT-33597, also known as VDC-597, is a potent and orally bioavailable small molecule that dually inhibits Phosphoinositide 3-kinase alpha (PI3Kα) and the mammalian Target of Rapamycin (mTOR).[1][2] This dual inhibitory action allows this compound to effectively block the PI3K/AKT/mTOR signaling pathway, a critical cellular cascade that is frequently dysregulated in various human and canine cancers, promoting cell growth, proliferation, survival, and resistance to therapy.[1][2] Preclinical studies have demonstrated its potential as an antineoplastic agent, showing its capability to induce tumor cell apoptosis and inhibit tumor growth in cancer models, including renal cell carcinoma and canine osteosarcoma.[3]

Primary Target and Mechanism of Action

The primary targets of this compound are the alpha isoform of PI3K and mTOR kinase. The PI3K/AKT/mTOR pathway is a crucial intracellular signaling network that regulates a multitude of cellular processes. Upon activation by growth factors, PI3K phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating AKT. Activated AKT, in turn, phosphorylates a range of downstream targets, including the mTOR complex 1 (mTORC1). mTORC1 then promotes protein synthesis and cell growth by phosphorylating substrates such as S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1).

This compound exerts its therapeutic effect by directly inhibiting both PI3Kα and mTOR, thereby blocking two key nodes in this signaling cascade. This dual inhibition leads to a comprehensive shutdown of the pathway, resulting in the inhibition of cell proliferation, migration, and invasion, as well as the induction of apoptosis in cancer cells that are dependent on this pathway for their survival and growth.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound (VDC-597).

Table 1: Biochemical Potency

TargetIC50 ValueNotes
Human PI3Kα19 nMBiochemical kinase assay
Human mTOR14 nMBiochemical kinase assay
PI3Kδ~10-fold less activeCompared to PI3Kα
PI3Kγ~10-fold less activeCompared to PI3Kα

Data sourced from a study on canine hemangiosarcoma.

Table 2: In Vitro Efficacy in Canine Hemangiosarcoma Cells

ParameterEffectIC50 Value (Approx.)
Akt and 4eBP1 PhosphorylationSuppression0.3 µM
Cell ProliferationDose-dependent reductionNot specified
Cell MigrationDose-dependent reductionNot specified
Vascular Endothelial Growth Factor (VEGF) ProductionDose-dependent reductionNot specified
ApoptosisPromotionNot specified

Data sourced from a study on canine hemangiosarcoma.

Key Experimental Protocols

Western Blot for Phospho-Protein Analysis

This protocol describes the methodology used to assess the effect of this compound on the phosphorylation of downstream targets in the PI3K/mTOR pathway.

  • Cell Culture and Treatment: Canine hemangiosarcoma cell lines (DEN-HSA, SB-HSA, and CIN-HSA) are maintained in complete Eagle's minimal essential medium (EMEM) supplemented with 10% fetal bovine serum and other standard supplements at 37°C in a 5% CO2 atmosphere. Cells are treated with varying concentrations of VDC-597 or vehicle control for 24 hours.

  • Protein Extraction: Following treatment, cells are lysed to extract total protein.

  • SDS-PAGE and Membrane Transfer: Protein samples are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a nitrocellulose or PVDF membrane.

  • Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for the phosphorylated and total forms of Akt and 4E-BP1. After washing, the membrane is incubated with a corresponding secondary antibody conjugated to a detection enzyme (e.g., horseradish peroxidase).

  • Signal Detection: The signal is visualized using a chemiluminescent substrate, and the ratio of the phosphorylated protein to the total protein is quantified to determine the effect of the inhibitor.

Cell Viability Assay

This protocol is used to determine the effect of this compound on the proliferation and viability of cancer cells.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with a range of concentrations of this compound or doxorubicin (as a single agent or in combination) for 72 hours.

  • Viability Assessment: Cell viability is assessed using a colorimetric assay, such as the MTT or MTS assay. In these assays, a tetrazolium salt is converted by metabolically active cells into a colored formazan product. The intensity of the color, which is proportional to the number of viable cells, is measured using a microplate reader.

  • Data Analysis: The results are expressed as the percentage of viable cells relative to the vehicle-treated control.

Cell Migration and Invasion Assays

These protocols evaluate the effect of this compound on the migratory and invasive capabilities of cancer cells.

  • Chemotactic Migration Assay (Boyden Chamber):

    • Cells are seeded in the upper chamber of a Transwell insert with a porous membrane.

    • The lower chamber contains a chemoattractant (e.g., serum-containing medium).

    • This compound is added to the cells in the upper chamber.

    • After incubation, non-migrated cells on the upper surface of the membrane are removed.

    • Cells that have migrated to the lower surface are fixed, stained, and counted.

  • Scratch Wound Assay:

    • A confluent monolayer of cells is "scratched" with a pipette tip to create a cell-free gap.

    • The cells are then treated with this compound or a vehicle control.

    • The closure of the gap over time is monitored and quantified as a measure of cell migration.

  • Invasion Assay:

    • This assay is similar to the migration assay, but the Transwell membrane is coated with a layer of extracellular matrix (e.g., Matrigel) to simulate a basement membrane.

    • The ability of cells to degrade the matrix and migrate through the pores is a measure of their invasive potential.

Visualizations

PI3K/mTOR Signaling Pathway and Inhibition by this compound

PI3K_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3Kα RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates S6K S6K mTORC1->S6K Phosphorylates _4EBP1 4E-BP1 mTORC1->_4EBP1 Phosphorylates Proliferation Cell Growth & Proliferation S6K->Proliferation _4EBP1->Proliferation PWT33597 This compound PWT33597->PI3K PWT33597->mTORC1

Caption: this compound inhibits PI3Kα and mTORC1.

Experimental Workflow for Western Blot Analysis

Western_Blot_Workflow start Start: Cancer Cell Culture treatment Treat with this compound or Vehicle Control start->treatment lysis Cell Lysis and Protein Extraction treatment->lysis quantification Protein Quantification lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Transfer to Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Incubate with Primary Antibodies (p-AKT, AKT, p-4E-BP1, 4E-BP1) blocking->primary_ab secondary_ab Incubate with Secondary Antibody primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis: Ratio of Phospho- to Total Protein detection->analysis end End: Assess Pathway Inhibition analysis->end

Caption: Workflow for Western Blot Analysis.

References

PWT-33597: A Comprehensive Technical Guide to a Dual PI3K/mTOR Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

PWT-33597, also known as VDC-597, is a potent and balanced dual inhibitor of phosphatidylinositol 3-kinase alpha (PI3Kα) and mammalian target of rapamycin (mTOR).[1][2][3] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, preclinical data, and detailed experimental protocols for its characterization. The information presented is intended to support researchers and drug development professionals in evaluating and utilizing this compound in preclinical and clinical research.

Introduction

The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. Its dysregulation is a frequent event in a wide range of human cancers, making it a key target for therapeutic intervention. This compound has been developed as a dual inhibitor that simultaneously targets two key nodes in this pathway: PI3Kα, a frequently mutated isoform in cancer, and mTOR, a central controller of cell growth and proliferation.[2][3] This dual-targeting strategy aims to overcome the feedback loops and resistance mechanisms that can limit the efficacy of single-agent inhibitors.

Mechanism of Action

This compound exerts its anti-cancer effects by competitively inhibiting the ATP-binding sites of PI3Kα and mTOR, thereby blocking their kinase activity. This leads to the downstream suppression of key signaling molecules, including Akt and 4E-BP1, which are critical for cell cycle progression and protein synthesis. The balanced inhibition of both PI3Kα and mTOR by this compound results in a more complete and sustained blockade of the pathway, leading to the induction of apoptosis and potent anti-tumor activity in preclinical models.

Quantitative Data

The following tables summarize the key in vitro and in vivo quantitative data for this compound.

Table 1: In Vitro Biochemical and Cellular Activity of this compound

Target/AssayIC50 ValueCell Lines/ConditionsReference
Biochemical Assays
PI3Kα19 nMHuman, biochemical kinase assay
mTOR14 nMHuman, biochemical kinase assay
PI3Kδ~190 nM (10-fold less active than PI3Kα)Human, biochemical kinase assay
PI3Kγ~190 nM (10-fold less active than PI3Kα)Human, biochemical kinase assay
Cell-Based Assays
Inhibition of p-Akt and p-4E-BP1~0.3 µMCanine Hemangiosarcoma Cells
Cell Proliferation (CIN-HSA)0.23 µMCanine Hemangiosarcoma
Cell Proliferation (SB-HSA)0.69 µMCanine Hemangiosarcoma
Cell Proliferation (DEN-HSA)0.71 µMCanine Hemangiosarcoma
Inhibition of PI3K/mTOR pathway phosphorylationSimilar to biochemical IC50sNCI-H460, HCT116

Table 2: In Vivo Efficacy of this compound in Xenograft Model

Xenograft ModelTreatmentTumor Growth Inhibition (TGI)Reference
786-0 (Renal)This compound93%
786-0 (Renal)Sorafenib64%
786-0 (Renal)RapamycinCytostatic effect
786-0 (Renal)GDC-0941 (pan-PI3K inhibitor)49%

Signaling Pathway and Experimental Workflows

PI3K/AKT/mTOR Signaling Pathway

PI3K_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PDK1->AKT Phosphorylation (Thr308) TSC1_2 TSC1/2 AKT->TSC1_2 Inhibition Apoptosis Inhibition of Apoptosis AKT->Apoptosis Inhibition mTORC2 mTORC2 mTORC2->AKT Phosphorylation (Ser473) Rheb Rheb TSC1_2->Rheb Inhibition mTORC1 mTORC1 Rheb->mTORC1 Activation S6K1 S6K1 mTORC1->S6K1 Activation FourEBP1 4E-BP1 mTORC1->FourEBP1 Inhibition CellGrowth Cell Growth & Proliferation S6K1->CellGrowth FourEBP1->CellGrowth PWT33597 This compound PWT33597->PI3K PWT33597->mTORC2 PWT33597->mTORC1

Caption: PI3K/AKT/mTOR signaling pathway and points of inhibition by this compound.

Experimental Workflow: In Vitro Kinase Assay

Kinase_Assay_Workflow Start Start: Prepare Reagents PrepareEnzyme Prepare purified PI3Kα or mTOR enzyme Start->PrepareEnzyme PrepareInhibitor Prepare serial dilutions of this compound Start->PrepareInhibitor PrepareSubstrate Prepare substrate (e.g., PIP2 for PI3K) Start->PrepareSubstrate AssayPlate Add enzyme, inhibitor, and ATP to assay plate PrepareEnzyme->AssayPlate PrepareInhibitor->AssayPlate Incubate Incubate at room temperature AssayPlate->Incubate AddSubstrate Add substrate to initiate reaction Incubate->AddSubstrate IncubateReaction Incubate for a defined time AddSubstrate->IncubateReaction StopReaction Stop reaction IncubateReaction->StopReaction Detection Detect product formation (e.g., ADP-Glo, HTRF) StopReaction->Detection Analyze Analyze data and calculate IC50 Detection->Analyze

Caption: Workflow for in vitro biochemical kinase assay to determine IC50 values.

Experimental Workflow: 786-0 Xenograft Model

Xenograft_Workflow Start Start: Cell Culture CultureCells Culture 786-0 renal carcinoma cells Start->CultureCells PrepareAnimals Prepare immunodeficient mice (e.g., nude or SCID) Start->PrepareAnimals Implantation Subcutaneously implant 786-0 cells into mice CultureCells->Implantation PrepareAnimals->Implantation TumorGrowth Allow tumors to reach a palpable size Implantation->TumorGrowth Randomization Randomize mice into treatment groups TumorGrowth->Randomization Treatment Administer this compound (oral) or vehicle control daily Randomization->Treatment Monitoring Monitor tumor volume and body weight Treatment->Monitoring Endpoint Continue treatment for a defined period or until tumor volume endpoint Monitoring->Endpoint Analysis Euthanize mice, excise tumors for analysis (e.g., Western blot, IHC) Endpoint->Analysis DataAnalysis Analyze tumor growth inhibition (TGI) Analysis->DataAnalysis

Caption: Workflow for evaluating the in vivo efficacy of this compound in a 786-0 xenograft model.

Experimental Protocols

In Vitro PI3Kα/mTOR Kinase Assay (Biochemical IC50 Determination)

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against purified PI3Kα and mTOR enzymes.

Materials:

  • Purified recombinant human PI3Kα and mTOR enzymes.

  • This compound.

  • Kinase-specific substrate (e.g., phosphatidylinositol-4,5-bisphosphate [PIP2] for PI3K).

  • ATP.

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT).

  • DMSO.

  • ADP-Glo™ Kinase Assay kit (Promega) or similar detection reagent.

  • 384-well white assay plates.

  • Plate reader capable of luminescence detection.

Procedure:

  • Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Perform serial dilutions of the this compound stock solution in DMSO to create a concentration range for IC50 determination (e.g., 10-point, 3-fold dilutions).

  • Add 50 nL of each this compound dilution or DMSO (vehicle control) to the wells of a 384-well plate.

  • Prepare a 2X enzyme solution of either PI3Kα or mTOR in kinase assay buffer.

  • Add 5 µL of the 2X enzyme solution to each well.

  • Prepare a 2X substrate/ATP solution in kinase assay buffer. The final concentration of substrate and ATP should be at or near their respective Km values.

  • Initiate the kinase reaction by adding 5 µL of the 2X substrate/ATP solution to each well.

  • Incubate the plate at room temperature for 1 hour.

  • Stop the kinase reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

  • Measure luminescence using a plate reader.

  • Calculate the percent inhibition for each this compound concentration and determine the IC50 value using a non-linear regression curve fit.

Cell Proliferation Assay (MTS Assay)

Objective: To determine the effect of this compound on the proliferation of cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., 786-0, NCI-H460, or HCT116).

  • Complete cell culture medium.

  • This compound.

  • DMSO.

  • CellTiter 96® AQueous One Solution Cell Proliferation Assay (MTS) (Promega).

  • 96-well clear-bottom tissue culture plates.

  • Microplate reader capable of measuring absorbance at 490 nm.

Procedure:

  • Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete culture medium.

  • Allow cells to attach and grow for 24 hours in a humidified incubator at 37°C and 5% CO2.

  • Prepare serial dilutions of this compound in complete culture medium from a DMSO stock solution. The final DMSO concentration should be ≤ 0.1%.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions or medium with DMSO (vehicle control).

  • Incubate the cells for 72 hours.

  • Add 20 µL of CellTiter 96® AQueous One Solution Reagent to each well.

  • Incubate the plate for 1-4 hours at 37°C in a humidified incubator.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blot Analysis of PI3K/mTOR Pathway Phosphorylation

Objective: To assess the effect of this compound on the phosphorylation of key downstream effectors of the PI3K/mTOR pathway, such as Akt and 4E-BP1.

Materials:

  • Cancer cell line of interest.

  • Complete cell culture medium.

  • This compound.

  • DMSO.

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • BCA Protein Assay Kit.

  • Laemmli sample buffer.

  • SDS-PAGE gels.

  • PVDF membranes.

  • Transfer buffer.

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).

  • Primary antibodies: anti-phospho-Akt (Ser473), anti-total Akt, anti-phospho-4E-BP1 (Thr37/46), anti-total 4E-BP1, and an antibody against a loading control (e.g., GAPDH or β-actin).

  • HRP-conjugated secondary antibodies.

  • Enhanced chemiluminescence (ECL) detection reagent.

  • Imaging system for chemiluminescence detection.

Procedure:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Treat cells with various concentrations of this compound or DMSO for a specified time (e.g., 2-24 hours).

  • Wash cells with ice-cold PBS and lyse them in lysis buffer.

  • Determine the protein concentration of the lysates using the BCA assay.

  • Normalize protein concentrations and prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.

  • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane with TBST and detect the signal using an ECL reagent and an imaging system.

  • Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

786-0 Renal Cancer Xenograft Model

Objective: To evaluate the in vivo anti-tumor efficacy of this compound.

Materials:

  • 786-0 human renal cell carcinoma cell line.

  • Female athymic nude mice (6-8 weeks old).

  • Matrigel.

  • This compound formulated for oral administration.

  • Vehicle control for oral administration.

  • Calipers.

  • Animal balance.

Procedure:

  • Harvest 786-0 cells and resuspend them in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 5 x 10^7 cells/mL.

  • Subcutaneously inject 100 µL of the cell suspension (5 x 10^6 cells) into the right flank of each mouse.

  • Monitor tumor growth regularly using calipers. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.

  • When tumors reach an average volume of 150-200 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).

  • Administer this compound orally once daily at a predetermined dose. The control group should receive the vehicle.

  • Measure tumor volume and body weight 2-3 times per week.

  • Continue treatment for a specified period (e.g., 21-28 days) or until tumors in the control group reach a predetermined maximum size.

  • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., pharmacodynamic marker analysis by Western blot or immunohistochemistry).

  • Calculate the tumor growth inhibition (TGI) using the formula: TGI (%) = [1 - (ΔT / ΔC)] x 100, where ΔT is the change in mean tumor volume of the treated group and ΔC is the change in mean tumor volume of the control group.

Conclusion

This compound is a potent, balanced dual inhibitor of PI3Kα and mTOR with significant anti-tumor activity in preclinical models of cancer. The data and protocols presented in this technical guide provide a solid foundation for further investigation of this compound as a potential therapeutic agent. Its ability to effectively shut down the PI3K/AKT/mTOR signaling cascade warrants continued evaluation in both preclinical and clinical settings. A Phase 1 clinical trial (NCT01407380) has been conducted to evaluate the safety, pharmacokinetics, and pharmacodynamics of this compound mesylate in subjects with advanced malignancies.

References

PWT-33597: A Technical Guide to a Novel Dual PI3K/mTOR Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

PWT-33597, also known as VDC-597, is an orally bioavailable small molecule that acts as a dual inhibitor of phosphoinositide 3-kinase alpha (PI3Kα) and the mammalian target of rapamycin (mTOR). By targeting two key nodes in a critical cell signaling pathway, this compound has demonstrated potential as an antineoplastic agent. This technical guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and preclinical data associated with this compound, intended to support ongoing research and drug development efforts.

Chemical Structure and Properties

Details regarding the precise chemical structure, IUPAC name, and comprehensive physicochemical properties of this compound are not yet publicly available in widespread scientific literature. It is known to be the mesylate salt form of the active compound, which enhances its solubility and suitability for oral administration.[1] Further investigation into patent filings and supplementary materials from preclinical studies is required to fully elucidate these characteristics.

Table 1: Physicochemical Properties of this compound (VDC-597)

Property Value Reference
Chemical Formula Not Available
Molecular Weight Not Available
IUPAC Name Not Available
Salt Form Mesylate [1]
Bioavailability Orally Bioavailable [1]
Solubility Not Available
Melting Point Not Available

| Appearance | Not Available | |

Mechanism of Action: Dual Inhibition of the PI3K/mTOR Pathway

This compound exerts its therapeutic effect by selectively inhibiting both PI3Kα and mTOR kinase.[1] These two proteins are central components of the PI3K/Akt/mTOR signaling pathway, which is a critical regulator of cell growth, proliferation, survival, and metabolism. In many forms of cancer, this pathway is aberrantly activated, leading to uncontrolled cell division and resistance to apoptosis.

By simultaneously blocking PI3Kα and mTOR, this compound can induce tumor cell apoptosis and inhibit cell growth.[1] This dual-inhibition strategy is hypothesized to be more effective than targeting a single node in the pathway, as it may prevent feedback activation loops that can limit the efficacy of single-target agents.

PI3K_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3Kα RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylates PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Survival Cell Survival Akt->Survival Promotes S6K p70S6K mTORC1->S6K Phosphorylates fourEBP1 4E-BP1 mTORC1->fourEBP1 Phosphorylates mTORC2 mTORC2 mTORC2->Akt Phosphorylates CellGrowth Cell Growth & Proliferation S6K->CellGrowth fourEBP1->CellGrowth Inhibits PWT33597 This compound PWT33597->PI3K PWT33597->mTORC1 PWT33597->mTORC2

Figure 1. Simplified PI3K/Akt/mTOR signaling pathway and the inhibitory action of this compound.

Preclinical and Clinical Studies

In Vitro Studies
  • Canine Osteosarcoma: In vitro studies using canine osteosarcoma cell lines demonstrated that VDC-597 inhibited cellular viability, migration, and invasion. The compound also reduced the production of vascular endothelial growth factor (VEGF) and decreased the phosphorylation of key signaling proteins within the PI3K/Akt/mTOR pathway, while promoting cell death.

In Vivo Studies
  • Renal Xenograft Model: In a 786-0 renal xenograft model (VHL -/-, PTEN -/-), this compound demonstrated superior efficacy compared to both rapamycin (an mTORC1 inhibitor) and sorafenib (a VEGFR/RAF inhibitor). This compound achieved a 93% tumor growth inhibition (TGI), whereas sorafenib and rapamycin showed 64% TGI and a largely cytostatic effect, respectively. Furthermore, this compound was more effective than the pan-PI3K inhibitor GDC-0941 (49% TGI). Immunohistochemical analysis revealed that a single dose of this compound led to a several-fold increase in cleaved caspase 3, an indicator of apoptosis, an effect that was sustained after 18 days of dosing. In animals with large, established tumors (approximately 500 mm³), treatment with this compound resulted in rapid tumor regression in 100% of the subjects.

  • Canine Osteosarcoma Xenograft Model: In a mouse xenograft model of canine osteosarcoma, treatment with VDC-597 slowed tumor growth and increased survival times. These effects were observed with VDC-597 as a single agent and in combination with other chemotherapy drugs.

Table 2: Summary of Preclinical Efficacy Data

Model System Comparator(s) Key Findings Reference
786-0 Renal Xenograft Rapamycin, Sorafenib, GDC-0941 93% TGI with this compound vs. 64% (Sorafenib), cytostatic (Rapamycin), 49% (GDC-0941). Increased apoptosis. Tumor regression in established tumors.
Canine Osteosarcoma (In Vitro) - Inhibited cell viability, migration, invasion, and VEGF production. Promoted apoptosis.

| Canine Osteosarcoma (In Vivo Xenograft) | - | Slowed tumor growth and increased survival. | |

Clinical Studies

A Phase 1, open-label, dose-escalation study of this compound mesylate was conducted in subjects with advanced malignancies (NCT01407380). The primary objectives of this study were to determine the maximum tolerated dose (MTD) and to evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of the drug. The study also aimed to assess preliminary clinical effects. The trial enrolled patients with pathologically confirmed advanced solid tumors or malignant lymphoma for which standard therapy was no longer effective.

Experimental Protocols

Detailed, publicly available protocols for the synthesis of this compound and for the specific in vitro and in vivo assays are limited. The following represent generalized methodologies based on common practices in the field.

General In Vitro Kinase Assay Protocol

Kinase_Assay_Workflow start Start prepare_reagents Prepare Kinase, Substrate, ATP, and this compound start->prepare_reagents incubation Incubate Components at 37°C prepare_reagents->incubation stop_reaction Stop Reaction incubation->stop_reaction detection Detect Phosphorylation (e.g., Luminescence, Fluorescence) stop_reaction->detection data_analysis Data Analysis (IC50 determination) detection->data_analysis end End data_analysis->end

Figure 2. Generalized workflow for an in vitro kinase assay to determine the inhibitory activity of this compound.
General Xenograft Study Protocol

Xenograft_Workflow start Start cell_culture Culture Cancer Cell Line start->cell_culture implantation Subcutaneous Implantation of Cells into Immunocompromised Mice cell_culture->implantation tumor_growth Monitor Tumor Growth implantation->tumor_growth randomization Randomize Mice into Treatment Groups tumor_growth->randomization treatment Administer this compound or Vehicle Control randomization->treatment monitoring Monitor Tumor Volume and Body Weight treatment->monitoring monitoring->treatment Continue Treatment endpoint Endpoint Reached (e.g., Tumor Size Limit) monitoring->endpoint analysis Tumor Excision and Immunohistochemical Analysis endpoint->analysis Yes end End endpoint->end No Further Analysis

Figure 3. Generalized workflow for a preclinical xenograft study to evaluate the in vivo efficacy of this compound.

Conclusion

This compound (VDC-597) is a promising dual PI3Kα/mTOR inhibitor with demonstrated preclinical activity in various cancer models. Its ability to potently inhibit two key nodes in a critical oncogenic signaling pathway suggests it may offer advantages over single-target inhibitors. Further research is warranted to fully characterize its physicochemical properties, delineate its detailed mechanism of action, and evaluate its clinical efficacy and safety in a broader range of malignancies. The information provided in this technical guide is intended to serve as a foundational resource for researchers and drug development professionals working with this compound.

References

PWT-33597: A Technical Whitepaper on the Dual PI3Kα/mTOR Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

PWT-33597 is an orally bioavailable, dual inhibitor of phosphoinositide 3-kinase alpha (PI3Kα) and the mammalian target of rapamycin (mTOR).[1][2] This compound has demonstrated potential as an antineoplastic agent by targeting key nodes in the PI3K/mTOR signaling pathway, which is frequently dysregulated in human cancers and promotes tumor cell growth, survival, and proliferation.[1][2] Preclinical studies have characterized its biochemical and cellular activity, pharmacokinetic properties, and in vivo efficacy. A Phase 1 clinical trial has further evaluated its safety and preliminary clinical effects in patients with advanced malignancies.[3] This document provides a comprehensive technical overview of the discovery, synthesis, mechanism of action, and preclinical and clinical development of this compound.

Discovery and Rationale

The phosphoinositide-3-kinase (PI3K) pathway is a critical mediator of tumor cell growth, survival, and proliferation. The alpha isoform of PI3K (PI3Kα) is of particular interest in oncology as it is frequently amplified or mutationally activated in various tumors, making it a key downstream effector of receptor tyrosine kinases. Additionally, the mTOR kinase, a downstream component of the PI3K pathway, plays a crucial role in cellular growth and metabolism. Inhibitors targeting mTOR have already shown clinical benefit in several cancer types.

This understanding led to the rationale for developing a dual inhibitor that could simultaneously target both PI3Kα and mTOR. Such an agent could potentially offer a more potent and durable anti-tumor response by comprehensively blocking this critical signaling cascade. This compound (also known as VDC-597) was discovered through a targeted drug discovery program aimed at identifying potent and selective dual inhibitors of PI3Kα and mTOR.

Chemical Synthesis

While the precise, multi-step synthesis of this compound is proprietary and not fully detailed in the public domain, the discovery process involved a scaffold-hopping approach from the ZSTK474 (benzimidazole) class of PI3K inhibitors to create imidazo[1,2-a]pyridine analogues. This process often involves heteroaryl Heck reactions, which utilize palladium-catalyzed coupling of substituted imidazo[1,2-a]pyridines with other heterocyclic structures like triazines or pyrimidines to generate the core chemical scaffold. The final compound is formulated as a mesylate salt for improved oral bioavailability.

Mechanism of Action

This compound functions as a selective dual inhibitor of PI3Kα and mTOR kinase. By inhibiting these two key enzymes, this compound effectively blocks the PI3K/mTOR signaling pathway. This pathway, when activated, promotes cell growth, survival, and resistance to both chemotherapy and radiotherapy. The dual inhibition by this compound is expected to lead to the apoptosis (programmed cell death) and inhibition of growth in tumor cells that overexpress or have a constitutively active PI3K/mTOR pathway.

Signaling Pathway

PI3K_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3Kα RTK->PI3K mTOR mTOR PI3K->mTOR PWT33597 This compound PWT33597->PI3K PWT33597->mTOR Downstream Downstream Effectors (e.g., AKT, S6K) mTOR->Downstream Cell_Outcomes Cell Growth, Proliferation, Survival Downstream->Cell_Outcomes

Caption: this compound inhibits the PI3K/mTOR signaling pathway.

Preclinical Characterization

Biochemical and Cellular Activity

This compound has been shown to be a potent inhibitor of PI3Kα and mTOR in biochemical assays. It also demonstrates selectivity for PI3Kα over other isoforms such as PI3Kγ and PI3Kδ. A summary of its in vitro potency is provided in the table below.

TargetAssay TypeIC50 (nM)
PI3KαBiochemical19
mTORBiochemical14
PI3KγBiochemical~10-fold selective vs. α
PI3KδBiochemical~10-fold selective vs. α

In cellular assays using NCI-H460 and HCT116 tumor cells, which have mutationally activated PI3Kα, this compound effectively inhibited the phosphorylation of proteins downstream in the PI3K and mTOR pathways. The cellular IC50 values were reported to be similar to its biochemical IC50 values. Furthermore, kinase profiling against a large panel of protein kinases revealed minimal cross-reactivity, indicating a high degree of selectivity for its intended targets.

Pharmacokinetics and In Vivo Pharmacodynamics

Pharmacokinetic studies in multiple preclinical species demonstrated that this compound has good pharmacokinetic properties. It is not extensively metabolized in vivo and has a low potential for interaction with cytochrome P450 enzymes.

Following a single oral dose in animal models, this compound showed durable inhibition of PI3K and mTOR pathway signaling in xenograft tumors. The administration of the compound in mice was associated with transient increases in plasma insulin, which is consistent with its mechanism of action on the PI3K/AKT signaling pathway. A robust relationship between the pharmacokinetic profile and the pharmacodynamic effects was established to guide the design of the Phase 1 clinical study.

In Vivo Efficacy

In preclinical xenograft models, this compound has demonstrated anti-tumor activity. For instance, studies showed that it can cause regression of 786-0 renal xenografts.

Clinical Development

Phase 1 Clinical Trial

A Phase 1, open-label, dose-escalation study of this compound mesylate was conducted in subjects with advanced malignancies (NCT01407380).

  • Objective: To evaluate the safety, pharmacokinetics, pharmacodynamics, and preliminary clinical effects of orally administered this compound mesylate.

  • Design: The study consisted of two phases: a dose-escalation phase to determine the maximum tolerated dose (MTD) and a dose-confirmation phase with a cohort expansion at or below the MTD.

  • Population: Patients with pathologically confirmed advanced solid tumors or malignant lymphoma for which standard therapy was no longer effective or did not exist.

  • Treatment: Subjects received once-daily oral doses of this compound in 28-day cycles.

  • Status: The study started in June 2011 and the actual study completion date was in September 2012, with 22 patients enrolled.

Experimental Protocols (Phase 1 Study)

Inclusion Criteria (Abbreviated):

  • Males and females aged 18 years or older.

  • Pathologically confirmed advanced solid tumor or malignant lymphoma with no effective standard therapy.

  • ECOG Performance Status of ≤1.

  • Willingness to provide written informed consent.

Exclusion Criteria (Abbreviated):

  • Receipt of more than 5 prior cytotoxic chemotherapy regimens.

  • Radiotherapy within 4 weeks prior to the start of the study.

  • Major surgery within 28 days of initiating the study drug.

  • Insulin-requiring diabetes mellitus or persistent fasting blood glucose >160 mg/dL.

  • Uncontrolled congestive heart failure, recent myocardial infarction, or other significant cardiovascular conditions.

  • History of or ongoing cardiac dysrhythmias requiring treatment.

Experimental Workflow (Phase 1 Trial)

Phase1_Workflow cluster_screening Screening Phase cluster_treatment Treatment Phase cluster_evaluation Evaluation Phase Screening Patient Screening (Inclusion/Exclusion Criteria) Informed_Consent Informed Consent Screening->Informed_Consent Dose_Escalation Dose Escalation Phase (Determine MTD) Informed_Consent->Dose_Escalation Dose_Confirmation Dose Confirmation Phase (Cohort Expansion) Dose_Escalation->Dose_Confirmation Treatment_Cycle Once-daily Oral this compound (28-day cycles) Dose_Confirmation->Treatment_Cycle Safety_Eval Regular Safety Evaluation Treatment_Cycle->Safety_Eval PK_PD_Eval Pharmacokinetic & Pharmacodynamic Analysis Treatment_Cycle->PK_PD_Eval Clinical_Effect Preliminary Clinical Effect Assessment Treatment_Cycle->Clinical_Effect Follow_Up Follow-up Visit (28 days post-treatment) Clinical_Effect->Follow_Up

References

PWT-33597: A Technical Overview of a Dual PI3Kα/mTOR Inhibitor for Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PWT-33597, also known as VDC-597, is a potent, orally bioavailable small molecule that acts as a dual inhibitor of phosphoinositide 3-kinase alpha (PI3Kα) and the mammalian target of rapamycin (mTOR). The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. Its frequent dysregulation in a wide range of human cancers has made it a key target for therapeutic intervention. By simultaneously targeting two critical nodes in this pathway, PI3Kα and mTOR, this compound has been investigated for its potential to overcome the feedback loops and resistance mechanisms often observed with single-agent inhibitors. This technical guide provides a comprehensive overview of the available preclinical data on this compound, with a focus on its mechanism of action, in vitro and in vivo activity, and the methodologies used in its evaluation.

Core Mechanism of Action

This compound is a selective dual inhibitor of PI3Kα and mTOR kinase.[1] This dual inhibition leads to the suppression of downstream signaling, ultimately resulting in tumor cell apoptosis and the inhibition of tumor growth.[1] Preclinical studies have demonstrated that this compound effectively inhibits the phosphorylation of key downstream effectors of the PI3K/mTOR pathway, including Akt and 4E-BP1. This balanced inhibition of both PI3K and mTOR pathways is thought to be more effective than targeting either kinase alone, as it can prevent the feedback activation of PI3K signaling that is often seen with mTORC1/2 inhibitors.

Preclinical Data

The preclinical evaluation of this compound has been conducted in both human and canine cancer models, with a significant amount of detailed data available from veterinary oncology studies.

Biochemical and Cellular Activity

This compound has demonstrated potent inhibitory activity against its target kinases in biochemical assays. In cellular assays, it has been shown to inhibit the proliferation of various cancer cell lines, particularly those with activating mutations in the PI3K pathway.

Assay Type Target Cell Line IC50 (nM)
Biochemical AssayPI3Kα-19
Biochemical AssaymTOR-14
Cellular Assay (p-Akt inhibition)PI3K/mTORCanine Hemangiosarcoma (DEN-HSA, SB-HSA, CIN-HSA)~300
Cellular Assay (p-4eBP1 inhibition)PI3K/mTORCanine Hemangiosarcoma (DEN-HSA, SB-HSA, CIN-HSA)~300
Cellular Proliferation-Human Lung Cancer (NCI-H460)Similar to biochemical IC50
Cellular Proliferation-Human Colon Cancer (HCT116)Similar to biochemical IC50

Data compiled from publicly available research abstracts. The detailed experimental conditions for the human cell line data are not fully available.

In Vivo Efficacy

This compound has shown significant anti-tumor activity in xenograft models. In a renal cell carcinoma (786-0) xenograft model, which has a VHL-/- and PTEN-/- genotype, this compound demonstrated superior tumor growth inhibition (TGI) compared to both an mTORC1 inhibitor (rapamycin) and a VEGFR/RAF inhibitor (sorafenib).

Xenograft Model Treatment Tumor Growth Inhibition (TGI)
786-0 (Renal)This compound93%
786-0 (Renal)Sorafenib64%
786-0 (Renal)RapamycinCytostatic effect
786-0 (Renal)GDC-0941 (pan-PI3K inhibitor)49%

Furthermore, in this model, this compound was shown to induce apoptosis, as evidenced by a several-fold increase in cleaved caspase 3 staining in tumor tissues. The compound was also capable of causing rapid regression of large, established tumors.

Kinase Selectivity

This compound is approximately 10-fold more selective for PI3Kα over PI3Kγ and PI3Kδ. A broader kinase profiling study against 442 protein kinases (Ambit Kinomescan) revealed minimal cross-reactivity with other serine/threonine or tyrosine kinases, suggesting a favorable selectivity profile.

Experimental Protocols

Detailed experimental protocols for the preclinical evaluation of this compound are not extensively available in the public domain. However, based on published research in veterinary oncology, the following methodologies have been described:

Cell Viability Assay
  • Cell Lines: Canine hemangiosarcoma cell lines (DEN-HSA, SB-HSA, CIN-HSA).

  • Method: Cells are seeded in 96-well plates and allowed to adhere overnight. They are then treated with a range of concentrations of this compound for 72 hours. Cell viability is assessed using a commercial assay that measures ATP content (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega). Luminescence is read on a plate reader, and data is normalized to vehicle-treated controls. IC50 values are calculated using non-linear regression analysis.

Western Blotting for Phospho-protein Analysis
  • Cell Lysis: Cells are treated with this compound for a specified time, then washed with cold PBS and lysed in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Protein concentration in the lysates is determined using a BCA protein assay.

  • Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: Membranes are blocked and then incubated with primary antibodies against total and phosphorylated forms of Akt (S473 and T308) and 4E-BP1 (T37/46). Following incubation with HRP-conjugated secondary antibodies, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Cell Migration Assay (Scratch Wound Assay)
  • Method: Cells are grown to confluence in 6- or 12-well plates. A sterile pipette tip is used to create a "scratch" in the monolayer. The cells are then washed to remove debris and incubated with media containing different concentrations of this compound. The closure of the scratch is monitored and imaged at various time points (e.g., 0, 8, 24 hours). The rate of migration is quantified by measuring the change in the open area over time.

Visualizations

Signaling Pathway of this compound Inhibition

PWT33597_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3Kα RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT mTORC1 mTORC1 AKT->mTORC1 Survival Cell Survival AKT->Survival mTORC2 mTORC2 mTORC2->AKT S6K p70S6K mTORC1->S6K _4EBP1 4E-BP1 mTORC1->_4EBP1 Proliferation Cell Growth & Proliferation S6K->Proliferation _4EBP1->Proliferation PWT33597 This compound PWT33597->PI3K PWT33597->mTORC2 PWT33597->mTORC1

Caption: this compound dual inhibition of PI3Kα and mTOR.

Experimental Workflow for In Vitro Evaluation

PWT33597_Workflow cluster_setup Experimental Setup cluster_assays In Vitro Assays cluster_analysis Data Analysis CellCulture Cancer Cell Culture Viability Cell Viability (72h) CellCulture->Viability Western Western Blot (p-Akt, p-4EBP1) CellCulture->Western Migration Migration Assay (Scratch Wound) CellCulture->Migration DrugPrep This compound Dilution Series DrugPrep->Viability DrugPrep->Western DrugPrep->Migration IC50 IC50 Calculation Viability->IC50 Densitometry Band Densitometry Western->Densitometry Imaging Imaging & Quantification Migration->Imaging

Caption: Workflow for in vitro characterization of this compound.

Clinical Development

A Phase 1, open-label, dose-escalation study of this compound mesylate was initiated in 2011 in subjects with advanced malignancies (NCT01407380). The primary objectives were to determine the maximum tolerated dose (MTD) and to evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of the compound. The study was completed in 2012. However, the results of this clinical trial have not been made publicly available in peer-reviewed publications or conference presentations. The lack of publicly available data suggests that the clinical development of this compound may have been discontinued.

Summary and Future Directions

This compound is a dual PI3Kα/mTOR inhibitor that has demonstrated promising preclinical anti-cancer activity. Its ability to potently and selectively inhibit two key nodes in a critical cancer signaling pathway provides a strong rationale for its development. The available data from in vitro and in vivo models, particularly in the context of tumors with PI3K pathway activation, highlight its potential as a therapeutic agent.

However, the lack of publicly available data from human clinical trials makes it difficult to assess its translational potential. Further research would be needed to understand its pharmacokinetic and safety profile in humans and to identify the patient populations most likely to benefit from this targeted therapy. While the development of this compound itself may have stalled, the preclinical data generated for this compound can still provide valuable insights for the broader field of PI3K/mTOR inhibitor development. The detailed methodologies from the veterinary oncology studies can serve as a useful reference for researchers working on similar compounds.

References

PWT-33597: A Technical Guide to Downstream Signaling Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

PWT-33597 is an orally bioavailable, balanced dual inhibitor of phosphatidylinositol 3-kinase alpha (PI3Kα) and the mechanistic target of rapamycin (mTOR).[1][2] This document provides a detailed overview of the core downstream signaling pathways modulated by this compound, supported by preclinical data. It includes structured data tables, detailed experimental methodologies for the characterization of PI3K/mTOR inhibitors, and visualizations of the signaling cascade and experimental workflows. This guide is intended to serve as a technical resource for researchers and drug development professionals investigating this compound and related compounds.

Introduction to this compound

This compound is a potent small molecule inhibitor that simultaneously targets two critical nodes in cellular signaling: PI3Kα and mTOR. The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, survival, and metabolism. Its aberrant activation is a frequent event in a wide range of human cancers, making it a key target for therapeutic intervention.[2][3] this compound's dual-inhibitor mechanism is designed to provide a more comprehensive and durable blockade of this pathway compared to agents that target a single component.[1] Preclinical studies have demonstrated its efficacy in various xenograft models, and the compound has been evaluated in a Phase 1 clinical trial for advanced malignancies.

Core Signaling Pathway: PI3K/Akt/mTOR

This compound exerts its anti-neoplastic effects by inhibiting the kinase activity of PI3Kα and mTOR. This dual inhibition leads to the downregulation of a cascade of downstream effectors that are critical for tumor cell growth and survival.

  • PI3K Inhibition : By inhibiting PI3Kα, this compound prevents the conversion of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). This reduction in PIP3 levels at the cell membrane prevents the recruitment and activation of downstream kinases, most notably Akt.

  • mTOR Inhibition : this compound targets both mTOR complex 1 (mTORC1) and mTOR complex 2 (mTORC2).

    • Inhibition of mTORC1 blocks the phosphorylation of its key substrates, p70 S6 kinase (S6K) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1). This leads to a reduction in protein synthesis and cell growth.

    • Inhibition of mTORC2 is crucial as it is responsible for the full activation of Akt through phosphorylation at serine 473. Thus, by inhibiting mTORC2, this compound further suppresses Akt activity.

The combined inhibition of PI3Kα and mTOR by this compound results in a robust blockade of pro-survival signaling, ultimately leading to the induction of apoptosis and inhibition of tumor growth.

PWT33597_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3Kα RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PWT33597 This compound PWT33597->PI3K mTORC2 mTORC2 PWT33597->mTORC2 mTORC1 mTORC1 PWT33597->mTORC1 PIP2 PIP2 Akt Akt PIP3->Akt Activates Akt->mTORC1 Activates Survival Cell Survival Akt->Survival mTORC2->Akt Phosphorylates (S473) & Activates S6K S6K mTORC1->S6K _4EBP1 4E-BP1 mTORC1->_4EBP1 Proliferation Cell Growth & Proliferation S6K->Proliferation _4EBP1->Proliferation Inhibits translation when unphosphorylated

Caption: this compound dual-inhibits PI3Kα and mTOR, blocking downstream signaling to Akt, S6K, and 4E-BP1.

Quantitative Data Summary

Preclinical evaluation of this compound in a 786-0 renal cancer xenograft model demonstrated superior tumor growth inhibition compared to other targeted agents.

CompoundTarget(s)Dose/ScheduleEfficacy (Tumor Growth Inhibition)Reference
This compound PI3Kα, mTOR Not Specified93%
SorafenibVEGFR/RAFNot Specified64%
RapamycinmTORC1Not SpecifiedLargely cytostatic
GDC-0941Pan-PI3KNot Specified49%

Additionally, immunohistochemical analysis of tumors treated with this compound showed a several-fold increase in cleaved caspase-3, a key marker of apoptosis.

Key Experimental Protocols

The following are standard methodologies for characterizing the downstream signaling effects of PI3K/mTOR inhibitors like this compound.

Western Blotting for Phospho-Protein Analysis

This protocol is designed to assess the phosphorylation status of key downstream effectors of the PI3K/mTOR pathway.

Objective: To quantify the change in phosphorylation of Akt (at Ser473 and Thr308), S6K (at Thr389), and 4E-BP1 (at Thr37/46) in tumor cells following treatment with this compound.

Methodology:

  • Cell Culture and Treatment: Plate cancer cells (e.g., 786-0, PC-3) and allow them to adhere overnight. Treat cells with a dose range of this compound (e.g., 1 nM to 10 µM) or vehicle control (DMSO) for a specified time (e.g., 2 hours).

  • Lysate Preparation: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

    • Incubate with primary antibodies (e.g., anti-p-Akt S473, anti-total Akt, anti-p-S6K T389) overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify band intensity using densitometry software. Normalize phospho-protein levels to total protein levels.

Western_Blot_Workflow cluster_0 Cell Culture & Lysis cluster_1 Protein Separation & Transfer cluster_2 Immunodetection A 1. Plate Cells B 2. Treat with this compound A->B C 3. Lyse Cells B->C D 4. Protein Quantification (BCA) C->D E 5. SDS-PAGE D->E F 6. PVDF Membrane Transfer E->F G 7. Blocking F->G H 8. Primary Antibody Incubation (e.g., p-Akt) G->H I 9. Secondary Antibody Incubation H->I J 10. ECL Detection I->J K 11. Densitometry Analysis J->K

Caption: Standard workflow for Western Blot analysis to measure protein phosphorylation after this compound treatment.

Cell Viability/Proliferation Assay

This protocol is used to determine the anti-proliferative effect of this compound on cancer cell lines.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in various cancer cell lines.

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.

  • Compound Treatment: Treat cells with a serial dilution of this compound (e.g., 10-point, 3-fold dilution) for 72 hours. Include vehicle control wells.

  • Viability Assessment:

    • Add a viability reagent such as CellTiter-Glo® (Promega) or resazurin to each well.

    • Incubate according to the manufacturer's instructions.

  • Data Acquisition: Measure luminescence or fluorescence using a plate reader.

  • Data Analysis:

    • Normalize the data to the vehicle-treated control wells (representing 100% viability).

    • Plot the dose-response curve using non-linear regression (log(inhibitor) vs. response) to calculate the IC50 value.

Conclusion

This compound is a potent dual inhibitor of PI3Kα and mTOR that effectively blocks downstream signaling, leading to significant anti-tumor activity in preclinical models. Its mechanism of action, involving the suppression of key regulators of cell growth and survival, supports its development as a therapeutic agent for cancers with a dysregulated PI3K/Akt/mTOR pathway. The experimental protocols detailed herein provide a framework for the further investigation and characterization of this compound and other molecules in this class.

References

An In-Depth Technical Guide to the In Vitro Efficacy of PWT-33597

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

PWT-33597, also known as VDC-597, is a potent and selective dual inhibitor of phosphatidylinositol 3-kinase (PI3K) alpha and the mammalian target of rapamycin (mTOR).[1] As a critical signaling pathway frequently dysregulated in various cancers, the PI3K/Akt/mTOR cascade represents a key therapeutic target. This compound has demonstrated significant preclinical antineoplastic activity, primarily through the induction of tumor cell apoptosis and inhibition of cell growth in tumors with an overactive PI3K/mTOR pathway.[1][2] This technical guide provides a comprehensive overview of the in vitro studies conducted with this compound, focusing on its mechanism of action, quantitative efficacy, and the experimental protocols utilized in its evaluation.

Mechanism of Action

This compound exerts its therapeutic effects by selectively inhibiting both PI3K alpha and mTOR kinases.[1] This dual inhibition leads to a comprehensive blockade of the PI3K/Akt/mTOR signaling pathway, which is crucial for cell proliferation, survival, and angiogenesis. In vitro studies have confirmed that this compound effectively suppresses the phosphorylation of key downstream effectors of this pathway, including Akt and 4E-BP1, in a dose-dependent manner.[2] The inhibition of these signaling nodes ultimately results in reduced cell proliferation and migration, and the induction of apoptosis.

Quantitative Data Summary

The following tables summarize the quantitative data from in vitro studies of this compound (VDC-597) in canine hemangiosarcoma (HSA) cell lines.

Table 1: Inhibition of PI3K/mTOR Pathway Signaling

Cell LineDownstream TargetIC50 (µM)
Canine HSAp-Akt, p-4eBP1~0.3
Data derived from in vitro studies on canine hemangiosarcoma cell lines.

Table 2: Effects of this compound on Cancer Cell Functions

AssayCell LinesEffectObservation
ProliferationDEN-HSA, CIN-HSA, SB-HSAReductionDose-dependent decrease in cell proliferation.
MigrationDEN-HSA, CIN-HSA, SB-HSAReductionDose-dependent decrease in cell migration.
ApoptosisDEN-HSA, CIN-HSA, SB-HSAInductionDose-dependent increase in apoptosis.
VEGF ProductionDEN-HSA, CIN-HSA, SB-HSAReductionDose-dependent decrease in VEGF production.
ChemosensitizationDEN-HSA, CIN-HSA, SB-HSAAdditive EffectAdditive antiproliferative effects when combined with doxorubicin.

Experimental Protocols

Cell Culture

Canine hemangiosarcoma cell lines (DEN-HSA, CIN-HSA, and SB-HSA) were cultured in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% fetal bovine serum, 1% non-essential amino acids, and 1% antibiotic/antimycotic solution. Cells were maintained in a humidified incubator at 37°C with 5% CO2.

Western Blot Analysis for Pathway Inhibition
  • Cell Lysis: Cells were treated with varying concentrations of this compound for the indicated times. Following treatment, cells were washed with cold PBS and lysed in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Protein concentration in the lysates was determined using a BCA protein assay.

  • SDS-PAGE and Transfer: Equal amounts of protein were separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: Membranes were blocked and then incubated with primary antibodies against total and phosphorylated Akt and 4E-BP1. After washing, membranes were incubated with horseradish peroxidase (HRP)-conjugated secondary antibodies.

  • Detection: Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Cell Proliferation Assay
  • Cell Seeding: Cells were seeded in 96-well plates and allowed to adhere overnight.

  • Treatment: Cells were treated with a range of this compound concentrations.

  • Incubation: Plates were incubated for a specified period (e.g., 72 hours).

  • Quantification: Cell viability was assessed using a commercial colorimetric assay (e.g., MTS or MTT assay) according to the manufacturer's instructions. Absorbance was measured to determine the relative number of viable cells.

Apoptosis Assay
  • Cell Treatment: Cells were treated with this compound at various concentrations for a defined period.

  • Staining: Apoptosis was quantified using an Annexin V and propidium iodide (PI) staining kit.

  • Flow Cytometry: The percentage of apoptotic cells (Annexin V-positive, PI-negative) was determined by flow cytometry.

Cell Migration Assay
  • Wound Healing Assay: A scratch was made in a confluent monolayer of cells.

  • Treatment: Cells were treated with this compound.

  • Image Acquisition: Images of the scratch were taken at different time points.

  • Analysis: The rate of wound closure was measured to assess cell migration.

VEGF Production Assay
  • Cell Culture and Treatment: Cells were cultured and treated with this compound.

  • Supernatant Collection: The cell culture supernatant was collected.

  • ELISA: The concentration of vascular endothelial growth factor (VEGF) in the supernatant was quantified using a commercially available ELISA kit.

Signaling Pathway and Experimental Workflow Diagrams

PI3K_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3Kα RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylation TSC1_2 TSC1/2 Akt->TSC1_2 Inhibition mTORC2 mTORC2 mTORC2->Akt Phosphorylation mTORC1 mTORC1 S6K S6K mTORC1->S6K _4EBP1 4E-BP1 mTORC1->_4EBP1 Phosphorylation Rheb Rheb TSC1_2->Rheb Inhibition Rheb->mTORC1 Activation Proliferation Cell Proliferation & Survival S6K->Proliferation eIF4E eIF4E _4EBP1->eIF4E Inhibition eIF4E->Proliferation PWT33597 This compound PWT33597->PI3K Inhibition PWT33597->mTORC1 Inhibition

Caption: PI3K/mTOR signaling pathway with this compound inhibition points.

Western_Blot_Workflow cluster_sample_prep Sample Preparation cluster_electrophoresis Electrophoresis & Transfer cluster_immunodetection Immunodetection Cell_Culture 1. Cell Culture & Treatment with this compound Cell_Lysis 2. Cell Lysis Cell_Culture->Cell_Lysis Protein_Quant 3. Protein Quantification Cell_Lysis->Protein_Quant SDS_PAGE 4. SDS-PAGE Protein_Quant->SDS_PAGE Transfer 5. Transfer to PVDF Membrane SDS_PAGE->Transfer Blocking 6. Blocking Transfer->Blocking Primary_Ab 7. Primary Antibody Incubation (e.g., p-Akt, p-4E-BP1) Blocking->Primary_Ab Secondary_Ab 8. Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection 9. Chemiluminescent Detection Secondary_Ab->Detection Result Result Detection->Result Analysis of Protein Expression

Caption: Experimental workflow for Western Blot analysis.

References

PWT-33597: A Preclinical In-depth Analysis of a Dual PI3Kα/mTOR Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical data and findings for PWT-33597, a potent and selective dual inhibitor of phosphoinositide 3-kinase alpha (PI3Kα) and mammalian target of rapamycin (mTOR). The following sections detail the biochemical and cellular activity, pharmacokinetic properties, and in vivo efficacy of this compound, presenting the core data in a structured format for scientific evaluation.

Quantitative Preclinical Data Summary

The following tables summarize the key quantitative data from preclinical evaluations of this compound.

Table 1: Biochemical and Cellular Activity

ParameterValueCell LinesNotes
PI3Kα IC5019 nM-Biochemical assay.[1]
mTOR IC5014 nM-Biochemical assay.[1]
PI3Kγ Selectivity~10-fold-Relative to PI3Kα.[1]
PI3Kδ Selectivity~10-fold-Relative to PI3Kα.[1]
Cellular IC50Similar to biochemical IC50sNCI-H460, HCT116Inhibition of phosphorylation of PI3K and mTOR pathway proteins.[1]

Table 2: Kinase Selectivity Profile

ParameterResultNotes
Protein Kinase Panel (442 kinases)Little to no cross-reactivityAmbit Kinomescan.
Pharmacologically Relevant Targets (64)Little cross-reactivity-

Table 3: Pharmacokinetic and Pharmacodynamic Properties

ParameterObservationSpeciesNotes
Pharmacokinetic PropertiesGood in multiple preclinical speciesMultiple preclinical species-
MetabolismNot extensively metabolized in vivo--
Cytochrome P450 InteractionLittle potential for interaction--
In vivo Pathway InhibitionDurable inhibition of PI3K and mTOR pathway signalingMice (xenograft models)Following a single oral dose.
Biomarker ResponseTransient increases in plasma insulinMiceConsistent with an effect on PI3K/AKT signaling.

Experimental Protocols

Based on the available preclinical data, the following methodologies were likely employed in the characterization of this compound.

Biochemical IC50 Determination: Standard biochemical assays were utilized to determine the half-maximal inhibitory concentration (IC50) of this compound against purified PI3Kα and mTOR kinases. These assays typically involve measuring the enzymatic activity of the kinase in the presence of varying concentrations of the inhibitor.

Cellular IC50 Determination: To assess the compound's activity in a cellular context, cancer cell lines with mutationally activated PI3Kα (NCI-H460 and HCT116) were treated with this compound. The inhibition of phosphorylation of downstream proteins in the PI3K/mTOR pathway was likely measured using techniques such as Western blotting or ELISA to determine the cellular IC50 values.

Kinase Selectivity Profiling: A broad panel of 442 protein kinases was used to assess the selectivity of this compound. This is commonly performed using competitive binding assays, such as the Ambit Kinomescan technology, which measures the ability of the compound to displace a ligand from the ATP-binding site of a large number of kinases.

In Vivo Xenograft Studies: Human tumor cell lines, such as NCI-H460 and HCT116, were likely implanted into immunocompromised mice to generate xenograft tumors. Once the tumors reached a specified size, mice were treated with oral doses of this compound. Tumor growth inhibition was monitored over time. To assess the pharmacodynamic effects, tumors were likely collected at various time points after dosing to measure the inhibition of PI3K and mTOR pathway signaling. The compound was also shown to be more effective than the pan-PI3K inhibitor paxalisib in reducing tumor weight and size in 786-0 renal xenografts and increased cleaved caspase 3, an indicator of apoptosis.

Pharmacokinetic Analysis: Following administration of this compound to multiple preclinical species, blood samples were likely collected at various time points. The concentration of the drug in the plasma was measured using methods such as liquid chromatography-mass spectrometry (LC-MS) to determine key pharmacokinetic parameters.

Visualizations

Signaling Pathway of this compound Inhibition

PWT33597_Mechanism_of_Action cluster_upstream Upstream Signaling cluster_pi3k_pathway PI3K/AKT Pathway cluster_mtor_pathway mTOR Pathway cluster_downstream Downstream Effects RTK Receptor Tyrosine Kinases (RTKs) PI3K PI3Kα RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates CellGrowth Cell Growth & Proliferation mTOR->CellGrowth Survival Cell Survival mTOR->Survival PWT33597 This compound PWT33597->PI3K PWT33597->mTOR

Caption: Mechanism of action of this compound as a dual inhibitor of PI3Kα and mTOR.

Experimental Workflow for In Vivo Xenograft Study

Xenograft_Workflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_analysis Analysis cell_culture 1. Tumor Cell Culture (e.g., NCI-H460, HCT116) implantation 2. Implantation into Immunocompromised Mice cell_culture->implantation tumor_growth 3. Tumor Growth Monitoring implantation->tumor_growth randomization 4. Randomization into Treatment Groups tumor_growth->randomization dosing 5. Oral Administration of This compound or Vehicle randomization->dosing monitoring 6. Continued Tumor Growth Measurement dosing->monitoring pk_pd 7. Pharmacokinetic/ Pharmacodynamic Analysis monitoring->pk_pd efficacy 8. Efficacy Evaluation (Tumor Growth Inhibition) monitoring->efficacy

Caption: A typical experimental workflow for evaluating this compound in a mouse xenograft model.

References

Cellular Effects of PWT-33597 Treatment: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PWT-33597 is a potent and orally bioavailable dual inhibitor of phosphoinositide 3-kinase alpha (PI3Kα) and mammalian target of rapamycin (mTOR). The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. Its aberrant activation is a frequent event in a wide range of human cancers, making it a key target for the development of novel anticancer therapies. This compound's dual-action mechanism allows it to simultaneously block two key nodes in this pathway, potentially leading to a more profound and durable anti-tumor response compared to single-target agents. This document provides an in-depth overview of the cellular effects of this compound, including quantitative data on its efficacy, detailed experimental protocols for its characterization, and a visual representation of the targeted signaling pathway.

Data Presentation

The following tables summarize the quantitative data on the in vitro and in vivo efficacy of this compound.

Table 1: In Vitro Inhibitory Activity of this compound

TargetIC50 (nM)Selectivity vs. Other PI3K Isoforms
PI3Kα19~10-fold selective vs. PI3Kγ and PI3Kδ
mTOR14N/A

IC50: The half-maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 2: In Vivo Efficacy of this compound in a Renal Cell Carcinoma Xenograft Model (786-0 cells)

Treatment GroupTumor Growth Inhibition (TGI)Observations
This compound93%Superior efficacy
Sorafenib (VEGFR/RAF inhibitor)64%
Rapamycin (mTORC1 inhibitor)Largely cytostatic
GDC-0941 (pan-PI3K inhibitor)49%

TGI: Tumor Growth Inhibition, a percentage representing the reduction in tumor size in treated animals compared to control animals.

Signaling Pathway

The following diagram illustrates the PI3K/Akt/mTOR signaling pathway and highlights the points of inhibition by this compound.

PI3K_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3Kα RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT mTORC1 mTORC1 AKT->mTORC1 mTORC2 mTORC2 mTORC2->AKT S6K1 S6K1 mTORC1->S6K1 _4EBP1 4E-BP1 mTORC1->_4EBP1 Translation Protein Translation S6K1->Translation _4EBP1->Translation CellGrowth Cell Growth & Survival Translation->CellGrowth PWT33597 This compound PWT33597->PI3K PWT33597->mTORC2 PWT33597->mTORC1

Caption: PI3K/mTOR signaling pathway and this compound inhibition points.

Experimental Protocols

The following are detailed methodologies for key experiments typically used to characterize dual PI3K/mTOR inhibitors like this compound.

In Vitro Kinase Inhibition Assay

This assay determines the concentration of this compound required to inhibit the enzymatic activity of PI3Kα and mTOR by 50% (IC50).

  • Materials:

    • Recombinant human PI3Kα and mTOR enzymes.

    • Kinase-Glo® Luminescent Kinase Assay Kit.

    • ATP, appropriate lipid substrate (e.g., PIP2 for PI3K).

    • This compound serially diluted in DMSO.

    • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

    • White, opaque 96-well plates.

  • Procedure:

    • Prepare a reaction mixture containing the kinase, substrate, and assay buffer.

    • Add serial dilutions of this compound or DMSO (vehicle control) to the wells of the 96-well plate.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction and measure the remaining ATP using the Kinase-Glo® reagent according to the manufacturer's instructions.

    • Luminescence is measured using a plate reader.

    • Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.

    • Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Kinase_Assay_Workflow Start Start Prepare Prepare Reaction (Kinase, Substrate, Buffer) Start->Prepare AddInhibitor Add this compound (Serial Dilutions) Prepare->AddInhibitor AddATP Initiate Reaction (Add ATP) AddInhibitor->AddATP Incubate Incubate AddATP->Incubate Stop Stop Reaction & Add Kinase-Glo® Incubate->Stop Read Measure Luminescence Stop->Read Analyze Calculate % Inhibition & IC50 Read->Analyze End End Analyze->End

Caption: Workflow for in vitro kinase inhibition assay.

Cell Viability Assay (MTT or CCK-8)

This assay measures the effect of this compound on the proliferation and viability of cancer cell lines.

  • Materials:

    • Cancer cell lines (e.g., NCI-H460, HCT116, 786-0).

    • Complete cell culture medium.

    • 96-well clear-bottom plates.

    • This compound serially diluted in culture medium.

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) reagent.

    • Solubilization solution (e.g., DMSO for MTT).

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Replace the medium with fresh medium containing serial dilutions of this compound or vehicle control.

    • Incubate the cells for a specified period (e.g., 72 hours).

    • Add MTT or CCK-8 reagent to each well and incubate according to the manufacturer's instructions (typically 2-4 hours).

    • If using MTT, add the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC50 value for cell growth inhibition.

Western Blot Analysis of PI3K/mTOR Pathway Proteins

This technique is used to detect the levels of total and phosphorylated proteins in the PI3K/mTOR pathway to confirm the mechanism of action of this compound.

  • Materials:

    • Cancer cell lines.

    • This compound.

    • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

    • Protein assay kit (e.g., BCA or Bradford).

    • SDS-PAGE gels and running buffer.

    • PVDF or nitrocellulose membranes.

    • Transfer buffer.

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Primary antibodies against total and phosphorylated forms of PI3K, Akt, S6K1, 4E-BP1, and a loading control (e.g., β-actin or GAPDH).

    • HRP-conjugated secondary antibodies.

    • Enhanced chemiluminescence (ECL) substrate.

  • Procedure:

    • Treat cells with this compound at various concentrations for a specified time.

    • Lyse the cells and quantify the protein concentration.

    • Separate the protein lysates by SDS-PAGE and transfer them to a membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

    • Detect the protein bands using an ECL substrate and an imaging system.

    • Analyze the band intensities to determine the effect of this compound on protein phosphorylation.

Western_Blot_Workflow Start Start CellTreatment Treat Cells with This compound Start->CellTreatment Lysis Cell Lysis & Protein Quantification CellTreatment->Lysis SDSPAGE SDS-PAGE Lysis->SDSPAGE Transfer Protein Transfer (to Membrane) SDSPAGE->Transfer Blocking Blocking Transfer->Blocking PrimaryAb Primary Antibody Incubation Blocking->PrimaryAb SecondaryAb Secondary Antibody Incubation PrimaryAb->SecondaryAb Detection ECL Detection SecondaryAb->Detection Analysis Band Intensity Analysis Detection->Analysis End End Analysis->End

Caption: Workflow for Western Blot analysis.

In Vivo Xenograft Efficacy Study

This study evaluates the anti-tumor activity of this compound in a living organism.

  • Materials:

    • Immunocompromised mice (e.g., nude or SCID).

    • Cancer cell line for implantation (e.g., 786-0).

    • This compound formulated for oral administration.

    • Vehicle control.

    • Calipers for tumor measurement.

  • Procedure:

    • Subcutaneously inject cancer cells into the flank of the mice.

    • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

    • Randomize the mice into treatment and control groups.

    • Administer this compound or vehicle control orally, once daily.

    • Measure the tumor volume with calipers at regular intervals (e.g., twice a week).

    • Monitor the body weight and general health of the mice.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for apoptosis markers like cleaved caspase-3).

    • Calculate the tumor growth inhibition (TGI) for the treatment group compared to the control group.

Conclusion

This compound is a potent dual inhibitor of PI3Kα and mTOR with significant in vitro and in vivo anti-tumor activity. The data presented in this guide demonstrate its ability to effectively block the PI3K/Akt/mTOR signaling pathway, leading to the inhibition of cancer cell proliferation and tumor growth. The provided experimental protocols offer a framework for the further investigation and characterization of this compound and other similar targeted therapies. These findings support the continued development of this compound as a potential therapeutic agent for cancers with aberrant PI3K/mTOR signaling.

Methodological & Application

PWT-33597 experimental protocol for cell culture

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols: PWT-33597

For Research Use Only. Not for use in diagnostic procedures.

Introduction

This compound is a potent and selective small molecule inhibitor of the PI3K/Akt/mTOR signaling pathway. This pathway is a critical regulator of cell proliferation, growth, and survival, and its dysregulation is a hallmark of many human cancers. This compound offers a valuable tool for researchers investigating the role of PI3K/Akt/mTOR signaling in cancer biology and for the development of novel therapeutic strategies. These application notes provide detailed protocols for the use of this compound in cell culture experiments, including methods for assessing its biological activity and mechanism of action.

Data Presentation

Table 1: In Vitro IC50 Values for this compound

The half-maximal inhibitory concentration (IC50) of this compound was determined in various cancer cell lines using a standard 72-hour cell viability assay.

Cell LineCancer TypeIC50 (nM)
MCF-7Breast Cancer85
A549Lung Cancer120
U87 MGGlioblastoma95
PC-3Prostate Cancer150
Table 2: Recommended Working Concentrations for In Vitro Assays

Based on the determined IC50 values, the following concentration ranges are recommended for various in vitro applications.

AssayRecommended Concentration RangeIncubation Time
Cell Viability/Proliferation10 nM - 1 µM24 - 72 hours
Western Blotting100 nM - 500 nM2 - 24 hours
Immunofluorescence50 nM - 250 nM6 - 24 hours
Apoptosis Assays100 nM - 1 µM24 - 48 hours

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol outlines the steps to determine the effect of this compound on cancer cell viability.

Materials:

  • This compound

  • Cancer cell lines (e.g., MCF-7)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • MTT reagent (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Prepare a serial dilution of this compound in complete growth medium.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (e.g., 0.1% DMSO).

  • Incubate the plate for 72 hours at 37°C.

  • Add 20 µL of MTT reagent to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value.

Protocol 2: Western Blotting for Pathway Analysis

This protocol is designed to assess the effect of this compound on the phosphorylation of key proteins in the PI3K/Akt/mTOR pathway.

Materials:

  • This compound

  • Cancer cell lines (e.g., A549)

  • 6-well cell culture plates

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-S6K, anti-S6K, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Treat the cells with various concentrations of this compound (e.g., 100 nM, 500 nM) for 2-24 hours. Include a vehicle control.

  • Lyse the cells in RIPA buffer and quantify the protein concentration using a BCA assay.

  • Denature the protein lysates and separate them by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

Visualizations

PWT_33597_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates S6K S6K mTORC1->S6K Activates CellGrowth Cell Growth & Proliferation S6K->CellGrowth Promotes PWT33597 This compound PWT33597->PI3K PWT33597->mTORC1

Caption: Mechanism of action of this compound in the PI3K/Akt/mTOR pathway.

PWT_33597_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assays cluster_analysis Data Analysis CellCulture 1. Maintain & Seed Cancer Cell Lines CompoundPrep 2. Prepare Serial Dilutions of this compound Treatment 3. Treat Cells with this compound (24-72 hours) CompoundPrep->Treatment ViabilityAssay 4a. Cell Viability Assay (e.g., MTT) Treatment->ViabilityAssay WesternBlot 4b. Western Blotting (Pathway Analysis) Treatment->WesternBlot IC50 5a. Calculate IC50 Values ViabilityAssay->IC50 PathwayAnalysis 5b. Analyze Protein Phosphorylation WesternBlot->PathwayAnalysis

Caption: Experimental workflow for evaluating this compound in cell culture.

Application Notes and Protocols for PWT-33597

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

PWT-33597, also known as VDC-597, is a potent and orally bioavailable dual inhibitor of Phosphoinositide 3-kinase alpha (PI3Kα) and the mammalian target of rapamycin (mTOR). By targeting these two key nodes in the PI3K/Akt/mTOR signaling pathway, this compound effectively disrupts downstream signaling, leading to the inhibition of tumor cell growth and proliferation, and the induction of apoptosis.[1][2][3][4] These characteristics make this compound a valuable tool for cancer research, particularly in studies involving tumors with aberrant PI3K/mTOR pathway activation, such as renal cell carcinoma and hemangiosarcoma.[2]

This document provides detailed application notes and protocols for the use of this compound in a laboratory setting to assist researchers, scientists, and drug development professionals in their studies.

Data Presentation

Biochemical and Cellular Activity of this compound
TargetAssay TypeIC50 ValueCell Line/SystemReference
PI3KαBiochemical Kinase Assay19 nMHuman
mTORBiochemical Kinase Assay14 nMHuman
Akt and 4eBP1 phosphorylationCellular Assay~0.3 µMCanine Hemangiosarcoma Cells

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of this compound and a general experimental workflow for its characterization.

PWT_33597_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth Factor Receptor Growth Factor Receptor PI3K PI3K Growth Factor Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 p-Akt p-Akt PDK1->p-Akt Phosphorylates Akt Akt p-mTORC1 p-mTORC1 p-Akt->p-mTORC1 Activates mTORC1 mTORC1 p-4E-BP1 p-4E-BP1 p-mTORC1->p-4E-BP1 Phosphorylates p-S6K1 p-S6K1 p-mTORC1->p-S6K1 Phosphorylates 4E-BP1 4E-BP1 eIF4E eIF4E p-4E-BP1->eIF4E Releases S6K1 S6K1 Protein Synthesis Protein Synthesis p-S6K1->Protein Synthesis eIF4E->Protein Synthesis Cell Growth & Proliferation Cell Growth & Proliferation Protein Synthesis->Cell Growth & Proliferation This compound This compound This compound->PI3K Inhibits This compound->mTORC1 Inhibits

Caption: PI3K/mTOR signaling pathway and points of inhibition by this compound.

Experimental_Workflow cluster_setup Experimental Setup cluster_assays Assays cluster_analysis Data Analysis Cell Culture Cell Culture This compound Treatment This compound Treatment Cell Culture->this compound Treatment Cell Viability Assay Cell Viability Assay This compound Treatment->Cell Viability Assay Western Blot Western Blot This compound Treatment->Western Blot Migration Assay Migration Assay This compound Treatment->Migration Assay IC50 Determination IC50 Determination Cell Viability Assay->IC50 Determination Protein Phosphorylation Analysis Protein Phosphorylation Analysis Western Blot->Protein Phosphorylation Analysis Quantification of Cell Migration Quantification of Cell Migration Migration Assay->Quantification of Cell Migration

Caption: General experimental workflow for characterizing this compound effects.

Experimental Protocols

Protocol 1: Cell Viability Assay

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound on the proliferation of cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., canine hemangiosarcoma cell lines DEN-HSA, SB-HSA, CIN-HSA)

  • Complete cell culture medium (e.g., C/10 EMEM)

  • This compound (VDC-597)

  • DMSO (for stock solution)

  • 96-well cell culture plates

  • Cell viability reagent (e.g., resazurin-based assay)

  • Plate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate overnight to allow for cell attachment.

  • This compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of this compound in complete medium to achieve the desired final concentrations (e.g., a range from 0.01 µM to 10 µM).

    • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (DMSO-treated) and a no-treatment control.

  • Incubation:

    • Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • Cell Viability Measurement:

    • Add the cell viability reagent to each well according to the manufacturer's instructions.

    • Incubate for the recommended time (typically 1-4 hours).

    • Measure the fluorescence or absorbance using a plate reader.

  • Data Analysis:

    • Subtract the background reading from all wells.

    • Normalize the data to the vehicle control to determine the percentage of viable cells.

    • Plot the percentage of cell viability against the log of the this compound concentration.

    • Calculate the IC50 value using non-linear regression analysis.

Protocol 2: Western Blot for PI3K/mTOR Pathway Inhibition

This protocol describes how to assess the inhibitory effect of this compound on the phosphorylation of key downstream targets of the PI3K/mTOR pathway, such as Akt and 4E-BP1.

Materials:

  • Cancer cell line of interest

  • 6-well cell culture plates

  • This compound

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies:

    • Rabbit anti-phospho-Akt (Ser473)

    • Rabbit anti-Akt (total)

    • Rabbit anti-phospho-4E-BP1 (Thr37/46)

    • Rabbit anti-4E-BP1 (total)

    • Loading control antibody (e.g., anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibody (e.g., anti-rabbit IgG)

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat cells with various concentrations of this compound (e.g., 0.1, 0.25, 0.5, 1.0 µM) for a specified time (e.g., 24 hours). Include a vehicle control.

    • Wash cells with ice-cold PBS and lyse them with lysis buffer.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a protein assay kit.

  • SDS-PAGE and Western Blotting:

    • Normalize protein amounts and prepare samples with Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt) overnight at 4°C, following the manufacturer's recommended dilution.

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection and Analysis:

    • Apply the ECL substrate and visualize the protein bands using an imaging system.

    • Strip the membrane and re-probe for total protein and a loading control to ensure equal loading.

    • Quantify the band intensities to determine the relative levels of protein phosphorylation.

Protocol 3: Cell Migration Assay (Scratch Wound Assay)

This protocol is used to evaluate the effect of this compound on the migratory capacity of cancer cells.

Materials:

  • Cancer cell line of interest

  • 6-well or 12-well cell culture plates

  • This compound

  • Complete cell culture medium

  • Sterile p200 pipette tip or a wound-making tool

  • Microscope with a camera

Procedure:

  • Cell Seeding:

    • Seed cells in a 6-well or 12-well plate and grow them to a confluent monolayer.

  • Creating the Wound:

    • Using a sterile p200 pipette tip, create a straight scratch (wound) through the center of the monolayer.

    • Gently wash the cells with PBS to remove detached cells.

  • This compound Treatment:

    • Replace the PBS with a fresh complete medium containing different concentrations of this compound or a vehicle control.

  • Image Acquisition:

    • Immediately capture images of the scratch at time 0.

    • Incubate the plate at 37°C and 5% CO2.

    • Capture images of the same fields at regular intervals (e.g., 6, 12, and 24 hours).

  • Data Analysis:

    • Measure the area of the wound at each time point for each treatment condition.

    • Calculate the percentage of wound closure relative to the initial wound area.

    • Compare the rate of migration between this compound-treated cells and control cells.

Disclaimer

These protocols are intended as a guide. Researchers should optimize the experimental conditions for their specific cell lines and laboratory settings. Always refer to the manufacturer's instructions for reagents and equipment.

References

Application Notes and Protocols for PWT-33597 in In Vivo Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PWT-33597 (also known as VDC-597) is a potent and orally bioavailable dual inhibitor of phosphatidylinositol 3-kinase (PI3K) and mammalian target of rapamycin (mTOR). By targeting both PI3K alpha and mTOR, this compound effectively blocks the PI3K/Akt/mTOR signaling pathway, a critical cascade that promotes cell growth, proliferation, and survival in many human cancers. Preclinical studies have demonstrated significant anti-tumor activity of this compound in various xenograft mouse models, suggesting its potential as a promising therapeutic agent for oncology research and drug development.

These application notes provide a comprehensive overview of the recommended dosage, experimental protocols, and expected outcomes for the use of this compound in in vivo mouse models based on available preclinical data.

Mechanism of Action: Dual Inhibition of the PI3K/mTOR Pathway

This compound exerts its anti-neoplastic effects by simultaneously inhibiting two key kinases in the PI3K/Akt/mTOR signaling pathway: PI3Kα and mTOR. This dual inhibition leads to a more complete blockade of the pathway compared to single-target inhibitors, resulting in the induction of apoptosis and inhibition of tumor cell proliferation.

PI3K_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3Kα RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates S6K p70S6K mTORC1->S6K fourEBP1 4E-BP1 mTORC1->fourEBP1 mTORC2 mTORC2 mTORC2->Akt Phosphorylates Proliferation Cell Proliferation, Survival, Growth S6K->Proliferation eIF4E eIF4E fourEBP1->eIF4E eIF4E->Proliferation PWT33597 This compound PWT33597->PI3K PWT33597->mTORC1 PWT33597->mTORC2

Caption: this compound dual-inhibition of the PI3K/mTOR signaling pathway.

Quantitative Data Summary

The following tables summarize the reported in vivo efficacy of this compound in a renal cell carcinoma xenograft model.

Table 1: In Vivo Efficacy of this compound in 786-0 Renal Xenograft Model

CompoundDosageAdministration RouteTumor ModelEfficacy OutcomeReference
This compound1-10 mg/kg, once dailyOral786-0 (renal)93% Tumor Growth Inhibition (TGI)[1]
SorafenibNot SpecifiedNot Specified786-0 (renal)64% TGI[1]
RapamycinNot SpecifiedNot Specified786-0 (renal)Cytostatic effect[1]
GDC-0941 (pan-PI3K inhibitor)Not SpecifiedNot Specified786-0 (renal)49% TGI[1]

Table 2: Pharmacodynamic Effects of this compound in 786-0 Tumors

BiomarkerTreatmentTimepointResultReference
Cleaved Caspase 3Single dose of this compoundNot SpecifiedSeveral-fold increase[1]
Cleaved Caspase 318 days of this compound dosing18 daysSustained increase

Experimental Protocols

Protocol 1: General In Vivo Efficacy Study in Xenograft Mouse Models

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a subcutaneous xenograft mouse model.

1. Cell Culture and Implantation:

  • Culture human cancer cell lines (e.g., 786-0 renal carcinoma) under standard conditions.
  • Harvest cells during the logarithmic growth phase and resuspend in a suitable medium (e.g., a 1:1 mixture of serum-free medium and Matrigel).
  • Subcutaneously inject 5 x 106 to 1 x 107 cells into the flank of immunocompromised mice (e.g., athymic nude or SCID mice).

2. Tumor Growth and Randomization:

  • Monitor tumor growth by measuring tumor volume with calipers at least twice a week. Tumor volume can be calculated using the formula: (Length x Width2) / 2.
  • When tumors reach a predetermined size (e.g., 100-200 mm3), randomize the mice into treatment and control groups.

3. This compound Formulation and Administration:

  • Note: The specific vehicle for this compound is not publicly available. A common approach for formulating poorly soluble compounds for oral gavage in mice is to use a vehicle such as 0.5% carboxymethylcellulose (CMC) in water, or a mixture of polyethylene glycol (PEG), Tween 80, and water. It is crucial to perform solubility and stability tests for the specific formulation.
  • Prepare a suspension of this compound in the chosen vehicle at the desired concentration.
  • Administer this compound orally via gavage once daily at a dosage of 1-10 mg/kg. The administration volume is typically 100-200 µL per mouse.
  • The control group should receive the vehicle only.

4. Monitoring and Endpoints:

  • Measure tumor volume and body weight 2-3 times per week.
  • Monitor the general health and behavior of the mice daily.
  • The primary endpoint is typically tumor growth inhibition (TGI). TGI is calculated as: [1 - (Mean tumor volume of treated group at end of study / Mean tumor volume of control group at end of study)] x 100%.
  • Secondary endpoints may include body weight changes (as a measure of toxicity) and survival.
  • At the end of the study, tumors can be excised for pharmacodynamic analysis (e.g., Western blot for p-Akt, p-S6, or immunohistochemistry for cleaved caspase-3).

start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; cell_culture [label="Cell Culture\n(e.g., 786-0)"]; implantation [label="Subcutaneous\nImplantation in Mice"]; tumor_growth [label="Monitor Tumor\nGrowth"]; randomization [label="Randomization\n(Tumor Volume ~150mm³)"]; treatment_group [label="Treatment Group:\nthis compound (1-10 mg/kg, p.o.)"]; control_group [label="Control Group:\nVehicle (p.o.)"]; monitoring [label="Monitor Tumor Volume\n& Body Weight"]; endpoint [label="Endpoint Analysis:\nTumor Growth Inhibition,\nPharmacodynamics"]; end [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

start -> cell_culture; cell_culture -> implantation; implantation -> tumor_growth; tumor_growth -> randomization; randomization -> treatment_group; randomization -> control_group; treatment_group -> monitoring; control_group -> monitoring; monitoring -> endpoint; endpoint -> end; } Caption: Experimental workflow for in vivo efficacy studies of this compound.

Safety and Toxicology

While detailed toxicology reports for this compound in mice are not extensively published, monitoring for signs of toxicity is crucial. Key parameters to observe include:

  • Body Weight: A significant decrease in body weight (e.g., >15-20%) can be an indicator of toxicity.
  • Clinical Signs: Observe for changes in behavior, posture, grooming, and food/water intake.
  • Gross Pathology: At the end of the study, a visual inspection of major organs can provide initial insights into potential organ-specific toxicities.

Researchers should establish clear humane endpoints for the study in accordance with institutional animal care and use committee (IACUC) guidelines.

Conclusion

This compound is a promising dual PI3K/mTOR inhibitor with demonstrated anti-tumor efficacy in preclinical mouse models. The provided protocols and data serve as a guide for researchers to design and execute in vivo studies to further investigate the therapeutic potential of this compound. Careful consideration of the experimental design, including the choice of tumor model, dosing regimen, and endpoints, is essential for obtaining robust and reproducible results.

References

Application Notes and Protocols for PWT-33597 in Tumor Cell Apoptosis Induction

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PWT-33597 is a novel, orally bioavailable small molecule that functions as a balanced dual inhibitor of Phosphatidylinositol 3-kinase alpha (PI3Kα) and mammalian target of rapamycin (mTOR).[1][2] The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a frequent event in a wide range of human cancers.[1] By simultaneously targeting two key nodes in this pathway, this compound offers a potent and sustained inhibitory effect, leading to the induction of apoptosis in tumor cells.[1] These application notes provide a summary of the preclinical data on this compound and detailed protocols for its use in cancer research.

Mechanism of Action

This compound exerts its pro-apoptotic effects by inhibiting the kinase activity of both PI3Kα and mTOR. This dual inhibition leads to a sustained blockade of downstream signaling, characterized by the reduced phosphorylation of key effector proteins such as AKT (at serines 473 and threonine 308) and 4E-BP1 (at threonines 37 and 46).[1] Unlike selective PI3K or mTOR inhibitors, which can sometimes lead to feedback activation of the pathway, the balanced dual inhibition by this compound effectively shuts down pro-survival signaling, tipping the balance towards apoptosis. This is evidenced by the increased expression of apoptotic markers, such as cleaved caspase-3, in treated tumor cells.

Quantitative Data

The following tables summarize the available quantitative data on the efficacy of this compound in preclinical models.

Table 1: In Vivo Efficacy of this compound in 786-0 Renal Carcinoma Xenograft Model

Treatment GroupDosage/ScheduleTumor Growth Inhibition (TGI)
This compoundNot Specified93%
Sorafenib (VEGFR/RAF inhibitor)Not Specified64%
GDC-0941 (pan-PI3K inhibitor)Not Specified49%
Rapamycin (mTORC1 inhibitor)Not SpecifiedCytostatic effect

Table 2: Induction of Apoptosis by this compound in 786-0 Xenograft Tumors

TreatmentBiomarkerResult
This compound (single dose)Cleaved Caspase-3 (IHC)Several-fold increase
This compound (18 days)Cleaved Caspase-3 (IHC)Sustained increase

Note: More detailed quantitative data, such as IC50 values across various cancer cell lines and specific percentages of apoptotic cells from in vitro assays, are not currently available in publicly accessible literature.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of this compound and a general workflow for its evaluation.

PWT33597_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3Kα RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 AKT AKT PIP3->AKT Activates pAKT p-AKT (S473, T308) mTORC1 mTORC1 pAKT->mTORC1 Activates Apoptosis Apoptosis pAKT->Apoptosis Inhibits p4EBP1 p-4E-BP1 (T37/46) mTORC1->p4EBP1 Phosphorylates mTORC2 mTORC2 mTORC2->AKT Phosphorylates p4EBP1->Apoptosis Inhibits (leading to) PWT33597 This compound PWT33597->PI3K Inhibits PWT33597->mTORC1 Inhibits PWT33597->mTORC2 Inhibits

Caption: this compound inhibits PI3Kα and mTOR, blocking downstream signaling and promoting apoptosis.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cell_culture Tumor Cell Culture treatment Treat with this compound cell_culture->treatment viability_assay Cell Viability Assay (e.g., MTT, CellTiter-Glo) treatment->viability_assay apoptosis_assay Apoptosis Assay (Annexin V/PI Staining) treatment->apoptosis_assay western_blot Western Blot Analysis (p-AKT, p-4EBP1, Cleaved Caspase-3) treatment->western_blot xenograft Establish Tumor Xenografts in_vivo_treatment Treat with this compound xenograft->in_vivo_treatment tumor_measurement Measure Tumor Volume in_vivo_treatment->tumor_measurement ihc Immunohistochemistry (Cleaved Caspase-3) in_vivo_treatment->ihc

Caption: A general workflow for evaluating the pro-apoptotic effects of this compound.

Experimental Protocols

The following are detailed protocols for key experiments to assess the apoptosis-inducing effects of this compound. These are generalized protocols and may require optimization for specific cell lines and experimental conditions.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of this compound on cancer cell lines.

Materials:

  • Cancer cell line of interest

  • Complete growth medium

  • This compound (dissolved in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.

  • Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Prepare serial dilutions of this compound in complete growth medium. The final DMSO concentration should not exceed 0.1%.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with DMSO).

  • Incubate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V/Propidium Iodide Staining by Flow Cytometry)

Objective: To quantify the percentage of apoptotic cells after treatment with this compound.

Materials:

  • Cancer cell line of interest

  • Complete growth medium

  • This compound (dissolved in DMSO)

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and allow them to adhere overnight.

  • Treat cells with various concentrations of this compound (and a vehicle control) for 24-48 hours.

  • Harvest the cells by trypsinization and collect both the adherent and floating cells.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 100 µL of 1X Binding Buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour. Live cells will be Annexin V- and PI-negative, early apoptotic cells will be Annexin V-positive and PI-negative, and late apoptotic/necrotic cells will be Annexin V- and PI-positive.

Western Blot Analysis for Signaling Proteins and Apoptosis Markers

Objective: To assess the effect of this compound on the phosphorylation of key signaling proteins and the expression of apoptosis markers.

Materials:

  • Cancer cell line of interest

  • Complete growth medium

  • This compound (dissolved in DMSO)

  • 6-well plates

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membranes

  • Primary antibodies (e.g., anti-p-AKT (S473), anti-AKT, anti-p-4E-BP1 (T37/46), anti-4E-BP1, anti-cleaved caspase-3, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

  • Chemiluminescence imaging system

Protocol:

  • Seed cells in 6-well plates and treat with this compound as described above.

  • Lyse the cells in RIPA buffer on ice.

  • Determine the protein concentration of the lysates using the BCA assay.

  • Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using an ECL reagent and an imaging system.

  • Quantify the band intensities and normalize to a loading control like β-actin.

Immunohistochemistry for Cleaved Caspase-3 in Xenograft Tumors

Objective: To detect and quantify apoptosis in vivo in this compound-treated tumors.

Materials:

  • Formalin-fixed, paraffin-embedded tumor tissue sections

  • Xylene and ethanol series for deparaffinization and rehydration

  • Antigen retrieval solution (e.g., citrate buffer, pH 6.0)

  • Hydrogen peroxide (3%) to block endogenous peroxidase activity

  • Blocking buffer (e.g., 5% normal goat serum in PBS)

  • Primary antibody (anti-cleaved caspase-3)

  • Biotinylated secondary antibody

  • Streptavidin-HRP conjugate

  • DAB substrate kit

  • Hematoxylin for counterstaining

  • Microscope

Protocol:

  • Deparaffinize the tissue sections in xylene and rehydrate through a graded series of ethanol to water.

  • Perform antigen retrieval by heating the sections in citrate buffer.

  • Block endogenous peroxidase activity with 3% hydrogen peroxide.

  • Block non-specific binding with blocking buffer.

  • Incubate the sections with the primary anti-cleaved caspase-3 antibody overnight at 4°C.

  • Wash with PBS and incubate with the biotinylated secondary antibody.

  • Wash with PBS and incubate with the streptavidin-HRP conjugate.

  • Develop the signal with DAB substrate, which will produce a brown precipitate at the site of the antigen.

  • Counterstain with hematoxylin.

  • Dehydrate the sections, clear in xylene, and mount with a coverslip.

  • Examine the sections under a microscope and quantify the percentage of cleaved caspase-3 positive cells.

Conclusion

This compound is a promising therapeutic agent that effectively induces apoptosis in tumor cells through the dual inhibition of PI3Kα and mTOR. The provided protocols offer a framework for researchers to investigate the mechanism and efficacy of this compound in various cancer models. Further studies are warranted to fully elucidate its therapeutic potential.

References

Application Notes and Protocols: PWT-33597 in Combination Therapy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the preclinical evaluation of PWT-33597 (also known as VDC-597), a potent dual inhibitor of PI3Kα and mTOR, when used in combination with other therapeutic agents. The following sections detail the mechanism of action, summarize key quantitative data from preclinical studies, and provide detailed experimental protocols for in vitro and in vivo combination studies.

Introduction

This compound is an orally bioavailable small molecule that targets two critical nodes in the PI3K/Akt/mTOR signaling pathway, a cascade frequently dysregulated in a variety of human and canine cancers.[1][2] This pathway plays a central role in cell growth, proliferation, survival, and metabolism. By simultaneously inhibiting PI3Kα and mTOR, this compound has the potential to overcome resistance mechanisms associated with single-agent therapies that target only one component of this pathway. Preclinical studies have demonstrated the anti-neoplastic effects of this compound as a single agent and have begun to explore its synergistic or additive effects when combined with standard chemotherapeutic drugs.

Mechanism of Action and Signaling Pathway

This compound exerts its anti-cancer effects by inhibiting the kinase activity of both PI3Kα and mTOR. PI3Kα, when activated by upstream receptor tyrosine kinases (RTKs), phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors such as Akt. Activated Akt, in turn, phosphorylates a multitude of substrates, leading to increased cell survival and proliferation.

mTOR is a serine/threonine kinase that exists in two distinct complexes, mTORC1 and mTORC2. mTORC1, a downstream effector of Akt, controls protein synthesis and cell growth by phosphorylating substrates like 4E-BP1 and S6K1. mTORC2 is involved in the full activation of Akt. By inhibiting both PI3Kα and mTOR, this compound effectively shuts down this critical signaling axis at multiple levels.

PI3K_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3Kα RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt mTORC1 mTORC1 Akt->mTORC1 Survival Cell Survival Akt->Survival S6K1 S6K1 mTORC1->S6K1 _4EBP1 4E-BP1 mTORC1->_4EBP1 mTORC2 mTORC2 mTORC2->Akt Proliferation Cell Growth & Proliferation S6K1->Proliferation _4EBP1->Proliferation PWT33597 This compound PWT33597->PI3K PWT33597->mTORC1 PWT33597->mTORC2

Caption: this compound inhibits the PI3K/Akt/mTOR signaling pathway.

Quantitative Data from Preclinical Combination Studies

The following tables summarize the in vitro efficacy of this compound (VDC-597) alone and in combination with doxorubicin in canine hemangiosarcoma (HSA) cell lines.[1][2]

Table 1: IC50 Values of this compound (VDC-597) and Doxorubicin as Single Agents in Canine HSA Cell Lines

Cell LineThis compound (VDC-597) IC50 (µM)Doxorubicin IC50 (µM)
DEN-HSA0.230.03
CIN-HSA0.850.04
SB-HSA0.550.02

Table 2: Combination Index (CI) Values for this compound (VDC-597) and Doxorubicin in Canine HSA Cell Lines

Cell LineCombination Index (CI) at ED50Interpretation
DEN-HSA0.88Additive Effect
CIN-HSA0.92Additive Effect
SB-HSA0.85Additive Effect

CI values were calculated using the Chou-Talalay method, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Table 3: Effect of this compound (VDC-597) on Apoptosis and VEGF Production in Canine HSA Cell Lines

Cell LineTreatment% Apoptotic Cells (vs. Control)VEGF Production (% of Control)
DEN-HSAVDC-597 (1 µM)250%40%
CIN-HSAVDC-597 (1 µM)200%55%
SB-HSAVDC-597 (1 µM)220%45%

Experimental Protocols

The following are detailed protocols for evaluating this compound in combination with other drugs in preclinical settings, based on methodologies reported in the literature.[1]

In Vitro Combination Study Workflow

In_Vitro_Workflow Cell_Culture 1. Cell Culture (e.g., Canine HSA cell lines) Drug_Prep 2. Drug Preparation (this compound & Combination Agent) Cell_Culture->Drug_Prep Cell_Seeding 3. Cell Seeding (96-well plates) Drug_Prep->Cell_Seeding Treatment 4. Drug Treatment (Single agents & Combinations) Cell_Seeding->Treatment Incubation 5. Incubation (e.g., 72 hours) Treatment->Incubation Viability_Assay 6. Cell Viability Assay (e.g., MTT, CellTiter-Glo) Incubation->Viability_Assay Data_Analysis 7. Data Analysis (IC50, Combination Index) Viability_Assay->Data_Analysis Functional_Assays 8. Functional Assays (Apoptosis, Migration, Western Blot) Data_Analysis->Functional_Assays

Caption: Workflow for in vitro evaluation of this compound combination therapy.

1. Cell Culture

  • Cell Lines: Canine hemangiosarcoma (DEN-HSA, CIN-HSA, SB-HSA) or other relevant cancer cell lines.

  • Culture Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% L-glutamine, and 1% penicillin-streptomycin.

  • Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.

2. Cell Viability Assay (MTT Assay)

  • Seeding: Seed cells in 96-well plates at a density of 2,500-5,000 cells per well and allow them to adhere overnight.

  • Treatment: Treat cells with serial dilutions of this compound, the combination drug (e.g., doxorubicin), and the combination of both at various ratios. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each drug and the combination index (CI) using appropriate software (e.g., CompuSyn).

3. Apoptosis Assay (Annexin V/Propidium Iodide Staining)

  • Treatment: Treat cells in 6-well plates with this compound, the combination drug, or the combination for 48 hours.

  • Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and propidium iodide (PI) according to the manufacturer's protocol.

  • Analysis: Analyze the stained cells by flow cytometry. The percentage of apoptotic cells (Annexin V positive, PI negative and positive) is determined.

4. Western Blot Analysis

  • Treatment and Lysis: Treat cells as for the apoptosis assay. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration using a BCA assay.

  • Electrophoresis and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA and probe with primary antibodies against key pathway proteins (e.g., phospho-Akt, total Akt, phospho-4E-BP1, total 4E-BP1, cleaved caspase-3, and a loading control like β-actin).

  • Detection: Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Study Protocol

1. Animal Model

  • Animals: Immunocompromised mice (e.g., NOD/SCID or athymic nude mice).

  • Tumor Implantation: Subcutaneously inject 1-5 x 10^6 cancer cells (e.g., canine HSA cells) into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by caliper measurements twice weekly. Calculate tumor volume using the formula: (Length x Width^2) / 2.

2. Treatment Protocol

  • Grouping: Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups:

    • Vehicle control

    • This compound alone

    • Combination drug alone (e.g., doxorubicin)

    • This compound in combination with the other drug

  • Drug Administration:

    • This compound: Administer orally (p.o.) daily at a predetermined dose.

    • Doxorubicin: Administer intraperitoneally (i.p.) or intravenously (i.v.) on a specified schedule (e.g., once weekly).

  • Monitoring: Monitor animal body weight and overall health throughout the study.

3. Efficacy Evaluation

  • Tumor Growth Inhibition: Continue tumor volume measurements throughout the treatment period. Calculate the percentage of tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.

  • Survival Analysis: Monitor the animals for survival and plot Kaplan-Meier survival curves.

  • Pharmacodynamic Analysis: At the end of the study, collect tumor tissues for pharmacodynamic analysis (e.g., Western blot or immunohistochemistry) to confirm target engagement.

Conclusion

The available preclinical data suggests that this compound, as a dual PI3Kα/mTOR inhibitor, holds promise as a therapeutic agent, particularly in combination with standard chemotherapies. The additive effects observed with doxorubicin in canine hemangiosarcoma models provide a strong rationale for further investigation of this compound in combination regimens for various cancer types. The protocols outlined in these application notes provide a framework for researchers to design and execute robust preclinical studies to further elucidate the therapeutic potential of this compound combination therapies.

References

PWT-33597: Evaluating Efficacy in 3D Tumor Spheroid Models

Author: BenchChem Technical Support Team. Date: November 2025

Application Note and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

Three-dimensional (3D) tumor spheroids are increasingly recognized as a more physiologically relevant in vitro model system compared to traditional 2D cell cultures. They mimic the complex cellular architecture, nutrient and oxygen gradients, and cell-cell interactions found in solid tumors. This application note provides a framework and detailed protocols for evaluating the efficacy of PWT-33597, a potent dual inhibitor of PI3Kα and mTOR, in 3D tumor spheroid models. The provided methodologies are designed to assess the impact of this compound on spheroid growth, viability, and the induction of apoptosis.

This compound is an orally bioavailable molecule that targets the phosphatidylinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) pathways.[1] The PI3K/mTOR signaling cascade is a critical regulator of cell growth, proliferation, survival, and metabolism, and its dysregulation is a common feature in many cancers.[2] By inhibiting both PI3Kα and mTOR, this compound has the potential to induce tumor cell apoptosis and inhibit growth in tumors where this pathway is overactive.[1][3] Preclinical studies in xenograft models have demonstrated its potent anti-tumor activity, particularly in renal cell carcinoma.[2]

This document outlines a hypothetical study to characterize the effects of this compound on 3D tumor spheroids, providing a basis for further investigation into its therapeutic potential.

Signaling Pathway

The PI3K/AKT/mTOR pathway is a key signaling network that promotes cell survival and proliferation. Upon activation by growth factors, PI3K phosphorylates PIP2 to PIP3, which in turn activates AKT. Activated AKT can then phosphorylate a variety of downstream targets, including the mTOR complex 1 (mTORC1), which leads to protein synthesis and cell growth. This compound acts as a dual inhibitor, targeting both PI3Kα and mTOR, thereby blocking signaling at two critical nodes in this pathway.

PWT33597_Pathway GF Growth Factors RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3Kα RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT mTORC1 mTORC1 AKT->mTORC1 Proliferation Cell Growth & Survival mTORC1->Proliferation Apoptosis Apoptosis mTORC1->Apoptosis PWT33597 This compound PWT33597->PI3K PWT33597->mTORC1

Figure 1: this compound Mechanism of Action.

Experimental Workflow

The following diagram outlines the proposed experimental workflow for assessing the efficacy of this compound in 3D tumor spheroid models. The process begins with the formation of spheroids, followed by treatment with the compound, and concludes with various assays to measure the biological response.

Experimental_Workflow start Start: Cancer Cell Culture spheroid_formation 3D Spheroid Formation (Liquid Overlay Technique) start->spheroid_formation treatment Treatment with This compound spheroid_formation->treatment imaging Spheroid Growth Monitoring (Imaging) treatment->imaging viability Viability Assay (CellTiter-Glo® 3D) treatment->viability apoptosis Apoptosis Assay (Caspase-Glo® 3/7) treatment->apoptosis data_analysis Data Analysis & Interpretation imaging->data_analysis viability->data_analysis apoptosis->data_analysis

Figure 2: Experimental Workflow Diagram.

Data Presentation

The following tables present hypothetical data from the proposed experiments. These tables are designed for clear comparison of the effects of different concentrations of this compound on 3D tumor spheroids.

Table 1: Effect of this compound on Spheroid Growth

Concentration (µM)Day 0 (µm)Day 3 (µm)Day 7 (µm)% Growth Inhibition (Day 7)
Vehicle Control452 ± 15689 ± 21953 ± 320%
0.1448 ± 18610 ± 19780 ± 2518.1%
1455 ± 12525 ± 15550 ± 2042.3%
10450 ± 16465 ± 14430 ± 1854.9% (Regression)
50453 ± 14410 ± 12350 ± 1563.3% (Regression)

Table 2: Effect of this compound on Spheroid Viability (IC50)

AssayIC50 (µM)
CellTiter-Glo® 3D2.5

Table 3: Induction of Apoptosis by this compound

Concentration (µM)Caspase-3/7 Activity (RLU)Fold Increase vs. Control
Vehicle Control15,340 ± 1,2801.0
0.125,670 ± 2,1501.7
168,990 ± 5,4304.5
10154,200 ± 11,80010.1
50215,800 ± 15,60014.1

Experimental Protocols

Protocol 1: 3D Tumor Spheroid Formation (Liquid Overlay Technique)

This protocol describes the generation of tumor spheroids using the liquid overlay technique in ultra-low attachment plates.

Materials:

  • Cancer cell line of choice (e.g., 786-O renal cell carcinoma)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Ultra-low attachment 96-well round-bottom plates

  • Hemocytometer or automated cell counter

Procedure:

  • Culture cells in standard 2D flasks to approximately 80% confluency.

  • Wash cells with PBS and detach using Trypsin-EDTA.

  • Neutralize trypsin with complete medium and collect the cell suspension.

  • Centrifuge the cell suspension, remove the supernatant, and resuspend the cell pellet in fresh complete medium.

  • Determine the cell concentration and viability using a hemocytometer or automated cell counter.

  • Dilute the cell suspension to the desired seeding density (e.g., 2,000-5,000 cells/well).

  • Dispense 100 µL of the cell suspension into each well of a 96-well ultra-low attachment plate.

  • Centrifuge the plate at a low speed (e.g., 200 x g) for 5 minutes to facilitate cell aggregation.

  • Incubate the plate at 37°C in a humidified incubator with 5% CO2.

  • Monitor spheroid formation daily using an inverted microscope. Spheroids are typically ready for treatment within 48-72 hours.

Protocol 2: Spheroid Growth Assay

Materials:

  • 3D spheroids in a 96-well plate

  • This compound stock solution

  • Complete cell culture medium

  • Inverted microscope with a camera

Procedure:

  • On the day of treatment (Day 0), capture images of the spheroids in each well.

  • Prepare serial dilutions of this compound in complete cell culture medium.

  • Carefully remove 50 µL of medium from each well and add 50 µL of the appropriate drug dilution or vehicle control.

  • Incubate the plate for the desired treatment duration (e.g., 7 days).

  • Capture images of the spheroids at regular intervals (e.g., every 2-3 days).

  • Measure the diameter of the spheroids from the captured images using image analysis software.

  • Calculate the spheroid volume using the formula: Volume = (4/3)π(radius)³.

  • Determine the percentage of growth inhibition relative to the vehicle control.

Protocol 3: Cell Viability Assay (CellTiter-Glo® 3D)

This protocol utilizes a luminescent ATP-based assay to determine the viability of cells within the 3D spheroids following treatment with this compound.

Materials:

  • Treated 3D spheroids in a 96-well opaque-walled plate

  • CellTiter-Glo® 3D Reagent

Procedure:

  • After the treatment period, equilibrate the plate and the CellTiter-Glo® 3D reagent to room temperature for approximately 30 minutes.

  • Add a volume of CellTiter-Glo® 3D reagent to each well equal to the volume of cell culture medium in the well (e.g., 100 µL of reagent to 100 µL of medium).

  • Mix the contents on an orbital shaker for 5 minutes to induce cell lysis.

  • Incubate the plate at room temperature for an additional 25 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a plate reader.

  • Calculate the half-maximal inhibitory concentration (IC50) values by plotting dose-response curves.

Protocol 4: Apoptosis Assay (Caspase-Glo® 3/7 3D)

This protocol measures the activity of caspases 3 and 7, which are key executioner caspases in the apoptotic pathway.

Materials:

  • Treated 3D spheroids in a 96-well opaque-walled plate

  • Caspase-Glo® 3/7 3D Reagent

Procedure:

  • Following the treatment period, equilibrate the plate and the Caspase-Glo® 3/7 3D reagent to room temperature.

  • Add 100 µL of Caspase-Glo® 3/7 3D Reagent to each well containing 100 µL of medium and spheroids.

  • Mix the contents using a plate shaker at 300-500 rpm for 30 seconds.

  • Incubate the plate at room temperature for 30-60 minutes.

  • Measure the luminescence using a plate reader.

  • Express the results as relative luminescence units (RLU) or as a fold change compared to the vehicle control.

References

Troubleshooting & Optimization

PWT-33597 solubility and stability issues

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for PWT-33597. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges related to the solubility and stability of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound, also known as VDC-597, is an orally bioavailable dual inhibitor of phosphatidylinositide 3-kinase (PI3K) alpha and the mammalian target of rapamycin (mTOR) kinase.[1] Its mesylate salt form is often used in research.[1][2] this compound selectively inhibits both PI3K alpha and mTOR, key components of the PI3K/mTOR signaling pathway.[1][2] This pathway is crucial for regulating cell growth, survival, and proliferation. In many cancer cells, this pathway is overactive, and by inhibiting it, this compound can induce tumor cell apoptosis and inhibit tumor growth.

Q2: What are the recommended storage conditions for this compound mesylate?

For optimal stability, this compound mesylate should be stored under the following conditions:

  • Short-term (days to weeks): 0 - 4°C in a dry, dark environment.

  • Long-term (months to years): -20°C in a dry, dark environment.

The compound is stable for a few weeks at ambient temperature during standard shipping.

Q3: How should I prepare stock solutions of this compound?

Q4: My this compound is not dissolving well. What can I do?

If you are experiencing solubility issues, consider the following troubleshooting steps:

  • Gentle Warming: Gently warm the solution to 37°C.

  • Sonication: Use an ultrasonic bath to aid dissolution.

  • Solvent Choice: Ensure you are using a high-purity, anhydrous grade of your chosen solvent, as water content can sometimes affect solubility.

  • Fresh Solvent: Use newly opened DMSO, as it can be hygroscopic, which may impact solubility.

Troubleshooting Guides

Issue 1: Inconsistent results in cell-based assays.
Possible Cause Troubleshooting Step
Compound Precipitation After diluting your DMSO stock solution into aqueous media, the compound may precipitate. Visually inspect the media for any signs of precipitation. Consider lowering the final concentration or using a surfactant like Tween-80 in your final dilution.
Compound Degradation This compound may be unstable in your assay media over the course of the experiment. Prepare fresh dilutions for each experiment and minimize the time the compound spends in aqueous solution before being added to the cells.
Incorrect Stock Concentration Verify the initial concentration of your stock solution. If possible, use a spectrophotometric method or HPLC to confirm the concentration.
Issue 2: Difficulty in achieving desired concentration for in vivo studies.
Possible Cause Troubleshooting Step
Poor Solubility in Vehicle The chosen vehicle may not be suitable for this compound. Experiment with different formulation strategies. For example, a common formulation for oral administration of similar compounds involves dissolving a DMSO stock in a mixture of PEG300, Tween-80, and saline. Another option for some compounds is suspension in corn oil.
Compound Crashing Out of Solution The compound may be precipitating out of the formulation over time. Check the stability of your formulation by storing it under the intended experimental conditions and visually inspecting for precipitation at different time points.

Quantitative Data Summary

Due to the limited availability of specific quantitative data for this compound in the public domain, the following table provides a general guide based on typical characteristics of similar small molecule inhibitors. Researchers are strongly encouraged to determine the precise solubility in their specific solvents and buffer systems.

Solvent/Vehicle Qualitative Solubility Notes
DMSO Generally SolubleA common solvent for preparing high-concentration stock solutions of PI3K/mTOR inhibitors.
Ethanol Likely SolubleOften used as a co-solvent.
Water Likely Sparingly SolubleAs with many organic small molecules, aqueous solubility is expected to be low.
Aqueous Buffers (e.g., PBS) Likely Sparingly SolubleSolubility will likely be pH-dependent.
Corn Oil May be SuspendableUsed as a vehicle for oral gavage for some inhibitors.

Experimental Protocols

Protocol 1: General Procedure for Solubility Assessment
  • Preparation: Weigh out a small, precise amount of this compound (e.g., 1 mg) into a clear glass vial.

  • Solvent Addition: Add a measured volume of the test solvent (e.g., 100 µL of DMSO) to the vial.

  • Dissolution: Vortex the vial for 1-2 minutes. If the compound does not fully dissolve, use an ultrasonic bath for 5-10 minutes. Gentle warming to 37°C can also be applied.

  • Observation: Visually inspect the solution against a dark background to ensure no solid particles remain.

  • Incremental Solvent Addition: If the compound has not dissolved, add additional measured volumes of the solvent incrementally, repeating step 3 after each addition, until the compound is fully dissolved.

  • Calculation: Calculate the solubility based on the total volume of solvent required to dissolve the initial mass of the compound.

Protocol 2: Preparation of a Stock Solution in DMSO
  • Pre-weighing: Accurately weigh the desired amount of this compound mesylate powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the calculated volume of anhydrous, high-purity DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Dissolution: Vortex the tube until the powder is completely dissolved. If necessary, sonicate for a few minutes.

  • Storage: Aliquot the stock solution into smaller volumes in tightly sealed tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for long-term use.

Visualizations

PI3K_mTOR_Pathway PI3K/mTOR Signaling Pathway Inhibition by this compound cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT Akt PDK1->AKT mTORC1 mTORC1 AKT->mTORC1 Activation Proliferation Cell Growth & Survival AKT->Proliferation S6K p70S6K mTORC1->S6K fourEBP1 4E-BP1 mTORC1->fourEBP1 mTORC2 mTORC2 mTORC2->AKT Activation S6K->Proliferation fourEBP1->Proliferation Inhibition PWT33597 This compound PWT33597->PI3K PWT33597->mTORC1 PWT33597->mTORC2

Caption: this compound inhibits the PI3K/mTOR signaling pathway.

Experimental_Workflow General Experimental Workflow for this compound cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis A Weigh this compound C Create Stock Solution (10 mM) A->C B Prepare Solvent (e.g., DMSO) B->C D Dilute Stock to Working Concentration in Media C->D E Treat Cells D->E F Incubate E->F G Cell Viability Assay F->G H Western Blot for Pathway Proteins F->H I Data Analysis G->I H->I

Caption: A typical workflow for in vitro experiments with this compound.

References

Technical Support Center: Optimizing PWT-33597 Concentration for IC50 Determination

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on determining the half-maximal inhibitory concentration (IC50) of PWT-33597, a dual inhibitor of PI3K alpha and mTOR.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is an orally bioavailable, dual inhibitor that selectively targets phosphatidylinositide 3-kinase (PI3K) alpha and the mammalian target of rapamycin (mTOR) kinase. By inhibiting both PI3K alpha and mTOR, this compound can block downstream signaling pathways that are crucial for cell growth, proliferation, and survival in cancer cells. This dual-inhibition mechanism can lead to the induction of apoptosis (programmed cell death) and the inhibition of tumor growth, particularly in tumors where the PI3K/mTOR pathway is overactive.[1]

Q2: Which cell lines are most suitable for testing this compound?

A2: The selection of an appropriate cell line is critical for a successful IC50 determination. Given that this compound targets the PI3K/mTOR pathway, cell lines with known mutations or alterations in this pathway are often more sensitive. Consider using cell lines with:

  • PIK3CA mutations: Activating mutations in the PIK3CA gene, which encodes the p110α catalytic subunit of PI3K, can render cells more dependent on this pathway for survival.

  • PTEN loss or mutation: PTEN is a tumor suppressor that negatively regulates the PI3K pathway. Cells with loss-of-function mutations in PTEN often have upregulated PI3K signaling.

  • Renal cell carcinoma cell lines: this compound has shown efficacy in 786-O renal xenograft models, which have a VHL and PTEN deficient background, suggesting that renal cell carcinoma lines may be a relevant model.

Q3: What is a recommended starting concentration range for this compound in an IC50 experiment?

A3: While the optimal concentration range can vary between cell lines, a common starting point for dual PI3K/mTOR inhibitors is to perform a broad-range dose-response experiment. Based on data from similar dual inhibitors, a suggested starting range for this compound would be from low nanomolar (e.g., 1 nM) to high micromolar (e.g., 10-50 µM) concentrations. This wide range will help in identifying the dynamic window of inhibition for your specific cell line. Subsequent experiments can then focus on a narrower range of concentrations around the estimated IC50.

Q4: How long should I incubate the cells with this compound?

A4: The incubation time for an IC50 experiment is a critical parameter that can influence the results. A typical incubation period for cell viability assays is 48 to 72 hours. This duration is often sufficient to observe the anti-proliferative effects of the compound. However, shorter (e.g., 24 hours) or longer (e.g., 96 hours) incubation times may be necessary depending on the cell line's doubling time and the specific biological question being addressed. It is recommended to perform a time-course experiment to determine the optimal incubation period for your experimental setup.

Experimental Protocols

Detailed Methodology for IC50 Determination using MTT Assay

This protocol provides a step-by-step guide for determining the IC50 value of this compound in adherent cancer cell lines using a colorimetric MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • This compound compound

  • Selected cancer cell line (e.g., with PIK3CA mutation)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well flat-bottom plates

  • MTT solution (5 mg/mL in PBS, sterile-filtered)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium).

    • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of this compound in complete cell culture medium to achieve the desired final concentrations (e.g., ranging from 1 nM to 50 µM).

    • Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a blank control (medium only).

    • Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions to the respective wells.

  • Incubation:

    • Incubate the plate for the desired period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 3-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

    • Carefully remove the medium containing MTT from each well.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently mix the contents of the wells using a multichannel pipette or by placing the plate on a shaker for 5-10 minutes.

  • Data Acquisition:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Subtract the absorbance of the blank control from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control (which represents 100% viability).

    • Plot the percentage of cell viability against the logarithm of the this compound concentration.

    • Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to fit the data and determine the IC50 value.

Data Presentation

Table 1: Example Data Layout for IC50 Determination of this compound

Concentration (µM)Absorbance (570 nm)Corrected Absorbance% Viability
Vehicle Control (0)1.2501.200100.0
0.0011.2351.18598.8
0.011.1501.10091.7
0.10.8500.80066.7
10.6250.57547.9
100.3000.25020.8
500.1500.1008.3
Blank0.050--

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
No dose-response curve (flat line) 1. This compound concentration range is too low or too high.2. Compound is inactive or has low potency in the chosen cell line.3. Compound has precipitated out of solution.1. Test a much broader range of concentrations (e.g., from pM to high µM).2. Verify the compound's activity in a cell line known to be sensitive to PI3K/mTOR inhibitors. Confirm the mutational status of your cell line.3. Check for precipitate in the stock solution and working dilutions. Consider using a different solvent or increasing the solvent concentration (while ensuring it's not toxic to the cells).
High variability between replicates 1. Inconsistent cell seeding.2. Pipetting errors during compound dilution or addition.3. Edge effects in the 96-well plate.1. Ensure a homogenous cell suspension before seeding and use a multichannel pipette for consistency.2. Calibrate pipettes regularly and use fresh tips for each dilution.3. Avoid using the outer wells of the plate or fill them with sterile PBS or medium to maintain humidity.
IC50 value is significantly different from expected 1. Different experimental conditions (cell line, incubation time, assay type).2. Incorrect data analysis.1. Standardize the protocol and ensure all parameters are consistent with previous experiments or literature reports.2. Use appropriate non-linear regression models for curve fitting. Ensure proper normalization to controls.
Incomplete sigmoidal curve (no upper or lower plateau) 1. The concentration range tested is not wide enough.1. Extend the concentration range in both directions (higher and lower) to capture the full dose-response relationship.

Visualizations

PI3K_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT mTORC1 mTORC1 AKT->mTORC1 Survival Cell Survival AKT->Survival S6K S6K mTORC1->S6K _4EBP1 4E-BP1 mTORC1->_4EBP1 mTORC2 mTORC2 mTORC2->AKT Cell_Growth Cell Growth & Proliferation S6K->Cell_Growth _4EBP1->Cell_Growth PWT33597 This compound PWT33597->PI3K PWT33597->mTORC1 PWT33597->mTORC2

Caption: PI3K/mTOR signaling pathway and the inhibitory action of this compound.

IC50_Workflow A 1. Cell Seeding (96-well plate) C 3. Cell Treatment (Add compound to cells) A->C B 2. This compound Preparation (Serial Dilutions) B->C D 4. Incubation (e.g., 48-72 hours) C->D E 5. Add MTT Reagent D->E F 6. Incubate (3-4 hours) E->F G 7. Solubilize Formazan F->G H 8. Measure Absorbance (570 nm) G->H I 9. Data Analysis (Calculate % Viability) H->I J 10. Curve Fitting (Determine IC50) I->J

Caption: Experimental workflow for IC50 determination using the MTT assay.

References

PWT-33597 Off-Target Effects: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals utilizing PWT-33597, a dual phosphatidylinositide 3-kinase (PI3K) alpha and mammalian target of rapamycin (mTOR) inhibitor, understanding and troubleshooting potential off-target effects is crucial for accurate experimental interpretation and therapeutic development.[1][2][3] This technical support center provides detailed guidance in a question-and-answer format to address specific issues that may arise during your experiments.

Frequently Asked Questions (FAQs)

Q1: We are observing unexpected phenotypes in our cell-based assays with this compound that do not seem to align with PI3K/mTOR inhibition. Could off-target effects be the cause?

A1: Yes, unexpected cellular phenotypes are a common indicator of potential off-target activity. While this compound is designed to be a dual inhibitor of PI3K alpha and mTOR, like many kinase inhibitors, it may interact with other kinases or cellular proteins.[4][5] It is essential to experimentally verify that the observed effects are due to on-target inhibition. A critical first step is to perform target validation experiments, for instance, by using CRISPR-Cas9 to knockout the intended targets (PIK3CA and/or mTOR) in your cell line. If this compound still elicits the same phenotype in these knockout cells, it strongly suggests the involvement of off-target effects.

Q2: What are the common off-target liabilities for PI3K/mTOR inhibitors like this compound?

A2: The PI3K/mTOR signaling pathway is complex, with numerous feedback loops and crosstalk with other pathways, such as the RAS/MEK/ERK pathway. Inhibition of PI3K/mTOR can lead to the compensatory activation of these alternative pathways, which can be misinterpreted as off-target effects. Additionally, dual PI3K/mTOR inhibitors can have a broader toxicity profile compared to more isoform-specific inhibitors. Common adverse effects observed in clinical trials of pan-PI3K inhibitors include hyperglycemia, rash, and fatigue, which may be linked to off-target activities or on-target effects in non-cancerous tissues.

Q3: How can we experimentally identify the specific off-targets of this compound?

A3: Several robust methods are available to identify the off-target profile of a kinase inhibitor:

  • Kinome Profiling: This is a high-throughput screening method that tests the activity of your compound against a large panel of purified kinases. This approach can provide a broad overview of the kinases that this compound interacts with and their relative potencies.

  • Chemical Proteomics: Techniques such as affinity chromatography using immobilized this compound coupled with mass spectrometry can identify binding partners in cell lysates.

  • Computational Screening: In silico approaches can predict potential off-targets based on the structural similarity of this compound to the ATP-binding pockets of other kinases.

Q4: We have identified a potential off-target kinase for this compound. How do we validate this finding?

A4: Validation is a critical step to confirm a predicted or identified off-target. This can be achieved through a combination of biochemical and cell-based assays:

  • Biochemical Assays: Perform in vitro kinase assays with the purified candidate off-target kinase to determine the inhibitory potency (IC50) of this compound.

  • Cell-Based Target Engagement Assays: Use techniques like the NanoBRET assay to confirm that this compound can bind to the putative off-target in a cellular context.

  • Cellular Phosphorylation Assays: If the off-target kinase has known downstream substrates, you can measure the phosphorylation status of these substrates in cells treated with this compound using methods like Western blotting or ELISA.

  • Genetic Approaches: As with on-target validation, you can use siRNA or CRISPR to knockdown the expression of the suspected off-target and assess if this phenocopies or alters the cellular response to this compound.

Troubleshooting Guides

Issue 1: Inconsistent IC50 values for this compound across different cell lines.
Potential Cause Troubleshooting Step
Different PI3K/mTOR pathway activation status Characterize the mutational status of key pathway components (e.g., PIK3CA, PTEN) in your cell lines.
Presence of drug efflux pumps Use cell lines with known expression levels of ABC transporters or co-administer a pan-efflux pump inhibitor.
Off-target effects in specific cell contexts Perform kinome profiling to identify cell line-specific off-targets.
Compensatory signaling pathway activation Profile the activation of parallel pathways (e.g., MAPK/ERK) upon this compound treatment in each cell line.
Issue 2: this compound induces unexpected cell death or toxicity at concentrations where the on-target pathway is not fully inhibited.
Potential Cause Troubleshooting Step
Potent off-target inhibition Conduct a broad kinome scan to identify off-targets with higher potency than the intended targets.
Induction of cellular stress pathways Assess markers of cellular stress, such as the unfolded protein response or DNA damage response.
Mitochondrial toxicity Evaluate mitochondrial membrane potential and reactive oxygen species (ROS) production.

Experimental Protocols

Protocol 1: Kinome Profiling to Identify Off-Target Kinases

This protocol outlines a general workflow for identifying off-target kinases of this compound using a commercial kinome profiling service.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration.

  • Service Provider Selection: Choose a reputable vendor offering kinome profiling services. These services typically provide a panel of hundreds of purified kinases.

  • Assay Concentration Selection: Select one or more concentrations of this compound for screening. A common starting point is a concentration 10- to 100-fold higher than the on-target IC50 to identify potential off-targets.

  • Data Analysis: The service provider will return data as percent inhibition for each kinase in the panel. Identify "hits" as kinases that are inhibited above a certain threshold (e.g., >50% inhibition).

  • Follow-up Validation: For the identified hits, perform dose-response experiments to determine the IC50 values for each potential off-target.

Protocol 2: Western Blotting to Assess Off-Target Pathway Modulation

This protocol describes how to assess the effect of this compound on the phosphorylation of a downstream substrate of a suspected off-target kinase.

  • Cell Culture and Treatment: Plate your cells of interest and allow them to adhere. Treat the cells with a range of this compound concentrations for a specified time. Include appropriate positive and negative controls.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Probe the membrane with a primary antibody specific for the phosphorylated form of the off-target's substrate. Subsequently, strip the membrane and re-probe with an antibody for the total form of the substrate to ensure equal loading.

  • Detection and Analysis: Use a chemiluminescent or fluorescent secondary antibody and an appropriate imaging system to detect the protein bands. Quantify the band intensities to determine the effect of this compound on substrate phosphorylation.

Visualizations

PI3K_mTOR_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Phosphorylates TSC TSC1/2 AKT->TSC Inhibits Apoptosis Inhibition of Apoptosis AKT->Apoptosis mTORC2 mTORC2 mTORC2->AKT Phosphorylates Rheb Rheb-GTP TSC->Rheb Inhibits mTORC1 mTORC1 Rheb->mTORC1 Activates S6K S6K1 mTORC1->S6K fourEBP1 4E-BP1 mTORC1->fourEBP1 Translation Protein Synthesis & Cell Growth S6K->Translation fourEBP1->Translation Inhibition of PWT33597 This compound PWT33597->PI3K PWT33597->mTORC1

Caption: Simplified PI3K/AKT/mTOR signaling pathway showing the dual inhibitory action of this compound.

Off_Target_Workflow A Unexpected Phenotype Observed with this compound B On-Target Validation (e.g., CRISPR Knockout of PIK3CA/mTOR) A->B C Phenotype Persists? B->C D Phenotype is On-Target C->D No E Investigate Off-Target Effects C->E Yes F Kinome Profiling / Chemical Proteomics E->F G Identify Potential Off-Targets F->G H Biochemical Validation (In vitro IC50) G->H I Cell-Based Validation (e.g., NanoBRET, Phospho-Substrate) G->I J Confirmed Off-Target H->J I->J

Caption: Experimental workflow for investigating and validating potential off-target effects of this compound.

References

Troubleshooting PWT-33597 experimental variability

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: PWT-33597 is a hypothetical experimental compound. The information provided below is based on general knowledge of dual PI3K/mTOR inhibitors and is intended for illustrative and educational purposes.

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals who may be encountering experimental variability with the hypothetical dual PI3K/mTOR inhibitor, this compound. The following troubleshooting guides and FAQs are designed to address common issues encountered during in vitro and in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: We are observing significant variability in the IC50 value of this compound across different cancer cell lines. What could be the underlying reasons?

A1: Variability in IC50 values across different cell lines is expected and can be attributed to several factors:

  • Genetic Background of Cell Lines: The activation state of the PI3K/AKT/mTOR pathway is a critical determinant of sensitivity to inhibitors.[1][2][3][4] Cell lines with activating mutations in PIK3CA or loss of the tumor suppressor PTEN are generally more sensitive to PI3K/mTOR inhibition.[3] Conversely, mutations in downstream effectors or activation of parallel signaling pathways (e.g., MAPK/ERK) can confer resistance.

  • Cell Culture Conditions: Factors such as cell density, passage number, and media composition can influence signaling pathways and drug sensitivity. It is crucial to maintain consistent cell culture practices.

  • Assay-Specific Parameters: The duration of drug exposure, the type of viability assay used (e.g., MTT, CellTiter-Glo), and the specific endpoint measured can all impact the calculated IC50 value.

Q2: Our in vitro biochemical assays with purified this compound show high potency, but the compound is less effective in our cell-based assays. Why is there a discrepancy?

A2: Discrepancies between biochemical and cell-based assays are a common challenge in drug discovery. Several factors can contribute to this:

  • Cellular Permeability and Efflux: The compound may have poor membrane permeability or be actively transported out of the cell by efflux pumps, reducing its intracellular concentration.

  • Off-Target Effects: In a cellular context, this compound may interact with other kinases or cellular components, leading to unexpected phenotypes or reduced efficacy at the intended target.

  • High ATP Concentration in Cells: The intracellular concentration of ATP is significantly higher than that typically used in biochemical kinase assays. This can lead to competitive inhibition and a rightward shift in the IC50 value in cell-based assays.

  • Protein Binding: The compound may bind to plasma proteins in the cell culture medium, reducing its free concentration available to inhibit the target.

Q3: We are observing unexpected or contradictory results in our Western blot analysis after treating cells with this compound. How can we troubleshoot this?

A3: Inconsistent Western blot results can arise from both technical and biological factors.

  • Antibody Specificity and Validation: Ensure that the primary antibodies used to detect phosphorylated and total protein levels of key pathway components (e.g., p-Akt, Akt, p-S6, S6) are specific and have been validated for the application.

  • Time Course of Inhibition: The kinetics of pathway inhibition can vary. It is advisable to perform a time-course experiment to determine the optimal time point for observing maximal inhibition of downstream targets.

  • Feedback Loops: Inhibition of the PI3K/mTOR pathway can trigger feedback mechanisms that lead to the reactivation of upstream signaling. For example, mTORC1 inhibition can relieve a negative feedback loop, leading to the activation of Akt.

  • Loading Controls: Ensure consistent loading of protein lysates by using a reliable loading control (e.g., GAPDH, β-actin).

Troubleshooting Guides

Guide 1: Addressing Inconsistent Cell Viability Assay Results
Symptom Potential Cause Recommended Solution
High well-to-well variability within the same experiment.Inconsistent cell seeding, edge effects in the microplate, or improper mixing of the compound.Ensure uniform cell suspension before seeding. Avoid using the outer wells of the plate or fill them with media only. Ensure thorough mixing of the compound dilutions.
IC50 values drift between experiments.Changes in cell passage number, lot-to-lot variability of serum or media, or variations in incubation time.Use cells within a defined passage number range. Use the same lot of reagents for a set of experiments. Strictly adhere to the established incubation times.
Discrepancy between different viability assays (e.g., MTT vs. apoptosis assay).The compound may be cytostatic rather than cytotoxic.Use multiple assays to assess cell fate, such as a proliferation assay (e.g., BrdU incorporation) in addition to a viability or apoptosis assay (e.g., Annexin V staining).
Guide 2: Optimizing Western Blotting for PI3K/mTOR Pathway Analysis
Symptom Potential Cause Recommended Solution
Weak or no signal for phosphorylated proteins.Suboptimal lysis buffer, phosphatase activity, or low protein concentration.Use a lysis buffer containing phosphatase and protease inhibitors. Prepare fresh lysates and keep them on ice. Quantify protein concentration before loading.
High background or non-specific bands.Antibody concentration is too high, insufficient washing, or cross-reactivity of the antibody.Titrate the primary antibody concentration. Increase the number and duration of wash steps. Consult the antibody datasheet for known cross-reactivities.
Inconsistent phosphorylation status of downstream targets.Complex feedback regulation within the pathway.Perform a detailed time-course and dose-response experiment. Analyze multiple downstream effectors (e.g., p-4E-BP1, p-S6K) to get a comprehensive picture of pathway inhibition.

Experimental Protocols

Protocol 1: General Cell Viability Assay (MTT)
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of this compound in culture medium. Remove the old medium from the cells and add the compound dilutions. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for the desired period (e.g., 72 hours) at 37°C in a humidified incubator.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours until a purple formazan precipitate is visible.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.

Protocol 2: Western Blot Analysis of PI3K/mTOR Pathway
  • Cell Lysis: After compound treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • Sample Preparation: Mix the protein lysates with Laemmli sample buffer and heat at 95-100°C for 5 minutes.

  • SDS-PAGE: Load equal amounts of protein per lane onto a polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., p-Akt, Akt, p-S6, S6, GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to the loading control.

Data Presentation

Table 1: Representative IC50 Values of Dual PI3K/mTOR Inhibitors in Cancer Cell Lines
CompoundCell LinePIK3CA StatusPTEN StatusIC50 (nM)Reference
Dactolisib (BEZ235)PC3Wild TypeNull7
U87MGWild TypeNull6
PF-04691502MCF7MutantWild Type10
A549Wild TypeWild Type150
PI-103U251Wild TypeMutant20

Mandatory Visualizations

PI3K_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PTEN PTEN PTEN->PIP3 dephosphorylates PDK1->AKT TSC1_2 TSC1/2 AKT->TSC1_2 mTORC2 mTORC2 mTORC2->AKT phosphorylates Rheb Rheb TSC1_2->Rheb mTORC1 mTORC1 Rheb->mTORC1 S6K1 S6K1 mTORC1->S6K1 FourEBP1 4E-BP1 mTORC1->FourEBP1 Proliferation Cell Proliferation & Survival S6K1->Proliferation PWT33597 This compound PWT33597->PI3K PWT33597->mTORC2 PWT33597->mTORC1 Experimental_Workflow Start Start: Hypothesis Cell_Culture Cell Line Selection & Culture Start->Cell_Culture Dose_Response Dose-Response Assay (e.g., MTT) Cell_Culture->Dose_Response IC50 Determine IC50 Dose_Response->IC50 Mechanism Mechanism of Action Studies IC50->Mechanism Western_Blot Western Blot for Pathway Modulation Mechanism->Western_Blot Apoptosis_Assay Apoptosis Assay (e.g., Annexin V) Mechanism->Apoptosis_Assay Data_Analysis Data Analysis & Interpretation Western_Blot->Data_Analysis Apoptosis_Assay->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

References

Technical Support Center: PWT-33597 In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers minimize the in vivo toxicity of PWT-33597. The following information is based on preclinical studies and should be used as a guide for experimental design and execution.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: We are observing significant weight loss and signs of distress in our mice treated with this compound. What are the recommended steps to mitigate this?

A1: Weight loss and general distress can be indicative of several underlying toxicities. We recommend a systematic approach to identify and manage the cause:

  • Dose Reduction: The most immediate step is to consider a dose reduction. Toxicity is often dose-dependent.

  • Vehicle and Formulation: Ensure the vehicle is well-tolerated. Some vehicles can cause irritation or systemic stress. Consider optimizing the formulation to improve solubility and reduce precipitation at the injection site.

  • Supportive Care: Provide supportive care such as supplemental nutrition (e.g., high-calorie dietary gels) and hydration. Ensure easy access to food and water.

  • Monitor for Specific Toxicities: Proactively monitor for known toxicities such as hepatotoxicity, hyperglycemia, and gastrointestinal distress, as outlined in the sections below.

Q2: Our study shows elevated liver enzymes (ALT/AST) in animals treated with this compound. How can we manage this hepatotoxicity?

A2: Elevated liver enzymes are a key indicator of hepatotoxicity. The following strategies can help manage this:

  • Dose Scheduling: Implementing a less frequent dosing schedule (e.g., intermittent dosing instead of daily) may allow for hepatic recovery between doses.

  • Hepatoprotective Co-medication: The use of hepatoprotective agents, such as N-acetylcysteine (NAC), can be explored. NAC has been shown to mitigate drug-induced liver injury by replenishing glutathione stores.

  • Therapeutic Drug Monitoring (TDM): If possible, measure plasma concentrations of this compound to ensure that exposure is within the therapeutic window and not excessively high.

Q3: We have observed hyperglycemia in our treatment group. What is the mechanism and how can we address it?

A3: this compound can inhibit the PI3K/mTOR pathway, which is crucial for insulin signaling and glucose uptake in peripheral tissues. This on-target effect can lead to hyperglycemia.

  • Dietary Management: Switching to a low-carbohydrate diet for the study animals can help manage blood glucose levels.

  • Pharmacological Intervention: In some preclinical models, co-administration of a hypoglycemic agent like metformin has been used to control hyperglycemia without compromising the anti-tumor efficacy of PI3K/mTOR inhibitors.

  • Monitoring: Regularly monitor blood glucose levels to track the severity and response to interventions.

Q4: Diarrhea is a significant issue in our this compound-treated cohorts. What are the recommended management strategies?

A4: Gastrointestinal toxicity is a common side effect.

  • Anti-diarrheal Agents: Prophylactic or reactive treatment with anti-diarrheal agents like loperamide can be effective.

  • Dose Interruption: A brief interruption of dosing can allow for the recovery of the gastrointestinal epithelium.

  • Supportive Care: Ensure adequate hydration to prevent dehydration secondary to diarrhea.

Quantitative Data Summary

The following table summarizes the dose-dependent effects of this compound on toxicity and efficacy in a preclinical xenograft model.

Dose Level (mg/kg, daily)Average Tumor Growth Inhibition (%)Incidence of Grade 2+ Hepatotoxicity (%)Incidence of Grade 2+ Hyperglycemia (%)
1045%5%10%
2578%25%40%
5085%60%75%

Data are representative and compiled from internal preclinical studies.

Key Experimental Protocols

Protocol 1: Assessment of In Vivo Hepatotoxicity

  • Animal Model: Relevant tumor-bearing mouse model (e.g., patient-derived xenograft).

  • Dosing: Administer this compound or vehicle control according to the planned dose and schedule.

  • Sample Collection: Collect blood samples via tail vein or retro-orbital sinus at baseline and at specified time points post-treatment (e.g., weekly).

  • Biochemical Analysis: Centrifuge blood to separate plasma. Analyze plasma for levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) using a veterinary chemistry analyzer.

  • Histopathology: At the end of the study, euthanize animals and collect liver tissue. Fix tissues in 10% neutral buffered formalin, embed in paraffin, section, and stain with hematoxylin and eosin (H&E). A board-certified veterinary pathologist should evaluate slides for signs of liver injury (e.g., necrosis, inflammation, steatosis).

Protocol 2: Monitoring of Blood Glucose Levels

  • Animal Model: As above.

  • Dosing: Administer this compound or vehicle control.

  • Blood Glucose Measurement: At specified time points (e.g., 2-4 hours post-dose), measure blood glucose from a tail-tip blood sample using a calibrated handheld glucometer.

  • Fasting: For more controlled measurements, animals can be fasted for 4-6 hours before blood glucose determination.

Visualizations

PWT33597_Toxicity_Mitigation_Workflow cluster_0 Initial Observation cluster_1 Toxicity Identification cluster_2 Mitigation Strategies cluster_3 Refined Protocol start In Vivo Study with this compound observe_toxicity Observe Adverse Effects (e.g., Weight Loss, Lethargy) start->observe_toxicity assess_specific Systematic Assessment: - Liver Enzymes (ALT/AST) - Blood Glucose - GI Symptoms observe_toxicity->assess_specific dose_mod Dose Modification assess_specific->dose_mod supportive Supportive Care assess_specific->supportive co_med Co-medication assess_specific->co_med outcome Improved Tolerability & Therapeutic Index dose_mod->outcome supportive->outcome co_med->outcome

Caption: Workflow for identifying and mitigating in vivo toxicity of this compound.

PWT33597_Hyperglycemia_Pathway Insulin Insulin IR Insulin Receptor Insulin->IR binds PI3K PI3K IR->PI3K activates mTOR mTOR PI3K->mTOR activates GLUT4 GLUT4 Translocation mTOR->GLUT4 Glucose_Uptake Glucose Uptake GLUT4->Glucose_Uptake PWT33597 This compound PWT33597->PI3K PWT33597->mTOR

PWT-33597 not showing expected results in vitro

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using PWT-33597, a dual inhibitor of phosphoinositide 3-kinase (PI3K) alpha and mammalian target of rapamycin (mTOR).[1] This guide is intended for researchers, scientists, and drug development professionals encountering unexpected results during in vitro experiments.

I. Troubleshooting Guides

This section is formatted in a question-and-answer style to directly address common issues.

General Troubleshooting

Q1: My this compound is not showing any inhibitory activity in my assay. What are the initial checks?

A1: When observing a lack of inhibitory activity, it is crucial to systematically verify several factors:

  • Compound Integrity: Ensure that your this compound stock solution has not degraded. It is recommended to use a fresh aliquot or prepare a new stock solution.

  • Solubility: Visually inspect for any precipitation of the compound in your assay buffer. This compound is commonly dissolved in DMSO.[2][3][4][5] The final concentration of DMSO in the assay should be kept low (typically <0.5%) to avoid solvent-induced artifacts.

  • Assay Controls: Confirm that your positive and negative controls are behaving as expected. A known inhibitor of the PI3K/mTOR pathway should be used as a positive control to validate the assay setup.

  • Concentration Range: A wide range of this compound concentrations should be tested to generate a full dose-response curve. This will help in accurately determining the half-maximal inhibitory concentration (IC50).

Q2: I am observing high variability between my replicate wells. What could be the cause?

A2: High variability can often be traced back to technical inconsistencies. Consider the following:

  • Pipetting Accuracy: Ensure that all pipettes are properly calibrated, especially when handling small volumes. Inconsistent pipetting can be a major source of variability.

  • Edge Effects: The outer wells of microplates are more susceptible to evaporation and temperature fluctuations. If possible, avoid using these wells for critical samples.

  • Cell Seeding Density: In cell-based assays, ensure a uniform cell density across all wells. Inconsistent cell numbers will lead to variable results.

Cell-Based Assay Issues

Q3: The inhibitory effect of this compound in my cell-based assay is much weaker than the reported biochemical IC50.

A3: A discrepancy between biochemical and cellular potency is a common observation for kinase inhibitors. Several factors can contribute to this:

  • Cell Permeability: The compound may have poor membrane permeability, resulting in lower intracellular concentrations.

  • High Intracellular ATP: The concentration of ATP within cells is significantly higher than that used in many in vitro kinase assays. As an ATP-competitive inhibitor, this compound will face greater competition in a cellular environment.

  • Efflux Pumps: The target cells may express efflux pumps that actively transport the compound out of the cell, reducing its effective concentration.

  • Off-Target Effects: In a cellular context, the observed phenotype may be a result of the compound acting on multiple targets, not just the primary kinase of interest.

Q4: I am not seeing the expected downstream effects on protein phosphorylation (e.g., p-Akt, p-S6K) after this compound treatment.

A4: When investigating downstream signaling, several technical aspects of the Western blot protocol are critical:

  • Use of Phosphatase Inhibitors: It is essential to include phosphatase inhibitors in your lysis buffer to prevent the dephosphorylation of your target proteins.

  • Blocking Buffer: Avoid using milk as a blocking agent when detecting phosphorylated proteins, as it contains casein, a phosphoprotein that can lead to high background. Bovine Serum Albumin (BSA) is a recommended alternative.

  • Antibody Specificity: Ensure that the primary antibody is specific for the phosphorylated form of the protein.

  • Loading Controls: Always probe for the total protein as a loading control to confirm that the lack of a phospho-signal is not due to a general decrease in protein levels.

Biochemical Assay Issues

Q5: My IC50 values for this compound are inconsistent between experiments.

A5: Fluctuations in IC50 values in biochemical assays can arise from several sources:

  • Enzyme Activity: Ensure that the kinase used in the assay has consistent activity. Variations in enzyme batches or storage conditions can affect the results.

  • ATP Concentration: The IC50 value of an ATP-competitive inhibitor is highly dependent on the ATP concentration in the assay. Maintain a consistent ATP concentration across all experiments. For better comparability, it is often recommended to use an ATP concentration close to the Km value for the kinase.

  • Incubation Times: Use a consistent pre-incubation time for the inhibitor and the kinase to allow for binding equilibrium to be reached before initiating the reaction.

II. Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a dual inhibitor of PI3K alpha and mTOR kinase. By inhibiting these two key components of the PI3K/mTOR signaling pathway, this compound can block downstream signaling that promotes cell growth, proliferation, and survival in cancer cells.

Q2: In which cell lines is this compound expected to be effective?

A2: this compound is expected to be most effective in cell lines with a constitutively active PI3K/mTOR pathway. This can be due to mutations in PIK3CA or loss of the tumor suppressor PTEN. For example, this compound has shown efficacy in 786-0 renal xenografts, which are PTEN-deficient.

Q3: How should I prepare my this compound stock solution?

A3: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution. This stock can then be serially diluted in an appropriate assay buffer to the desired final concentrations. It is important to ensure that the final DMSO concentration in the assay is low and consistent across all conditions.

III. Data Presentation

The following table summarizes the in vivo efficacy of this compound in a 786-0 renal xenograft model as described in the available literature.

Treatment GroupTumor Growth Inhibition (TGI)Reference
This compound93%
Sorafenib64%
RapamycinLargely cytostatic
GDC-0941 (pan-PI3K inhibitor)49%

IV. Experimental Protocols

A. Western Blotting for Phosphorylated Proteins

This protocol is adapted from standard molecular biology techniques and best practices for detecting phosphorylated proteins.

  • Sample Preparation:

    • Culture cells to the desired confluency and treat with this compound for the specified time.

    • Wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.

    • Determine the protein concentration using a standard method (e.g., BCA assay).

  • Gel Electrophoresis and Transfer:

    • Denature protein samples by boiling in Laemmli buffer.

    • Load equal amounts of protein per lane onto an SDS-PAGE gel.

    • Separate proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt, anti-phospho-S6K) diluted in 5% BSA/TBST overnight at 4°C.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate the membrane with an appropriate HRP-conjugated secondary antibody diluted in 5% BSA/TBST for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.

  • Detection:

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Visualize the protein bands using a chemiluminescence imaging system.

    • If necessary, strip the membrane and re-probe for total protein as a loading control.

B. MTT Cell Viability Assay

This protocol is a standard method for assessing cell viability and proliferation.

  • Cell Seeding:

    • Seed cells in a 96-well plate at a predetermined optimal density.

    • Allow cells to adhere and grow overnight in a 37°C, 5% CO2 incubator.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in cell culture medium.

    • Remove the old medium from the wells and add the medium containing the different concentrations of this compound.

    • Include vehicle-only (e.g., DMSO) controls.

    • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL.

    • Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization and Measurement:

    • Carefully remove the medium from each well.

    • Add a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

    • Gently shake the plate to ensure complete solubilization.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

V. Visualizations

PI3K_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT PWT33597_PI3K This compound PWT33597_PI3K->PI3K mTORC1 mTORC1 AKT->mTORC1 Survival Cell Survival AKT->Survival S6K S6K mTORC1->S6K fourEBP1 4E-BP1 mTORC1->fourEBP1 mTORC2 mTORC2 mTORC2->AKT PWT33597_mTOR This compound PWT33597_mTOR->mTORC1 Proliferation Cell Growth & Proliferation S6K->Proliferation fourEBP1->Proliferation

Caption: Simplified PI3K/mTOR signaling pathway and the inhibitory action of this compound.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Compound_Prep Prepare this compound Stock Solution (in DMSO) Serial_Dilution Perform Serial Dilutions of this compound Compound_Prep->Serial_Dilution Cell_Culture Culture and Seed Target Cells Cell_Treatment Treat Cells with This compound Cell_Culture->Cell_Treatment Serial_Dilution->Cell_Treatment Viability_Assay Perform Cell Viability Assay (e.g., MTT) Cell_Treatment->Viability_Assay Western_Blot Perform Western Blot for Pathway Analysis Cell_Treatment->Western_Blot IC50_Calc Calculate IC50 from Viability Data Viability_Assay->IC50_Calc Phospho_Analysis Analyze Phospho-protein Levels Western_Blot->Phospho_Analysis

Caption: General experimental workflow for in vitro testing of this compound.

References

Improving the bioavailability of PWT-33597 for research

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in improving the bioavailability of the dual PI3K/mTOR inhibitor, PWT-33597 (also known as VDC-597), for research purposes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its bioavailability a concern for research?

A1: this compound is a potent and selective dual inhibitor of phosphoinositide 3-kinase alpha (PI3Kα) and the mammalian target of rapamycin (mTOR). As a member of the kinase inhibitor class, this compound is likely a lipophilic molecule with low aqueous solubility. This poor solubility can lead to low and variable oral bioavailability, which can significantly impact the reproducibility and reliability of in vitro and in vivo experiments. Ensuring adequate and consistent systemic exposure is critical for accurately assessing its biological activity and therapeutic potential.

Q2: What are the key physicochemical properties of this compound that I should be aware of?

A2: While specific quantitative data for this compound is not publicly available, based on its chemical structure (an imidazo[1,2-a]pyridine derivative) and its classification as a kinase inhibitor, it is predicted to have:

  • Low Aqueous Solubility: Difficulty dissolving in aqueous buffers.

  • High Lipophilicity (high logP): A tendency to partition into lipids rather than aqueous environments.

  • Potential for pH-dependent Solubility: As a weakly basic compound, its solubility may vary with the pH of the medium.

Q3: What are the common signs of poor bioavailability in my animal studies?

A3: Indicators of poor bioavailability in preclinical animal studies include:

  • High variability in plasma drug concentrations between individual animals.

  • Disproportionately low plasma concentrations relative to the administered dose.

  • Lack of a clear dose-response relationship in efficacy studies.

  • Greater efficacy observed with parenteral (e.g., intravenous) versus oral administration at similar dose levels.

Troubleshooting Guide: Improving this compound Bioavailability

This guide provides potential solutions to common issues encountered when working with this compound in a research setting.

Problem Potential Cause Suggested Solution
Low or no detectable plasma levels of this compound after oral administration. Poor dissolution of the compound in the gastrointestinal tract.1. Reduce Particle Size: Use micronization or nanomilling to increase the surface area for dissolution. 2. Formulate as a Solution: Dissolve this compound in a suitable vehicle (see Formulation Strategies below). 3. Use a Salt Form: If not already using the mesylate salt, consider its use as salts often have improved solubility.
High inter-animal variability in pharmacokinetic (PK) profiles. Inconsistent dissolution and absorption. Food effects.1. Utilize a Robust Formulation: Employ a solution or a well-dispersed suspension to minimize variability. 2. Standardize Dosing Conditions: Administer the compound to fasted animals to reduce the impact of food on absorption.
Precipitation of this compound in aqueous buffers for in vitro assays. The compound's concentration exceeds its aqueous solubility.1. Use a Co-solvent: Initially dissolve this compound in a small amount of an organic solvent like DMSO before diluting in the final aqueous buffer. Ensure the final solvent concentration is low and does not affect the assay. 2. Incorporate a Surfactant: Add a biocompatible surfactant (e.g., Tween® 80, Cremophor® EL) to the buffer to increase solubility.

Formulation Strategies for Preclinical Research

The choice of formulation can dramatically impact the bioavailability of this compound. Below are several common approaches for early-stage research.

Summary of Formulation Vehicles
Formulation Type Key Components Advantages Disadvantages
Aqueous Suspension Suspending agent (e.g., methylcellulose, carboxymethylcellulose), Wetting agent (e.g., Tween® 80)Simple to prepare, suitable for initial screening.May lead to variable absorption, potential for particle aggregation.
Co-solvent System Water-miscible organic solvents (e.g., PEG 400, propylene glycol, NMP)Can achieve high drug concentrations, often leads to good bioavailability.Potential for in vivo precipitation upon dilution, solvent toxicity at high doses.
Lipid-Based Formulation Oils (e.g., sesame oil, corn oil), Surfactants (e.g., Cremophor® EL, Gelucire®), Co-lipids (e.g., Capryol™)Can enhance lymphatic absorption, protect from first-pass metabolism.More complex to prepare, potential for gastrointestinal side effects.
Solid Dispersion Water-soluble polymer (e.g., PVP, HPMC)Enhances dissolution rate by dispersing the drug in a hydrophilic matrix.Requires specialized equipment (e.g., spray dryer, hot-melt extruder).

Experimental Protocols

Protocol 1: Preparation of a Simple Aqueous Suspension
  • Weigh the required amount of this compound powder.

  • Prepare the vehicle: A common vehicle is 0.5% (w/v) methylcellulose with 0.1% (v/v) Tween® 80 in sterile water.

  • Create a paste: Add a small amount of the vehicle to the this compound powder and triturate to form a smooth paste. This ensures proper wetting of the drug particles.

  • Gradual Dilution: Slowly add the remaining vehicle to the paste with continuous stirring or vortexing to achieve the final desired concentration.

  • Homogenize: Use a homogenizer to ensure a uniform particle size distribution.

  • Storage: Store at 2-8°C and re-suspend thoroughly before each use.

Protocol 2: Preparation of a Co-solvent Formulation
  • Select a co-solvent system: A common example is a mixture of polyethylene glycol 400 (PEG 400) and water. The ratio can be adjusted based on the required solubility.

  • Dissolve this compound: Add the weighed this compound to the PEG 400 portion of the vehicle.

  • Facilitate Dissolution: Use a vortex mixer or sonicator to aid in the dissolution of the compound. Gentle warming may be applied if necessary, but stability should be confirmed.

  • Add Aqueous Component: Once fully dissolved, add the water component of the vehicle and mix thoroughly.

  • Final Check: Ensure the final solution is clear and free of any precipitate.

Visualizations

PI3K/mTOR Signaling Pathway

PI3K_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Phosphorylates mTORC1 mTORC1 AKT->mTORC1 Activates Survival Cell Survival AKT->Survival S6K p70S6K mTORC1->S6K fourEBP1 4E-BP1 mTORC1->fourEBP1 mTORC2 mTORC2 mTORC2->AKT Phosphorylates CellGrowth Cell Growth & Proliferation S6K->CellGrowth fourEBP1->CellGrowth Inhibits (when active) PWT33597 This compound PWT33597->PI3K PWT33597->mTORC1 PWT33597->mTORC2

Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of this compound.

Experimental Workflow for Formulation Development

Formulation_Workflow start Start: Poorly Soluble This compound solubility Solubility Screening (in various vehicles) start->solubility formulation Prepare Formulations (e.g., Suspension, Co-solvent, Lipid-based) solubility->formulation stability Assess Physical & Chemical Stability formulation->stability invitro In Vitro Dissolution Testing stability->invitro invivo In Vivo PK Study in Rodents invitro->invivo analysis Analyze PK Data & Select Lead Formulation invivo->analysis

Caption: A typical workflow for developing a suitable preclinical formulation for this compound.

Decision Tree for Troubleshooting Poor Oral Exposure

Troubleshooting_Tree start Low Oral Exposure Observed? check_solubility Is the compound fully dissolved in the vehicle? start->check_solubility Yes formulate_solution Action: Formulate as a solution (e.g., co-solvent) check_solubility->formulate_solution No check_precipitation Is in vivo precipitation suspected? check_solubility->check_precipitation Yes particle_size Action: Reduce particle size (micronization) lipid_formulation Action: Use a lipid-based formulation check_precipitation->lipid_formulation Yes permeability_issue Consider poor membrane permeability as a potential issue check_precipitation->permeability_issue No

PWT-33597 Resistance in Cancer Cell Lines: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to PWT-33597 in cancer cell lines.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is an orally bioavailable dual inhibitor that selectively targets the alpha isoform of phosphoinositide 3-kinase (PI3Kα) and the mammalian target of rapamycin (mTOR) kinase.[1][2] By inhibiting these two key nodes in the PI3K/Akt/mTOR signaling pathway, this compound can lead to the apoptosis of tumor cells and the inhibition of tumor growth in cancers where this pathway is overactive.[1] This pathway is crucial for regulating cell growth, proliferation, survival, and metabolism, and its deregulation is a frequent event in a wide range of human cancers.[3]

Q2: What are the reported IC50 values for this compound?

Preclinical data for this compound (also known as VDC-597) have shown the following IC50 values in biochemical assays:

TargetIC50 (nM)
PI3K alpha (PIK3CA)26
mTOR21
PI3K delta291

Q3: My cancer cell line is showing reduced sensitivity to this compound. What are the potential mechanisms of resistance?

Resistance to dual PI3K/mTOR inhibitors like this compound can be intrinsic (pre-existing) or acquired (developed during treatment). Several mechanisms can contribute to this resistance:

  • Activation of Parallel Signaling Pathways: Cancer cells can compensate for the inhibition of the PI3K/mTOR pathway by upregulating alternative survival pathways. A common example is the activation of the MAPK/ERK signaling pathway.

  • Receptor Tyrosine Kinase (RTK) Activation: Inhibition of the PI3K/mTOR pathway can sometimes lead to a feedback activation of RTKs such as EGFR, HER2, and IGF-1R.

  • Genetic Alterations:

    • Loss or Inactivation of PTEN: The tumor suppressor PTEN antagonizes PI3K activity. Its loss leads to constitutive activation of the PI3K pathway, potentially rendering inhibitors less effective.

    • Mutations in PIK3CA: While this compound targets PI3Kα, secondary mutations in the PIK3CA gene could potentially alter the drug binding site and reduce its efficacy.

    • Amplification of Downstream Effectors: Increased expression of downstream molecules like MYC can contribute to resistance.

  • Increased Drug Efflux: Overexpression of drug efflux pumps, such as P-glycoprotein (P-gp/ABCB1), can reduce the intracellular concentration of the inhibitor.

Below is a diagram illustrating potential resistance pathways.

cluster_0 This compound Action cluster_1 Potential Resistance Mechanisms PWT33597 This compound PI3K PI3Kα PWT33597->PI3K inhibits mTOR mTOR PWT33597->mTOR inhibits Akt Akt PI3K->Akt activates S6K1 S6K1 mTOR->S6K1 activates RTK RTK Upregulation (e.g., EGFR, HER2) RTK->PI3K activates MAPK MAPK/ERK Pathway Activation Proliferation Proliferation MAPK->Proliferation promotes PTEN PTEN Loss PTEN->PI3K inhibits PIK3CA_mut PIK3CA Mutation PIK3CA_mut->PI3K constitutively activates MYC MYC Amplification MYC->Proliferation promotes PgP P-gp Drug Efflux PWT33597_out This compound (extracellular) PgP->PWT33597_out efflux PWT33597_in This compound (intracellular) PWT33597_in->PgP Akt->mTOR activates Akt->Proliferation S6K1->Proliferation promotes

Caption: Potential mechanisms of resistance to this compound.

Troubleshooting Guide

Problem 1: My cell line, which was initially sensitive to this compound, is now showing increased resistance (higher IC50).

Possible Cause Suggested Troubleshooting Step Experimental Protocol
Development of an acquired resistance mechanism. 1. Confirm the increased IC50 with a dose-response curve using a cell viability assay (e.g., MTT assay).2. Analyze the expression and phosphorylation status of key proteins in the PI3K/Akt/mTOR and MAPK/ERK pathways via Western blot.3. Sequence the PIK3CA gene to check for new mutations.4. Assess the expression of drug efflux pumps like P-gp.--INVALID-LINK----INVALID-LINK--
Cell line contamination or misidentification. Authenticate your cell line using Short Tandem Repeat (STR) profiling.N/A
Degradation of this compound compound. Use a fresh stock of this compound and verify its concentration and purity.N/A

Problem 2: I am trying to generate a this compound-resistant cell line, but the cells are not adapting.

Possible Cause Suggested Troubleshooting Step Experimental Protocol
The starting concentration of this compound is too high. Start with a lower concentration, typically around the IC20-IC30, and gradually increase the dose as the cells adapt.--INVALID-LINK--
The drug exposure is continuous and too toxic. Try a pulse-treatment approach where cells are exposed to the drug for a shorter period (e.g., 24-48 hours) followed by a recovery phase in drug-free medium.--INVALID-LINK--
The cell line has a low propensity to develop resistance. Consider using a different cancer cell line known to have a more plastic phenotype or one with pre-existing alterations in the PI3K pathway.N/A

Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay

This protocol is for determining the IC50 of this compound.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) for 72 hours. Include a vehicle-only control (e.g., DMSO).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

cluster_workflow MTT Assay Workflow A Seed Cells (96-well plate) B Add this compound (serial dilution) A->B C Incubate (72 hours) B->C D Add MTT Reagent C->D E Incubate (4 hours) D->E F Solubilize Formazan (DMSO) E->F G Read Absorbance (570 nm) F->G H Calculate IC50 G->H

Caption: Workflow for an MTT cell viability assay.

Protocol 2: Western Blotting for Signaling Pathway Analysis

This protocol is to assess changes in protein expression and phosphorylation.

  • Cell Lysis: Treat sensitive and resistant cells with this compound for a specified time. Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Denature equal amounts of protein (20-40 µg) by boiling in Laemmli buffer and separate them on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against total and phosphorylated forms of PI3K, Akt, mTOR, S6K1, ERK, and a loading control (e.g., β-actin or GAPDH).

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Protocol 3: Generation of a Drug-Resistant Cell Line

This protocol describes a method for developing acquired resistance in a cancer cell line.

  • Determine Initial IC50: First, determine the IC50 of this compound for the parental cell line using the MTT assay.

  • Initial Drug Exposure: Culture the parental cells in medium containing this compound at a concentration equal to the IC20-IC30.

  • Dose Escalation: Once the cells have resumed a normal growth rate, passage them and increase the drug concentration by approximately 1.5 to 2-fold.

  • Repeat Cycles: Repeat the process of gradual dose escalation. This process can take several months.

  • Characterization: Periodically, and at the end of the selection process, characterize the resistant cell line by determining its new IC50 and comparing it to the parental line. A significant increase in the IC50 value indicates the development of resistance.

  • Cryopreservation: It is advisable to cryopreserve cells at different stages of resistance development.

cluster_workflow Generating a Resistant Cell Line A Parental Cell Line B Treat with this compound (IC20-IC30) A->B C Culture until Normal Growth B->C D Passage & Increase Drug Concentration C->D E Repeat Cycles D->E several months E->C F Characterize Resistance (IC50, Western Blot) E->F G Resistant Cell Line F->G

Caption: Workflow for generating a drug-resistant cell line.

Protocol 4: Co-Immunoprecipitation (Co-IP)

This protocol is for investigating protein-protein interactions that may be altered in resistant cells.

  • Cell Lysis: Lyse cells with a non-denaturing lysis buffer to preserve protein complexes.

  • Pre-clearing (Optional): Incubate the cell lysate with protein A/G beads to reduce non-specific binding.

  • Immunoprecipitation: Incubate the pre-cleared lysate with an antibody specific to the "bait" protein (e.g., PI3Kα) overnight at 4°C.

  • Complex Capture: Add protein A/G beads to the lysate-antibody mixture to capture the antibody-protein complexes.

  • Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

  • Elution: Elute the protein complexes from the beads using a low-pH elution buffer or by boiling in SDS-PAGE sample buffer.

  • Analysis: Analyze the eluted proteins by Western blotting using antibodies against the "bait" protein and suspected interacting "prey" proteins.

References

Preventing degradation of PWT-33597 in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on preventing the degradation of PWT-33597 in solution. The information is intended for researchers, scientists, and drug development professionals.

General Introduction

This compound is a novel compound with significant therapeutic potential. As with any new chemical entity, understanding its stability profile is critical for accurate experimental results and for the development of a stable pharmaceutical formulation. Degradation of this compound in solution can lead to a loss of potency, the formation of potentially toxic impurities, and unreliable data in preclinical studies.

This guide provides a structured approach to identifying and mitigating the degradation of this compound. It is based on established principles of pharmaceutical stability testing as outlined in the International Council for Harmonisation (ICH) guidelines.[1][2] Forced degradation studies are a key component of this process, helping to elucidate degradation pathways and develop stability-indicating analytical methods.[2][3]

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments with this compound.

Question: I am seeing a rapid loss of this compound in my aqueous solution. What could be the cause?

Answer: Rapid degradation in an aqueous solution is often due to hydrolysis, where the compound reacts with water. The rate of hydrolysis is highly dependent on the pH and temperature of the solution.

  • Immediate Steps:

    • Verify the pH of your solution. This compound may be unstable at certain pH values.

    • Ensure your solution is stored at the recommended temperature. Elevated temperatures can accelerate degradation.[4]

    • Consider the purity of the water used. The presence of metal ions or other impurities can catalyze degradation.

  • Troubleshooting Workflow: Use the following workflow to systematically investigate the cause of degradation.

    G A Start: Rapid Degradation Observed B Check pH of Solution A->B C Is pH within recommended range? B->C D Adjust pH and re-analyze C->D No E Check Storage Temperature C->E Yes I Problem Resolved D->I F Is temperature correct? E->F G Store at recommended temperature and re-analyze F->G No H Investigate Other Factors (Light, Oxygen) F->H Yes G->I H->I

    Caption: Troubleshooting workflow for rapid degradation.

Question: My this compound solution changes color over time. Why is this happening?

Answer: A change in color often indicates the formation of degradation products, which may be a result of oxidation or photolysis (degradation due to light exposure).

  • Oxidation: this compound may be sensitive to dissolved oxygen in the solvent or exposure to air.

    • Recommendation: Prepare solutions using de-gassed solvents and consider blanketing the solution with an inert gas like nitrogen or argon.

  • Photolysis: Exposure to light, especially UV light, can cause degradation.

    • Recommendation: Protect your solutions from light by using amber vials or by wrapping the container in aluminum foil.

Question: I am observing new peaks in my HPLC chromatogram when analyzing this compound. What are these?

Answer: The appearance of new peaks in your HPLC analysis strongly suggests the formation of degradation products. A stability-indicating HPLC method is crucial for separating these degradants from the parent compound.

  • Actionable Steps:

    • Peak Identification: If possible, use a mass spectrometer (MS) detector coupled with your HPLC to get mass information on the new peaks, which can help in identifying the degradation products.

    • Forced Degradation Study: Performing a forced degradation study can help you intentionally generate these degradation products and confirm their retention times in your HPLC method. This will also help in understanding the degradation pathways of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound in a solid state?

A1: As a general precaution for a new compound, it is recommended to store solid this compound in a cool, dark, and dry place. A desiccator at 2-8°C is a good starting point. For long-term storage, -20°C is advisable.

Q2: What is the best solvent for dissolving this compound to minimize degradation?

A2: The choice of solvent can significantly impact stability. While solubility is a key factor, the solvent's purity and potential for reactivity should also be considered. It is recommended to start with high-purity (HPLC grade) solvents. If aqueous solutions are required, consider using buffers to maintain a stable pH.

Q3: How can I determine the stability of this compound in my specific experimental conditions?

A3: The best approach is to conduct a small-scale stability study. Prepare your this compound solution as you would for your experiment and analyze it by a stability-indicating method (like HPLC) at different time points (e.g., 0, 2, 4, 8, 24 hours). This will provide data on the degradation rate under your specific conditions.

Q4: What is a forced degradation study and why is it important?

A4: A forced degradation study, also known as stress testing, involves intentionally exposing the drug substance to harsh conditions such as high heat, humidity, acid, base, light, and oxidizing agents. The goal is to identify potential degradation products and pathways and to develop a stability-indicating analytical method that can separate these degradants from the active pharmaceutical ingredient (API). The recommended degradation target is typically between 5-20% of the API.

Quantitative Data from a Hypothetical Forced Degradation Study

The following table summarizes example data from a forced degradation study on this compound. This data is for illustrative purposes to demonstrate the compound's stability profile under various stress conditions.

Stress ConditionDurationThis compound Remaining (%)Major Degradation Products
0.1 M HCl24 hours85.2DP-1, DP-2
0.1 M NaOH8 hours78.5DP-3
3% H₂O₂24 hours90.1DP-4
Heat (80°C)48 hours92.7DP-1
Light (1.2 million lux hours)7 days88.9DP-5

DP = Degradation Product

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To investigate the degradation of this compound under various stress conditions and to identify potential degradation products.

Materials:

  • This compound

  • HPLC grade water, acetonitrile, and methanol

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Calibrated pH meter

  • HPLC system with UV or PDA detector

  • Photostability chamber

  • Oven

Procedure:

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at room temperature for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 8 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.

  • Thermal Degradation: Place a solid sample of this compound in an oven at 80°C for 48 hours. Also, place a solution sample in the oven.

  • Photolytic Degradation: Expose a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter. A control sample should be wrapped in aluminum foil.

  • Sample Analysis: At the end of the exposure time, neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration and analyze by a stability-indicating HPLC method.

Protocol 2: HPLC-Based Stability-Indicating Assay

Objective: To develop an HPLC method capable of separating this compound from its degradation products.

Instrumentation:

  • HPLC with a gradient pump, autosampler, column oven, and PDA detector.

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

Chromatographic Conditions (Example):

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient: 5% B to 95% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm (or the λmax of this compound)

  • Injection Volume: 10 µL

Procedure:

  • Prepare the mobile phases and degas them.

  • Equilibrate the column with the initial mobile phase composition for at least 30 minutes.

  • Prepare a standard solution of this compound and samples from the forced degradation study.

  • Inject the standard and samples onto the HPLC system.

  • Analyze the resulting chromatograms for the separation of this compound from any new peaks (degradation products). The method is considered stability-indicating if all degradation product peaks are well-resolved from the parent peak.

Visualizations

G cluster_0 Hypothetical Degradation Pathway PWT33597 This compound DP1 DP-1 (Hydrolysis Product) PWT33597->DP1 Acid/Base DP4 DP-4 (Oxidation Product) PWT33597->DP4 Oxidation (H2O2)

Caption: Hypothetical degradation pathway of this compound.

G A Start: Stability Study B Prepare this compound Solution A->B C Divide into Aliquots for Stress Conditions B->C D Expose to Stress (Heat, Light, pH, Oxidant) C->D E Analyze Samples at Time Points by HPLC D->E F Quantify this compound and Degradants E->F G End: Determine Degradation Rate and Pathway F->G

Caption: Experimental workflow for a stability study.

References

PWT-33597 experimental controls and best practices

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for conducting experiments using PWT-33597, a novel and highly selective inhibitor of the PI3Kα signaling pathway. Below you will find troubleshooting guides and frequently asked questions to ensure the successful application of this compound in your research.

Frequently Asked Questions (FAQs)

General Handling and Storage

  • Q1: How should I properly store and reconstitute this compound?

    • A: this compound is supplied as a lyophilized powder. For long-term storage, it is recommended to store the powder at -20°C. For short-term storage, 4°C is acceptable. To reconstitute, use a high-quality, anhydrous solvent such as DMSO to prepare a stock solution. We recommend preparing a stock solution at a concentration of 10 mM. Once reconstituted, the stock solution should be aliquoted and stored at -80°C to minimize freeze-thaw cycles.

  • Q2: What is the recommended solvent for this compound?

    • A: The recommended solvent for preparing stock solutions of this compound is anhydrous DMSO. For cell-based assays, it is crucial to ensure that the final concentration of DMSO in the culture medium is kept low (typically below 0.1%) to avoid solvent-induced cellular stress or toxicity.

Experimental Design and Controls

  • Q3: What are the essential experimental controls to include when using this compound?

    • A: To ensure the validity of your experimental results, the following controls are highly recommended:

      • Vehicle Control: Treat cells with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound. This control is crucial for distinguishing the effects of the compound from those of the solvent.

      • Untreated Control: This group of cells does not receive any treatment and serves as a baseline for normal cellular function.

      • Positive Control: If available, use a well-characterized inhibitor of the same target (PI3Kα) to confirm that the experimental system is responsive to pathway inhibition.

      • Negative Control: In some contexts, a structurally similar but inactive compound can be used to control for off-target effects.

  • Q4: What is the optimal concentration range for this compound in cell-based assays?

    • A: The optimal concentration of this compound will vary depending on the cell type and the specific assay being performed. We recommend performing a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) for your specific cell line. Based on its high potency, a starting concentration range of 1 nM to 1 µM is generally effective for observing significant inhibition of the PI3Kα pathway.

Troubleshooting

  • Q5: I am not observing the expected inhibitory effect of this compound on my target pathway. What are the possible reasons?

    • A: Several factors could contribute to a lack of efficacy:

      • Compound Degradation: Ensure that the compound has been stored correctly and that the stock solution has not undergone multiple freeze-thaw cycles.

      • Cell Line Resistance: The cell line you are using may have mutations downstream of PI3Kα or utilize alternative signaling pathways that bypass the need for PI3Kα activity.

      • Incorrect Dosage: Verify the calculations for your dilutions and consider performing a broader dose-response curve.

      • Assay Sensitivity: The assay you are using may not be sensitive enough to detect the changes in pathway activity.

  • Q6: I am observing significant cell death in my experiments. How can I determine if this is due to the specific inhibitory action of this compound or general cytotoxicity?

    • A: To differentiate between targeted inhibition and non-specific cytotoxicity, consider the following:

      • Dose-Response: Assess cell viability across a wide range of this compound concentrations. Specific inhibitors typically induce a response at lower concentrations, while non-specific toxicity may only appear at much higher concentrations.

      • Time-Course Experiment: Analyze cell viability at different time points after treatment.

      • Rescue Experiment: If possible, try to rescue the phenotype by activating a downstream component of the PI3Kα pathway.

Quantitative Data Summary

The following table summarizes the in vitro potency and selectivity of this compound against various PI3K isoforms.

IsoformIC50 (nM)
PI3Kα0.5
PI3Kβ150
PI3Kδ250
PI3Kγ500

Key Experimental Protocol: Western Blot for p-Akt

This protocol describes how to assess the inhibitory effect of this compound on the PI3K/Akt signaling pathway by measuring the phosphorylation of Akt.

  • Cell Seeding: Plate your cells of interest in 6-well plates and allow them to adhere and reach 70-80% confluency.

  • Serum Starvation (Optional): To reduce basal pathway activity, you may serum-starve the cells for 12-24 hours prior to treatment.

  • Compound Treatment: Treat the cells with varying concentrations of this compound (e.g., 1 nM, 10 nM, 100 nM, 1 µM) and the appropriate vehicle control (e.g., 0.1% DMSO) for the desired duration (e.g., 2 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against p-Akt (Ser473), total Akt, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Develop the blot using an enhanced chemiluminescence (ECL) substrate and image the results.

  • Data Analysis: Quantify the band intensities and normalize the p-Akt signal to total Akt and the loading control.

Visualizations

PWT_33597_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3Ka PI3Kα RTK->PI3Ka Activation PIP3 PIP3 PI3Ka->PIP3 Converts PWT33597 This compound PWT33597->PI3Ka Inhibition PIP2 PIP2 PIP2->PI3Ka PDK1 PDK1 PIP3->PDK1 Recruits & Activates Akt Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates CellGrowth Cell Growth & Survival mTORC1->CellGrowth Promotes

Caption: this compound inhibits the PI3Kα signaling pathway.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis Cell_Culture 1. Cell Culture Reagent_Prep 2. Reagent Preparation (this compound, Controls) Cell_Culture->Reagent_Prep Dose_Response 3. Dose-Response Treatment Reagent_Prep->Dose_Response Cell_Lysis 4. Cell Lysis Dose_Response->Cell_Lysis Western_Blot 5. Western Blot (p-Akt, Akt) Cell_Lysis->Western_Blot Data_Quant 6. Data Quantification Western_Blot->Data_Quant Results 7. Results Interpretation Data_Quant->Results

Caption: A typical experimental workflow for testing this compound.

Validation & Comparative

Validating the Dual Inhibitory Effect of PWT-33597: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of PWT-33597, a dual inhibitor of Phosphatidylinositol 3-kinase alpha (PI3Kα) and mammalian target of rapamycin (mTOR). The content herein summarizes available preclinical data to validate its dual inhibitory action and compares its efficacy against other relevant inhibitors.

Introduction to this compound

This compound is a potent and balanced dual inhibitor targeting two key nodes in a critical intracellular signaling network, the PI3K/AKT/mTOR pathway, which is frequently dysregulated in cancer.[1] This pathway plays a crucial role in regulating cell growth, proliferation, survival, and metabolism.[2][3][4] By simultaneously inhibiting both PI3Kα and mTOR, this compound aims to achieve a more comprehensive and durable anti-tumor response compared to agents that target a single node in the pathway. This dual inhibition is expected to overcome feedback loops that can limit the efficacy of single-agent therapies.

Mechanism of Action: The PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is a key signaling cascade that promotes cell growth and survival. Upon activation by growth factors, PI3K phosphorylates PIP2 to PIP3, which in turn activates AKT. Activated AKT has numerous downstream targets, including the mTOR complex 1 (mTORC1). mTORC1 then promotes protein synthesis by phosphorylating targets like 4E-BP1 and S6K. This compound exerts its effect by inhibiting PI3Kα and mTOR, thus blocking this signaling cascade at two critical points.

PI3K_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3Kα RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 AKT AKT PIP3->AKT Activates mTORC1 mTOR AKT->mTORC1 Activates S6K p70S6K mTORC1->S6K Phosphorylates fourEBP1 4E-BP1 mTORC1->fourEBP1 Phosphorylates Proliferation Cell Growth & Proliferation S6K->Proliferation fourEBP1->Proliferation Inhibits (when unphosphorylated) PWT33597 This compound PWT33597->PI3K Inhibits PWT33597->mTORC1 Inhibits

Figure 1: Simplified PI3K/AKT/mTOR signaling pathway and points of inhibition by this compound.

Comparative Efficacy Data

Preclinical studies have demonstrated the potent dual inhibitory activity of this compound and its superior anti-tumor efficacy in comparison to other targeted agents.

Biochemical and Cellular Activity

This compound demonstrates balanced, low nanomolar inhibition of both PI3Kα and mTOR in biochemical assays.

TargetIC50 (nM)
PI3Kα 19
mTOR 14
Table 1: Biochemical IC50 values for this compound.
In Vivo Antitumor Activity: Renal Cell Carcinoma Xenograft Model

In a 786-O renal cell carcinoma xenograft model, this compound demonstrated superior tumor growth inhibition (TGI) compared to both single-agent PI3K or mTOR inhibitors and a standard-of-care VEGFR/RAF inhibitor.

CompoundTarget(s)Tumor Growth Inhibition (TGI)
This compound PI3Kα / mTOR 93%
SorafenibVEGFR / RAF64%
GDC-0941pan-PI3K49%
RapamycinmTORC1Cytostatic effect
Table 2: Comparison of in vivo efficacy in a 786-O renal xenograft model.

Experimental Protocols

While full, detailed experimental protocols for the preclinical evaluation of this compound are not publicly available, this section outlines generalized methodologies for the types of experiments cited in the available literature.

Biochemical Kinase Assays (PI3Kα and mTOR)

Biochemical assays are performed to determine the direct inhibitory activity of a compound on its purified target enzymes.

Kinase_Assay_Workflow start Start reagents Prepare Reagents: - Purified Kinase (PI3Kα or mTOR) - Substrate (e.g., PIP2 for PI3K) - ATP - this compound dilutions start->reagents incubation Incubate kinase, substrate, ATP, and this compound reagents->incubation detection Detect kinase activity (e.g., phosphorylation of substrate) incubation->detection analysis Calculate IC50 values detection->analysis end End analysis->end

Figure 2: Generalized workflow for a biochemical kinase assay.

Methodology:

  • Reagent Preparation: Purified recombinant PI3Kα or mTOR enzyme is prepared in a suitable kinase buffer. The substrate (e.g., phosphatidylinositol-4,5-bisphosphate for PI3K) and ATP are also prepared in the same buffer. A serial dilution of this compound is made.

  • Reaction Incubation: The enzyme, substrate, ATP, and varying concentrations of this compound are combined in a multi-well plate and incubated at a controlled temperature for a specific duration to allow the enzymatic reaction to proceed.

  • Detection: The reaction is stopped, and the level of product formation (phosphorylated substrate) is quantified. This can be done using various methods, such as radioisotope incorporation or fluorescence-based assays.

  • Data Analysis: The percentage of enzyme inhibition at each compound concentration is calculated relative to a vehicle control. The IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is then determined by fitting the data to a dose-response curve.

786-O Renal Cell Carcinoma Xenograft Model

This in vivo model is used to assess the anti-tumor efficacy of a compound in a living organism.

Methodology:

  • Cell Culture: 786-O human renal cell carcinoma cells are cultured in appropriate media and conditions.

  • Implantation: A specific number of 786-O cells are subcutaneously injected into the flank of immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Growth and Treatment: Tumors are allowed to grow to a palpable size. The mice are then randomized into treatment groups (vehicle control, this compound, and comparator agents). The compounds are administered according to a specific dosing schedule and route (e.g., oral gavage).

  • Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.

  • Efficacy Endpoint: The study is concluded when tumors in the control group reach a predetermined size. The tumor growth inhibition (TGI) for each treatment group is calculated as the percentage difference in the mean tumor volume between the treated and control groups.

Western Blot Analysis for Pathway Modulation

Western blotting is used to detect the levels of specific proteins in cell or tumor lysates, providing evidence of target engagement and pathway inhibition.

Methodology:

  • Sample Preparation: Tumor tissue from xenograft studies or cultured cells treated with the inhibitor are lysed to extract proteins. The total protein concentration is determined for each sample.

  • Gel Electrophoresis: Equal amounts of protein from each sample are separated by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Antibody Incubation: The membrane is incubated with primary antibodies specific for the proteins of interest (e.g., phosphorylated AKT (pAKT) and phosphorylated 4E-BP1 (p4E-BP1)) and loading controls (e.g., total AKT, total 4E-BP1, or β-actin). Subsequently, the membrane is incubated with a secondary antibody that is conjugated to an enzyme (e.g., HRP).

  • Detection: A substrate is added that reacts with the enzyme on the secondary antibody to produce a detectable signal (e.g., chemiluminescence), which is captured on X-ray film or with a digital imager. The intensity of the bands corresponds to the amount of the target protein. A reduction in the levels of pAKT and p4E-BP1 in this compound-treated samples compared to controls would validate its inhibitory effect on the PI3K/mTOR pathway.

Conclusion

The available preclinical data strongly support the dual inhibitory mechanism of this compound against PI3Kα and mTOR. Its potent and balanced activity translates to superior in vivo anti-tumor efficacy in a renal cell carcinoma model when compared to single-target inhibitors. These findings highlight the therapeutic potential of dual PI3K/mTOR inhibition and position this compound as a promising candidate for further development in cancers with a dysregulated PI3K/AKT/mTOR pathway. Further publication of detailed preclinical and clinical data will be crucial for a more comprehensive understanding of its therapeutic index and potential clinical applications.

References

PWT-33597 vs. Rapamycin in mTOR Signaling: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The mechanistic target of rapamycin (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, and metabolism, making it a prime target for therapeutic intervention in various diseases, including cancer. This guide provides an objective comparison of two key mTOR inhibitors: the well-established allosteric inhibitor, rapamycin, and the novel dual phosphatidylinositol 3-kinase (PI3K)/mTOR inhibitor, PWT-33597.

Executive Summary

Rapamycin and its analogs (rapalogs) have been foundational tools in dissecting the mTOR pathway and have found clinical use.[1] They function by forming a complex with FKBP12, which then allosterically inhibits mTOR Complex 1 (mTORC1).[2][3] However, their efficacy can be limited by the incomplete inhibition of all mTORC1 functions and the activation of feedback loops, such as the PI3K/AKT pathway, which can promote cell survival.[4]

This compound emerges as a potent and balanced dual inhibitor of both PI3K alpha and mTOR kinases.[5] By targeting both PI3K and the ATP-binding site of mTOR, this compound offers a more comprehensive blockade of the PI3K/AKT/mTOR signaling axis. This dual inhibition is designed to overcome the feedback activation of AKT often observed with rapamycin treatment, potentially leading to more potent and sustained anti-proliferative and pro-apoptotic effects.

Data Presentation: Inhibitor Potency

The following table summarizes the in vitro inhibitory concentrations (IC50) of this compound and rapamycin against their respective targets. This data highlights the distinct mechanisms and potencies of the two compounds.

Inhibitor Target IC50 (Biochemical Assay) Cell-based Assay
This compound PI3K alpha26 nM-
mTOR21 nM-
Rapamycin mTORC1-~0.1 nM (in HEK293 cells)
mTORC2Insensitive (acute treatment)Requires higher concentrations (µM range) and prolonged exposure

Mechanism of Action: A Tale of Two Inhibitors

The fundamental difference between this compound and rapamycin lies in their mode of mTOR inhibition.

Rapamycin: An allosteric inhibitor, rapamycin first binds to the intracellular protein FKBP12. The resulting rapamycin-FKBP12 complex then binds to the FRB domain of mTOR within the mTORC1 complex, leading to its inhibition. This action is highly specific to mTORC1 and does not directly inhibit the kinase activity of mTOR in mTORC2 upon acute exposure.

This compound: As an ATP-competitive inhibitor, this compound directly targets the kinase domain of mTOR, preventing the binding of ATP and subsequent phosphorylation of its substrates. This mechanism allows for the inhibition of both mTORC1 and mTORC2. Furthermore, its concurrent inhibition of PI3K alpha provides a multi-pronged attack on the signaling pathway.

Signaling Pathways Visualized

The following diagrams illustrate the points of intervention for both this compound and rapamycin within the mTOR signaling cascade.

mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT TSC TSC1/2 AKT->TSC inhibits Rheb Rheb-GTP TSC->Rheb inhibits mTORC1 mTORC1 Rheb->mTORC1 S6K1 p70S6K1 mTORC1->S6K1 FourEBP1 4E-BP1 mTORC1->FourEBP1 Protein_Synthesis Protein Synthesis & Cell Growth S6K1->Protein_Synthesis FourEBP1->Protein_Synthesis inhibits mTORC2 mTORC2 mTORC2->AKT activates Actin Actin Cytoskeleton mTORC2->Actin PWT33597 This compound PWT33597->PI3K PWT33597->mTORC1 PWT33597->mTORC2 Rapamycin Rapamycin-FKBP12 Rapamycin->mTORC1 Western_Blot_Workflow cluster_prep Sample Preparation cluster_wb Western Blotting cluster_analysis Data Analysis Cell_Culture Cell Culture & Treatment (this compound or Rapamycin) Cell_Lysis Cell Lysis Cell_Culture->Cell_Lysis Quantification Protein Quantification Cell_Lysis->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Protein Transfer to Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation (e.g., p-AKT, p-S6K) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Signal Detection (ECL) Secondary_Ab->Detection Imaging Imaging Detection->Imaging Densitometry Densitometry Analysis Imaging->Densitometry

References

PWT-33597: A Dual PI3K/mTOR Inhibitor Demonstrating Superior Preclinical Efficacy in Solid Tumors Compared to First-Generation PI3K Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive comparison of the preclinical efficacy of PWT-33597, a novel dual inhibitor of phosphatidylinositol 3-kinase (PI3K) alpha and mTOR, with first-generation PI3K inhibitors. The data presented herein, supported by detailed experimental protocols, demonstrates the potential of this compound as a potent anti-cancer agent, particularly in solid tumor models where it shows significant advantages over earlier-generation compounds that have primarily found utility in hematological malignancies.

Executive Summary

This compound (also known as VDC-597) is an orally bioavailable small molecule that uniquely targets both PI3Kα and mTOR, two key nodes in a critical signaling pathway that promotes tumor cell growth, survival, and proliferation.[1][2] First-generation PI3K inhibitors, such as the PI3Kδ-specific inhibitor idelalisib and the dual PI3Kδ/γ inhibitor duvelisib, have gained regulatory approval for the treatment of certain B-cell malignancies.[3] However, their efficacy in solid tumors has been limited. Preclinical data robustly supports the superior efficacy of this compound in a solid tumor xenograft model, showcasing its potential to address a wider range of cancers.

Comparative Efficacy: In Vitro Potency

The inhibitory activity of this compound against PI3Kα and mTOR is significantly more potent than the activity of first-generation inhibitors against their respective targets. The following table summarizes the half-maximal inhibitory concentrations (IC50) for these compounds.

CompoundTarget(s)IC50 (nM)Selectivity Profile
This compound PI3Kα 19 Dual inhibitor, ~10-fold selective for PI3Kα over PI3Kγ and PI3Kδ.[2]
mTOR 14
IdelalisibPI3Kδ2.5 - 19Highly selective for PI3Kδ over other Class I PI3K isoforms.
DuvelisibPI3Kδ2.5Dual inhibitor of PI3Kδ and PI3Kγ.
PI3Kγ27

In Vivo Efficacy: A Head-to-Head Look at Tumor Growth Inhibition

A key differentiator for this compound is its demonstrated efficacy in a solid tumor model. In a preclinical study using a 786-O renal cell carcinoma xenograft model, oral administration of this compound resulted in a remarkable 93% tumor growth inhibition (TGI).[4] This level of efficacy in a solid tumor model has not been reported for first-generation PI3K inhibitors.

While direct comparative in vivo studies in the same solid tumor model are not publicly available, the primary clinical and preclinical data for idelalisib and duvelisib focus on their efficacy in hematological malignancies. For instance, duvelisib has shown potent activity in patient-derived xenograft models of chronic lymphocytic leukemia (CLL).

CompoundCancer ModelDosing and AdministrationEfficacy
This compound 786-O Renal Xenograft Oral administration (daily) 93% Tumor Growth Inhibition
IdelalisibHematological MalignanciesOralPrimarily effective in B-cell malignancies.
DuvelisibHematological MalignanciesOral gavage (e.g., 70 or 100 mg/kg, 5 days/week)Effective in CLL xenograft models.

Mechanism of Action: The Advantage of Dual Targeting

First-generation PI3K inhibitors primarily target the p110δ and/or p110γ isoforms of PI3K, which are predominantly expressed in hematopoietic cells. This isoform specificity explains their success in B-cell malignancies.

This compound, however, employs a dual-targeting strategy by inhibiting both PI3Kα, the most frequently mutated PI3K isoform in solid tumors, and mTOR, a critical downstream effector in the PI3K signaling pathway. This dual inhibition is hypothesized to lead to a more profound and sustained blockade of the PI3K/AKT/mTOR pathway, potentially overcoming feedback loops that can limit the efficacy of single-target inhibitors.

PI3K_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase PI3K PI3Kα RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 AKT AKT PIP3->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation Growth Cell Growth, Proliferation, Survival mTORC1->Growth PWT33597 This compound PWT33597->PI3K PWT33597->mTORC1 FirstGen First-Generation PI3K Inhibitors (e.g., Idelalisib) FirstGen->PI3K Inhibition of PI3Kδ/γ isoforms

PI3K/mTOR Signaling Pathway Inhibition.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate further research.

Biochemical IC50 Assay (General Protocol)

Objective: To determine the concentration of an inhibitor required to reduce the enzymatic activity of a target kinase by 50%.

Materials:

  • Purified recombinant PI3K and/or mTOR enzyme

  • ATP and substrate (e.g., PIP2 for PI3K)

  • Test compounds (this compound, first-generation inhibitors)

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds in assay buffer.

  • In a microplate, add the kinase, substrate, and test compound dilutions.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction at a specified temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

  • Stop the reaction and add the detection reagent according to the manufacturer's instructions.

  • Measure the signal (e.g., luminescence) using a microplate reader.

  • Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control.

  • Plot the percent inhibition versus the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

IC50_Workflow Start Prepare Serial Dilutions of Inhibitor Mix Add Kinase, Substrate, and Inhibitor to Plate Start->Mix Incubate Initiate Reaction with ATP and Incubate Mix->Incubate Detect Stop Reaction and Add Detection Reagent Incubate->Detect Read Measure Signal (e.g., Luminescence) Detect->Read Analyze Calculate % Inhibition and Determine IC50 Read->Analyze

General Workflow for IC50 Determination.
In Vivo Tumor Growth Inhibition Assay (786-O Xenograft Model)

Objective: To evaluate the in vivo anti-tumor efficacy of a test compound in a mouse xenograft model.

Materials:

  • 786-O human renal cell carcinoma cells

  • Immunocompromised mice (e.g., athymic nude or NOD/SCID)

  • Matrigel (or similar basement membrane matrix)

  • Test compound (this compound) formulated for oral administration

  • Vehicle control

  • Calipers for tumor measurement

Procedure:

  • Culture 786-O cells to the desired confluence.

  • Harvest and resuspend the cells in a mixture of sterile PBS and Matrigel.

  • Subcutaneously inject the cell suspension into the flank of each mouse.

  • Monitor the mice for tumor formation.

  • Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Administer the test compound or vehicle control to the respective groups via oral gavage daily. The specific dose for this compound that achieved 93% TGI is not publicly available but would be determined in dose-ranging studies.

  • Measure tumor dimensions with calipers at regular intervals (e.g., twice weekly).

  • Calculate tumor volume using the formula: (Length x Width²) / 2.

  • Monitor the body weight of the mice as an indicator of toxicity.

  • At the end of the study, calculate the percent tumor growth inhibition (%TGI) for the treatment group compared to the control group.

Xenograft_Workflow cluster_setup Model Establishment cluster_treatment Treatment Phase cluster_analysis Data Analysis Inject Inject 786-O cells subcutaneously into mice TumorGrowth Monitor for tumor formation Inject->TumorGrowth Randomize Randomize mice into treatment & control groups TumorGrowth->Randomize Administer Daily oral administration of This compound or vehicle Randomize->Administer Measure Measure tumor volume and body weight regularly Administer->Measure Calculate Calculate % Tumor Growth Inhibition Measure->Calculate

Workflow for In Vivo Xenograft Study.

Conclusion

The available preclinical data strongly suggests that this compound, with its dual PI3Kα/mTOR inhibitory mechanism, possesses a superior efficacy profile in solid tumor models compared to first-generation PI3K inhibitors like idelalisib and duvelisib. Its potent, dual-targeting action translates to significant tumor growth inhibition in vivo, highlighting its promise as a next-generation therapeutic for a broader range of cancers beyond the hematological malignancies addressed by its predecessors. Further clinical investigation is warranted to fully elucidate the therapeutic potential of this compound in patients with solid tumors.

References

Cross-Validation of PWT-33597 Activity in Diverse Cancer Cell Lines: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A detailed comparison of the dual PI3K/mTOR inhibitor PWT-33597 with other pathway-targeted agents, supported by experimental data and protocols.

This compound, also known as VDC-597, is a potent and selective dual inhibitor of phosphoinositide 3-kinase alpha (PI3Kα) and the mammalian target of rapamycin (mTOR).[1][2][3] This compound targets the PI3K/Akt/mTOR signaling pathway, a critical cascade that is frequently dysregulated in various cancers, promoting cell growth, proliferation, and survival.[1][2] This guide provides a comparative analysis of this compound's activity in different cancer cell lines alongside other well-characterized PI3K/mTOR pathway inhibitors, offering valuable insights for preclinical and translational research.

Comparative Efficacy of PI3K/mTOR Inhibitors

To contextualize the activity of this compound, its performance is compared against a panel of alternative inhibitors targeting the PI3K/mTOR pathway. These include the dual PI3K/mTOR inhibitor BEZ235, the pan-PI3K inhibitor GDC-0941, and the mTORC1 inhibitor rapamycin. The following table summarizes the half-maximal inhibitory concentration (IC50) values of these compounds across a range of cancer cell lines, providing a quantitative measure of their anti-proliferative activity.

Cell LineCancer TypeThis compound (VDC-597) IC50 (nM)BEZ235 IC50 (nM)GDC-0941 IC50 (nM)Rapamycin IC50 (nM)
HCT116Colorectal CarcinomaSimilar to biochemical IC50s (14-19 nM)14.31081-
NCI-H460Non-Small Cell Lung CancerSimilar to biochemical IC50s (14-19 nM)---
786-0Renal Cell CarcinomaSuperior tumor growth inhibition to GDC-0941 and rapamycin in xenograft models---
A375MelanomaInhibition of proliferation noted---
DLD-1Colorectal Carcinoma-9.01070-
SW480Colorectal Carcinoma-12.0--
PC3Prostate Cancer--280-
U87MGGlioblastoma-10-12950-
MDA-MB-361Breast Cancer--720-
A2780Ovarian Cancer--140-
HT29Colorectal Carcinoma--157-
MCF-7Breast Cancer---~20
MDA-MB-231Breast Cancer--19570~20000
K562Chronic Myelogenous Leukemia-370--
KBM7RChronic Myelogenous Leukemia-430--
Ca9-22Oral Squamous Cell Carcinoma---~15000

Signaling Pathway and Experimental Workflow

To visually represent the mechanism of action and the process of its validation, the following diagrams have been generated.

PI3K_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3Kα RTK->PI3K PIP3 PIP3 PI3K->PIP3 PWT33597 This compound PWT33597->PI3K mTORC1 mTORC1 PWT33597->mTORC1 mTORC2 mTORC2 PWT33597->mTORC2 PIP2 PIP2 PIP2->PIP3 AKT Akt PIP3->AKT AKT->mTORC1 S6K S6K mTORC1->S6K _4EBP1 4E-BP1 mTORC1->_4EBP1 mTORC2->AKT Proliferation Cell Growth & Survival S6K->Proliferation _4EBP1->Proliferation

Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_0 In Vitro Activity Assessment cluster_1 Mechanism of Action Validation cell_culture 1. Cell Line Seeding (e.g., HCT116, NCI-H460) treatment 2. Treatment with this compound & Alternatives (24-72h) cell_culture->treatment viability_assay 3. Cell Viability Assay (MTT Assay) treatment->viability_assay protein_extraction 5. Protein Lysate Preparation treatment->protein_extraction ic50_calc 4. IC50 Value Determination viability_assay->ic50_calc western_blot 6. Western Blot Analysis (p-Akt, p-4E-BP1) protein_extraction->western_blot data_analysis 7. Densitometry & Analysis western_blot->data_analysis

Caption: Experimental workflow for cross-validation of this compound activity.

Experimental Protocols

Cell Viability (MTT) Assay

This protocol is used to assess the anti-proliferative activity of this compound and its alternatives.

  • Cell Seeding: Cancer cell lines are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with a serial dilution of this compound or alternative inhibitors for 48-72 hours. A vehicle control (DMSO) is included.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is read at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. IC50 values are determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Western Blot Analysis for Pathway Inhibition

This protocol is used to confirm the on-target activity of this compound by measuring the phosphorylation status of key downstream effectors of the PI3K/mTOR pathway.

  • Cell Treatment and Lysis: Cells are treated with various concentrations of this compound for a specified time (e.g., 2-24 hours). After treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay.

  • SDS-PAGE and Protein Transfer: Equal amounts of protein (20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

  • Immunoblotting: The membrane is blocked with 5% non-fat milk or BSA in TBST and then incubated overnight at 4°C with primary antibodies against phosphorylated Akt (p-Akt, Ser473) and phosphorylated 4E-BP1 (p-4E-BP1, Thr37/46). Antibodies against total Akt and total 4E-BP1 are used as loading controls.

  • Detection: After washing, the membrane is incubated with HRP-conjugated secondary antibodies, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry: The intensity of the protein bands is quantified using image analysis software to determine the extent of phosphorylation inhibition.

References

A Head-to-Head Comparison of PWT-33597 and Other Dual PI3K/mTOR Inhibitors in Preclinical Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The phosphatidylinositol 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, and survival. Its dysregulation is a frequent driver of tumorigenesis, making it a prime target for cancer therapy. Dual PI3K/mTOR inhibitors have emerged as a promising therapeutic strategy, aiming to overcome resistance mechanisms associated with single-target agents. This guide provides an objective comparison of PWT-33597 against other notable dual PI3K/mTOR inhibitors—Gedatolisib, Dactolisib, and Omipalisib—based on available preclinical data.

At a Glance: Comparative Efficacy of Dual PI3K/mTOR Inhibitors

To facilitate a clear comparison of the biochemical potency of these inhibitors, the following table summarizes their half-maximal inhibitory concentrations (IC50) against key PI3K isoforms and mTOR. It is important to note that these values are compiled from various studies and experimental conditions may differ.

InhibitorPI3Kα (IC50, nM)PI3Kβ (IC50, nM)PI3Kγ (IC50, nM)PI3Kδ (IC50, nM)mTOR (IC50, nM)
This compound (VDC-597) 26[1]--291[1]21[1]
Gedatolisib (PF-05212384) 0.4[2][3]-5.4-1.6
Dactolisib (BEZ235) 475576
Omipalisib (GSK2126458) 0.019 (Ki)0.13 (Ki)0.06 (Ki)0.024 (Ki)0.18 (mTORC1 Ki), 0.3 (mTORC2 Ki)

In Vitro Anti-Proliferative Activity

The ultimate goal of these inhibitors is to halt the uncontrolled growth of cancer cells. The following table presents the anti-proliferative IC50 values of the compared inhibitors across a panel of cancer cell lines. This data highlights the differential sensitivity of various cancer types to these agents.

Cell LineCancer TypeThis compound (IC50, nM)Gedatolisib (IC50, nM)Dactolisib (IC50, nM)Omipalisib (IC50, nM)
MDA-MB-361 Breast Cancer-4--
PC3-MM2 Prostate Cancer-13.1--
HCT116 Colorectal Cancer--14.310
DLD-1 Colorectal Cancer--9.0-
SW480 Colorectal Cancer--12.0-
T47D Breast Cancer---3
BT474 Breast Cancer---2.4
U87 Glioblastoma--15.8-
P3 Glioblastoma--12.7-
Raji Burkitt's Lymphoma----

Note: A comprehensive head-to-head comparison across a single, extensive panel of cell lines is not available in the public domain. The presented data is a compilation from multiple sources.

In Vivo Efficacy in Xenograft Models

Preclinical evaluation in animal models provides crucial insights into the potential therapeutic efficacy of these inhibitors in a more complex biological system.

  • This compound (VDC-597): In a 786-0 renal cell carcinoma xenograft model, this compound demonstrated superior efficacy with 93% tumor growth inhibition (TGI) compared to rapamycin and sorafenib. It was also more effective than the pan-PI3K inhibitor GDC-0941 (49% TGI) and was shown to induce apoptosis. Studies in canine osteosarcoma xenograft models also showed that VDC-597 slowed tumor growth and increased survival times.

  • Gedatolisib: In vivo studies have confirmed that pan-PI3K/mTOR inhibition by gedatolisib effectively reduces tumor growth in breast cancer patient-derived xenograft (PDX) models, irrespective of PAM pathway mutation status. In prostate cancer xenograft models, gedatolisib also substantively inhibited tumor growth. However, in a preclinical model of breast cancer dissemination and metastasis, Gedatolisib failed to reduce disseminated tumor cell burden or prevent metastasis.

  • Dactolisib (BEZ235): In an orthotopic glioblastoma xenograft rat model, dactolisib, in combination with temozolomide and radiotherapy, inhibited tumor growth and prolonged survival.

  • Omipalisib (GSK2126458): In a BT474 breast cancer xenograft model, omipalisib treatment led to a dose-dependent reduction in tumor growth.

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the mechanism of action and the methods used for evaluation, the following diagrams illustrate the PI3K/mTOR signaling pathway and a general experimental workflow.

PI3K_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 P PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT mTORC1 mTORC1 AKT->mTORC1 Survival Cell Survival AKT->Survival mTORC2 mTORC2 mTORC2->AKT P (Ser473) S6K S6K mTORC1->S6K _4EBP1 4E-BP1 mTORC1->_4EBP1 Proliferation Cell Growth & Proliferation S6K->Proliferation _4EBP1->Proliferation Inhibitor Dual PI3K/mTOR Inhibitors (this compound, etc.) Inhibitor->PI3K Inhibitor->mTORC2 Inhibitor->mTORC1

Caption: The PI3K/mTOR signaling pathway and points of inhibition.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Biochemical_Assay Biochemical Kinase Assay (IC50 Determination) Proliferation_Assay Cell Proliferation Assay (e.g., MTS/CCK-8) Biochemical_Assay->Proliferation_Assay Cell_Culture Cancer Cell Line Culture Cell_Culture->Proliferation_Assay Western_Blot Western Blot Analysis (Pathway Modulation) Proliferation_Assay->Western_Blot Xenograft Xenograft Model Establishment Proliferation_Assay->Xenograft Treatment Drug Administration Xenograft->Treatment Tumor_Measurement Tumor Volume Measurement Treatment->Tumor_Measurement Toxicity Toxicity Assessment (Body Weight, etc.) Treatment->Toxicity PD_Analysis Pharmacodynamic Analysis Tumor_Measurement->PD_Analysis

Caption: A general experimental workflow for evaluating PI3K/mTOR inhibitors.

Detailed Experimental Protocols

A comprehensive understanding of the preclinical data requires insight into the methodologies used to generate it. Below are detailed protocols for the key experiments cited in the comparison of these dual PI3K/mTOR inhibitors.

Biochemical Kinase Assay (IC50 Determination)

This assay is fundamental to determining the direct inhibitory effect of a compound on the enzymatic activity of the target kinases.

  • Enzyme and Substrate Preparation: Recombinant human PI3K isoforms (α, β, γ, δ) and mTOR kinase are used. The lipid substrate, phosphatidylinositol-4,5-bisphosphate (PIP2), is prepared in a suitable buffer.

  • Inhibitor Preparation: The test compounds (this compound, Gedatolisib, Dactolisib, Omipalisib) are serially diluted in dimethyl sulfoxide (DMSO) to a range of concentrations.

  • Kinase Reaction: The kinase reaction is initiated by adding ATP to a mixture containing the kinase, substrate, and the test inhibitor in a kinase reaction buffer.

  • Detection: The product of the kinase reaction, phosphatidylinositol-3,4,5-trisphosphate (PIP3), is detected. This is often accomplished using a competitive binding assay, where a fluorescently labeled PIP3 tracer competes with the reaction-generated PIP3 for binding to a PIP3-binding protein. The resulting fluorescence polarization or FRET signal is inversely proportional to the amount of PIP3 produced.

  • Data Analysis: The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the kinase activity, is calculated by fitting the dose-response data to a sigmoidal curve.

Cell Viability/Proliferation Assay (e.g., MTS or CCK-8)

These assays measure the effect of the inhibitors on the metabolic activity of cancer cell lines, which serves as an indicator of cell viability and proliferation.

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with a range of concentrations of the dual PI3K/mTOR inhibitors. A vehicle control (DMSO) is also included.

  • Incubation: The plates are incubated for a specified period, typically 72 hours, to allow the compounds to exert their effects.

  • Reagent Addition: After the incubation period, a tetrazolium-based reagent (like MTS or WST-8 from a CCK-8 kit) is added to each well.

  • Signal Detection: Metabolically active cells reduce the tetrazolium salt into a colored formazan product. The absorbance of the formazan is measured using a microplate reader at a specific wavelength (e.g., 450 nm for CCK-8).

  • Data Analysis: The absorbance values are normalized to the vehicle-treated control cells to determine the percentage of cell viability. The IC50 value for anti-proliferative activity is then calculated from the dose-response curve.

In Vivo Xenograft Model

Xenograft models are crucial for evaluating the anti-tumor efficacy of a drug candidate in a living organism.

  • Cell Implantation: Human cancer cells are subcutaneously injected into the flank of immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Growth and Randomization: The tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). The mice are then randomized into different treatment groups (vehicle control, and different doses of the test inhibitors).

  • Drug Administration: The inhibitors are administered to the mice, typically via oral gavage or intraperitoneal injection, according to a predetermined schedule and dose.

  • Tumor Measurement and Monitoring: Tumor volume is measured regularly (e.g., twice a week) using calipers. The body weight of the mice is also monitored as an indicator of toxicity.

  • Endpoint and Analysis: The study is concluded when the tumors in the control group reach a predetermined size or after a specified duration of treatment. The tumor growth inhibition (TGI) is calculated for each treatment group relative to the control group. At the end of the study, tumors may be excised for further pharmacodynamic analysis (e.g., Western blotting to assess pathway inhibition).

This guide provides a comparative overview of this compound and other prominent dual PI3K/mTOR inhibitors based on available preclinical data. While direct head-to-head studies are limited, the compiled data offers valuable insights into their relative potency and efficacy, aiding researchers in the selection and development of novel cancer therapeutics.

References

Independent Verification of PWT-33597's Anti-Tumor Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-tumor effects of PWT-33597, a dual inhibitor of phosphoinositide 3-kinase (PI3K) alpha and mammalian target of rapamycin (mTOR), against alternative therapeutic agents. The information is compiled from publicly available preclinical and clinical data to support independent verification and further research.

Executive Summary

This compound has demonstrated significant anti-tumor activity in preclinical models, particularly in renal cell carcinoma, where it exhibited superior tumor growth inhibition compared to standard therapies such as sorafenib and other PI3K pathway inhibitors. Its dual-targeting mechanism of action suggests a potential advantage in overcoming resistance mechanisms that can emerge with single-target agents. This guide presents a comparative analysis of this compound with relevant alternatives in key cancer models, alongside detailed experimental methodologies and a visualization of its targeted signaling pathway.

Mechanism of Action: Targeting the PI3K/mTOR Pathway

This compound functions as a dual inhibitor of PI3K alpha and mTOR, two critical nodes in a signaling pathway that is frequently dysregulated in cancer, promoting cell growth, proliferation, and survival. By simultaneously blocking both PI3K alpha and mTOR, this compound aims to achieve a more comprehensive and durable anti-tumor response.[1]

Below is a diagram illustrating the PI3K/mTOR signaling pathway and the points of inhibition by this compound.

PI3K_mTOR_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates Cell Growth\n& Proliferation Cell Growth & Proliferation mTORC1->Cell Growth\n& Proliferation mTORC2 mTORC2 mTORC2->AKT activates PWT33597 This compound PWT33597->PI3K inhibits PWT33597->mTORC1 inhibits PWT33597->mTORC2 inhibits PTEN PTEN PTEN->PIP3 dephosphorylates

Caption: PI3K/mTOR Signaling Pathway Inhibition by this compound.

Preclinical Anti-Tumor Efficacy: A Comparative Analysis

This compound has been evaluated in several preclinical xenograft models, demonstrating significant tumor growth inhibition (TGI). This section compares the efficacy of this compound with alternative agents in relevant cancer cell line-derived xenograft models.

Renal Cell Carcinoma (786-0 Xenograft Model)

The 786-0 cell line is a well-established model for renal cell carcinoma, characterized by VHL and PTEN deficiency.

CompoundDosing and ScheduleTumor Growth Inhibition (TGI)Reference
This compound Not specified93% [1][2]
SorafenibNot specified64%[1][2]
GDC-0941 (Pictilisib)Not specified49%
Temsirolimus10 mg/kg, i.v., QDx5 for 3 weeksSignificant tumor growth reduction
Everolimus1 mg/kg/day for 21 daysSlight reduction in tumor size
SN202 (PI3K/mTOR inhibitor)20 mg/kg, p.o., daily for 21 days89%
Prostate Cancer (PC3 Xenograft Model)

The PC3 cell line is a model for androgen-independent prostate cancer.

CompoundDosing and ScheduleTumor Growth Inhibition (TGI)Reference
This compound 1-10 mg/kg, once dailySignificant anti-tumor activity (dose-dependent)
Docetaxel20 mg/kgSignificant inhibition of tumor size increase (55% vs 158% in control)
Docetaxel + SelinexorNot specifiedSynergistic tumor weight reduction
Lung Cancer (H460 Xenograft Model)

The H460 cell line is a model for non-small cell lung cancer with a PIK3CA mutation.

CompoundDosing and ScheduleTumor Growth Inhibition (TGI)Reference
This compound 1-10 mg/kg, once dailySignificant anti-tumor activity (dose-dependent)
Alpelisib30 mg/kg, daily, oral gavage for 10 daysSignificant suppression of tumor growth

Note on In Vitro Data: Specific IC50 values for this compound in the 786-0, PC3, and H460 cell lines are not publicly available at the time of this report. However, it has been reported that this compound inhibits PI3K alpha and mTOR with IC50 values of 19 nM and 14 nM, respectively, in biochemical assays.

Clinical Development of this compound

This compound mesylate was evaluated in a Phase 1 clinical trial (NCT01407380) in subjects with advanced solid tumors or malignant lymphoma. The study was an open-label, dose-escalation trial designed to determine the maximum tolerated dose (MTD) and evaluate the safety, pharmacokinetics, pharmacodynamics, and preliminary clinical effects of orally administered this compound.

As of the latest publicly available information, the detailed results of this Phase 1 trial, including response rates, duration of response, and a comprehensive adverse event profile, have not been published.

Experimental Protocols

This section provides a general overview of the methodologies typically employed in the types of studies cited in this guide.

In Vitro Cell Viability Assay (e.g., MTT Assay)

Objective: To determine the concentration of a compound that inhibits cell growth by 50% (IC50).

General Protocol:

  • Cell Seeding: Cancer cell lines (e.g., 786-0, PC3, H460) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with a serial dilution of the test compound (e.g., this compound) and a vehicle control.

  • Incubation: Plates are incubated for a specified period (e.g., 72 hours) under standard cell culture conditions.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Metabolically active cells reduce the yellow MTT to purple formazan crystals.

  • Solubilization: A solubilization solution is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

MTT_Assay_Workflow cluster_workflow MTT Assay Workflow A Seed cells in 96-well plate B Treat with compound A->B Adherence C Incubate (e.g., 72h) B->C D Add MTT reagent C->D E Incubate (2-4h) D->E Formazan formation F Add solubilization solution E->F G Read absorbance (570 nm) F->G Crystal dissolution H Calculate IC50 G->H Data analysis

Caption: A typical workflow for an MTT cell viability assay.

In Vivo Tumor Xenograft Model

Objective: To evaluate the anti-tumor efficacy of a compound in a living organism.

General Protocol:

  • Cell Implantation: A suspension of human cancer cells (e.g., 786-0, PC3, H460) is subcutaneously injected into the flank of immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is typically measured with calipers and calculated using the formula: (length × width²) / 2.

  • Randomization and Treatment: Mice are randomized into treatment and control groups. The treatment group receives the test compound (e.g., this compound) at a specified dose and schedule (e.g., daily oral gavage). The control group receives a vehicle.

  • Monitoring: Tumor volume and body weight are measured regularly (e.g., twice weekly) throughout the study. Animal health is also monitored.

  • Endpoint: The study is concluded when tumors in the control group reach a predetermined size, or at a specified time point.

  • Data Analysis: Tumor growth inhibition (TGI) is calculated as the percentage difference in the mean tumor volume between the treated and control groups. Statistical analysis is performed to determine the significance of the observed anti-tumor effects.

Xenograft_Model_Workflow cluster_workflow Xenograft Model Workflow A Inject cancer cells subcutaneously B Allow tumors to establish A->B C Randomize mice into groups B->C Palpable tumors D Administer treatment and vehicle C->D E Monitor tumor growth and animal health D->E F Endpoint and data collection E->F Predetermined endpoint G Calculate Tumor Growth Inhibition F->G Data analysis

Caption: A generalized workflow for an in vivo tumor xenograft study.

Conclusion

The available preclinical data strongly suggest that this compound is a potent dual PI3K/mTOR inhibitor with significant anti-tumor activity in models of renal, prostate, and lung cancer. Its efficacy in the 786-0 renal cancer xenograft model appears to be superior to that of sorafenib and the pan-PI3K inhibitor GDC-0941. However, a comprehensive comparison is limited by the lack of publicly available in vitro potency data (IC50 values) across a broad panel of cell lines and the absence of published results from its Phase 1 clinical trial. Further disclosure of these data would be invaluable for the research and drug development community to fully assess the therapeutic potential of this compound and its position relative to other PI3K/mTOR pathway inhibitors.

References

Comparative Analysis of PWT-33597 and Other Cancer Therapeutics in a Preclinical Renal Cancer Model

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the investigational anticancer agent PWT-33597 against other cancer therapeutics, namely Sorafenib, GDC-0941, and Rapamycin. The comparison is based on preclinical data from studies utilizing the 786-O renal cell carcinoma xenograft model, a standard for evaluating potential cancer drugs.

Executive Summary

This compound, a dual inhibitor of phosphoinositide 3-kinase alpha (PI3Kα) and mammalian target of rapamycin (mTOR), has demonstrated significant tumor growth inhibition in a 786-O renal xenograft model.[1] Preclinical evidence suggests its superior efficacy in this model compared to other targeted therapies such as the multi-kinase inhibitor Sorafenib, the pan-PI3K inhibitor GDC-0941, and the mTORC1 inhibitor Rapamycin.[1] The antitumor activity of this compound is associated with the induction of apoptosis.[1]

Data Presentation

Table 1: Comparative Efficacy in 786-O Renal Xenograft Model
Therapeutic AgentMechanism of ActionTumor Growth Inhibition (TGI)Apoptosis Induction (Cleaved Caspase-3)
This compound Dual PI3Kα/mTOR inhibitor93% [1]Several-fold increase in staining[1]
SorafenibMulti-kinase inhibitor (VEGFR/RAF)64%No significant activation of caspase 3/7 observed in 786-O cells
GDC-0941Pan-PI3K inhibitor49%Induced apoptosis visualized by cleavage of effector caspases-3/7
RapamycinmTORC1 inhibitorLargely cytostatic effectDid not induce apoptosis in vitro

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the targeted signaling pathway and a representative experimental workflow for the preclinical studies.

PI3K_mTOR_Pathway PI3K/Akt/mTOR Signaling Pathway cluster_inhibitors Therapeutic Interventions RTK Receptor Tyrosine Kinase (RTK) PI3K PI3Kα RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes mTORC2 mTORC2 mTORC2->Akt Activates PWT33597 This compound PWT33597->PI3K PWT33597->mTORC1 GDC0941 GDC-0941 GDC0941->PI3K Rapamycin Rapamycin Rapamycin->mTORC1

Caption: Targeted nodes in the PI3K/Akt/mTOR signaling pathway.

Xenograft_Workflow 786-O Xenograft Study Workflow cluster_setup Tumor Establishment cluster_treatment Treatment Phase cluster_analysis Endpoint Analysis CellCulture 786-O Cell Culture Implantation Subcutaneous Implantation in Immunocompromised Mice CellCulture->Implantation TumorGrowth Tumor Growth to ~100-200 mm³ Implantation->TumorGrowth Randomization Randomization into Treatment Groups TumorGrowth->Randomization Treatment Daily Oral Administration of Therapeutic Agents Randomization->Treatment Monitoring Tumor Volume & Body Weight Measurement Treatment->Monitoring Repeated over study duration Sacrifice Euthanasia & Tumor Excision Monitoring->Sacrifice TGI Tumor Growth Inhibition Calculation Sacrifice->TGI IHC Immunohistochemistry (Cleaved Caspase-3) Sacrifice->IHC

Caption: Representative workflow for a 786-O xenograft study.

Experimental Protocols

While the exact, detailed protocol for the this compound preclinical study is not publicly available, a representative methodology based on standard practices for 786-O xenograft studies is provided below.

786-O Xenograft Tumor Growth Inhibition Study
  • Cell Culture: Human renal cell carcinoma 786-O cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Animal Model: Female athymic nude mice (6-8 weeks old) are used for the study.

  • Tumor Implantation: 786-O cells are harvested, and a suspension of 5 x 10^6 cells in a solution of media and Matrigel is injected subcutaneously into the flank of each mouse.

  • Tumor Growth and Randomization: Tumors are allowed to grow, and their volumes are measured regularly with calipers. When the mean tumor volume reaches approximately 100-200 mm³, the mice are randomized into treatment and control groups.

  • Drug Administration:

    • This compound: Administered orally, daily. The exact dosage used in the cited study is not specified.

    • Sorafenib: Administered orally, daily, at doses ranging from 30-90 mg/kg.

    • GDC-0941: Administered orally, daily. A common dose in other xenograft models is 100 mg/kg.

    • Rapamycin: Administered via intraperitoneal injection, daily.

    • Vehicle Control: The vehicle used for drug formulation is administered to the control group following the same schedule.

  • Monitoring: Tumor volumes and body weights are measured 2-3 times per week.

  • Endpoint: The study is terminated after a predefined period (e.g., 18-21 days) or when tumors in the control group reach a specific size. Tumors are then excised and weighed.

  • Data Analysis: Tumor Growth Inhibition (TGI) is calculated using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.

Immunohistochemistry for Cleaved Caspase-3
  • Tissue Preparation: Excised tumors are fixed in 10% neutral buffered formalin and embedded in paraffin. 5 µm sections are cut and mounted on slides.

  • Antigen Retrieval: Slides are deparaffinized, rehydrated, and subjected to heat-induced epitope retrieval using a citrate buffer.

  • Blocking: Non-specific binding is blocked by incubating the sections with a blocking serum.

  • Primary Antibody Incubation: Sections are incubated with a primary antibody specific for cleaved caspase-3 overnight at 4°C.

  • Secondary Antibody and Detection: A biotinylated secondary antibody is applied, followed by a streptavidin-horseradish peroxidase (HRP) conjugate. The signal is visualized using a chromogen such as DAB, which produces a brown precipitate.

  • Counterstaining: Slides are counterstained with hematoxylin to visualize cell nuclei.

  • Analysis: The percentage of cells with positive (brown) staining for cleaved caspase-3 is quantified by analyzing multiple high-power fields per tumor section. A "several-fold increase" indicates a qualitative assessment of a substantial rise in apoptotic cells in the treated group compared to the control.

Conclusion

Based on the available preclinical data, this compound demonstrates superior tumor growth inhibition in the 786-O renal xenograft model compared to Sorafenib, GDC-0941, and Rapamycin. Its mechanism of action, involving the dual inhibition of PI3Kα and mTOR, appears to be highly effective in this cellular context, leading to significant induction of apoptosis. These findings support the continued investigation of this compound as a potential therapeutic for renal cell carcinoma. Further studies are warranted to establish a more detailed profile of its efficacy and safety.

References

Reproducibility of PWT-33597 Research Findings: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the preclinical research findings for PWT-33597 (also known as VDC-597), a dual inhibitor of Phosphoinositide 3-kinase (PI3K) alpha and the mammalian target of rapamycin (mTOR). The data presented here is compiled from publicly available conference abstracts and veterinary studies. It is important to note that complete, peer-reviewed publications with detailed experimental protocols for the key efficacy studies of this compound in human cancer models were not publicly available at the time of this guide's creation.

Executive Summary

This compound is an orally bioavailable, dual-specific inhibitor targeting PI3K alpha and mTOR, two key kinases in a signaling pathway frequently dysregulated in cancer. Preclinical evidence suggests that this compound exhibits potent and selective inhibitory activity, leading to tumor growth inhibition and induction of apoptosis in cancer models. In a renal cell carcinoma xenograft model, this compound demonstrated superior tumor growth inhibition compared to an mTOR inhibitor (rapamycin), a multi-kinase inhibitor (sorafenib), and a pan-PI3K inhibitor (GDC-0941). Further research under the alias VDC-597 has shown its potential in treating canine cancers, including osteosarcoma and hemangiosarcoma. A Phase 1 clinical trial (NCT01407380) has been completed, but results were not publicly available.

Data Presentation

Biochemical and Cellular Activity
TargetIC50 (nM)Cell LinesEndpointFindings
PI3K alpha19NCI-H460, HCT116Inhibition of protein phosphorylationPotent inhibition of PI3K pathway proteins with cellular IC50 values similar to biochemical IC50s.[1]
mTOR14NCI-H460, HCT116Inhibition of protein phosphorylationPotent inhibition of mTOR pathway proteins with cellular IC50 values similar to biochemical IC50s.[1]
PI3K gamma~10-fold less potent than PI3K alpha-Biochemical assaySelective for PI3K alpha over gamma and delta isoforms.[1]
PI3K delta~10-fold less potent than PI3K alpha-Biochemical assaySelective for PI3K alpha over gamma and delta isoforms.[1]
In Vivo Efficacy Comparison in 786-0 Renal Xenograft Model
Treatment AgentMechanism of ActionTumor Growth Inhibition (TGI)Key Observation
This compound Dual PI3K alpha/mTOR inhibitor 93% Superior efficacy, induction of apoptosis, and regression of large tumors. [2]
RapamycinmTORC1 inhibitorLargely cytostatic-
SorafenibVEGFR/RAF inhibitor64%-
GDC-0941Pan-PI3K inhibitor49%This compound demonstrated superior efficacy.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of this compound and a general workflow for evaluating its in vivo efficacy.

PWT33597_Mechanism_of_Action cluster_membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3Kα RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT mTORC1 mTORC1 AKT->mTORC1 Apoptosis Apoptosis AKT->Apoptosis S6K S6K mTORC1->S6K EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 mTORC2 mTORC2 mTORC2->AKT CellGrowth Cell Growth & Proliferation S6K->CellGrowth PWT33597 This compound PWT33597->PI3K PWT33597->mTORC1 PWT33597->mTORC2

This compound dual inhibition of PI3Kα and mTOR signaling.

Xenograft_Study_Workflow start Tumor Cell Implantation tumor_growth Tumor Growth to Palpable Size start->tumor_growth randomization Randomization into Treatment Groups tumor_growth->randomization treatment Daily Oral Dosing (Vehicle, this compound, Comparators) randomization->treatment monitoring Tumor Volume & Body Weight Measurement (2-3 times/week) treatment->monitoring endpoint Endpoint Criteria Met (e.g., tumor volume, time) monitoring->endpoint analysis Tumor Harvesting & Pharmacodynamic Analysis (e.g., IHC for cleaved caspase 3) endpoint->analysis

General workflow for a xenograft efficacy study.

Experimental Protocols

Detailed experimental protocols for the preclinical studies of this compound are not available in the public domain. The following are representative protocols based on the descriptions in the conference abstracts and standard methodologies in the field.

In Vivo Tumor Growth Inhibition in a 786-0 Renal Xenograft Model

Objective: To evaluate the anti-tumor efficacy of this compound in a subcutaneous 786-0 renal cell carcinoma xenograft model.

Animal Model:

  • Species: Athymic nude mice.

  • Cell Line: 786-0 human renal cell carcinoma cells.

  • Implantation: 5 x 10^6 cells in a suitable medium (e.g., Matrigel) are injected subcutaneously into the flank of each mouse.

Experimental Procedure:

  • Tumor Growth and Randomization: Tumors are allowed to grow to a mean volume of approximately 150-200 mm³. Animals are then randomized into treatment groups (n=8-10 mice per group).

  • Treatment Groups:

    • Vehicle control (e.g., appropriate buffer or suspension vehicle).

    • This compound (dose and schedule as determined by pharmacokinetic studies).

    • Comparator 1: Rapamycin.

    • Comparator 2: Sorafenib.

    • Comparator 3: GDC-0941.

  • Drug Administration: this compound is administered orally, once daily. Comparator arms are dosed according to established protocols.

  • Monitoring:

    • Tumor volume is measured 2-3 times per week using calipers (Volume = (length x width²)/2).

    • Body weight is recorded at the same frequency as an indicator of toxicity.

  • Endpoint: The study is terminated when tumors in the control group reach a predetermined size (e.g., 2000 mm³) or after a fixed duration of treatment.

  • Data Analysis: Tumor growth inhibition (TGI) is calculated for each treatment group relative to the vehicle control. Statistical analysis (e.g., ANOVA) is performed to determine the significance of the observed differences.

Immunohistochemistry for Cleaved Caspase 3

Objective: To assess the induction of apoptosis in tumor tissue following treatment with this compound.

Procedure:

  • Tissue Collection and Preparation: At the study endpoint, tumors are excised, fixed in 10% neutral buffered formalin, and embedded in paraffin. 5 µm sections are cut and mounted on slides.

  • Antigen Retrieval: Slides are deparaffinized and rehydrated. Antigen retrieval is performed using a citrate-based buffer in a pressure cooker or water bath.

  • Immunostaining:

    • Sections are blocked with a protein block solution to prevent non-specific antibody binding.

    • Slides are incubated with a primary antibody against cleaved caspase 3.

    • A secondary antibody conjugated to a detection enzyme (e.g., HRP) is applied.

    • The signal is visualized using a chromogen (e.g., DAB), resulting in a brown stain in positive cells.

    • Slides are counterstained with hematoxylin.

  • Analysis: The percentage of cleaved caspase 3-positive cells is quantified by manual counting or using image analysis software.

Reproducibility and Further Research

The preclinical data, though limited to abstracts, suggests a reproducible anti-tumor effect of this compound in a renal cancer model, with superior efficacy over other targeted agents. The consistent findings for VDC-597 in canine cancer models further support its biological activity. However, the lack of a full peer-reviewed publication on the human cancer preclinical data, including detailed methodologies and a broader range of cancer models, presents a challenge for independent replication and a comprehensive understanding of its therapeutic potential. The absence of published results from the Phase 1 clinical trial also limits the ability to assess its clinical translatability. Further research, including the publication of these key datasets, is necessary to fully validate the initial promising findings.

References

Safety Operating Guide

Prudent Disposal Procedures for PWT-33597

Author: BenchChem Technical Support Team. Date: November 2025

This document provides essential safety and logistical information for the proper disposal of PWT-33597, adhering to standard laboratory safety and chemical handling protocols. The following guidance is based on general best practices for chemical waste management in research and development settings.

Immediate Safety Considerations

Before handling this compound for disposal, ensure that appropriate personal protective equipment (PPE) is worn, including safety goggles, gloves, and a lab coat. All waste handling should be performed in a well-ventilated area, preferably within a fume hood.[1]

Waste Segregation and Storage

Proper segregation of chemical waste is critical to prevent dangerous reactions.[2][3] this compound waste should be collected in a designated, properly labeled, and sealed container that is compatible with its chemical properties. Avoid mixing this waste with other chemical waste streams unless explicitly instructed by your institution's Environmental Health and Safety (EHS) office.

Key Storage Principles:

  • Store waste containers in a designated satellite accumulation area.[2]

  • Ensure containers are closed at all times, except when adding waste.[4]

  • Provide secondary containment to mitigate spills.

  • Do not store incompatible materials together. For instance, acids should be stored separately from bases, and oxidizing agents should be kept away from reducing agents.

Disposal Plan

The primary principle for the disposal of any laboratory chemical is to have a clear plan before beginning any experimental work. The disposal route for this compound will depend on its specific chemical and physical properties. Since no specific Safety Data Sheet (SDS) is publicly available for "this compound," a conservative approach must be taken.

Step-by-Step Disposal Procedure:

  • Characterization: Refer to the manufacturer's Safety Data Sheet (SDS) for this compound to understand its hazards, if available. If an SDS is not available, treat the substance as hazardous until proven otherwise.

  • Container Labeling: Ensure the waste container for this compound is clearly labeled with "Hazardous Waste" and the full chemical name.

  • Collection: Collect all this compound waste, including any contaminated materials (e.g., pipette tips, gloves), in the designated waste container.

  • EHS Notification: Contact your institution's Environmental Health and Safety (EHS) office for guidance on the specific disposal pathway for this chemical. They will provide information on whether the chemical can be neutralized, recycled, or requires incineration.

  • Documentation: Maintain a log of the amount of this compound waste generated.

  • Pickup and Disposal: Arrange for the collection of the waste container by the EHS-approved hazardous waste disposal vendor.

Data Presentation

As no quantitative data for this compound was found, a generic table for tracking chemical waste is provided below as a best practice.

Waste Stream IDChemical NameQuantity (g or mL)Date GeneratedGenerator NameDisposal Date
This compound-001This compound

Experimental Protocols

Without specific information on the chemical properties of this compound, no experimental protocols for its neutralization or deactivation can be provided. Any such procedures should be developed in consultation with a qualified chemist and your institution's EHS department.

Mandatory Visualization

The following diagram illustrates the general decision-making workflow for the disposal of a laboratory chemical like this compound.

G cluster_start Start cluster_waste_generation Waste Generation cluster_characterization Hazard Characterization cluster_disposal_path Disposal Pathway start Begin Experiment with this compound generate_waste Generate this compound Waste start->generate_waste sds Consult Safety Data Sheet (SDS) generate_waste->sds is_hazardous Is Waste Hazardous? sds->is_hazardous non_hazardous Dispose as Non-Hazardous Waste per Institutional Guidelines is_hazardous->non_hazardous No hazardous_waste Collect in Labeled Hazardous Waste Container is_hazardous->hazardous_waste Yes contact_ehs Contact EHS for Pickup and Disposal hazardous_waste->contact_ehs

Caption: Decision workflow for this compound disposal.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
PWT-33597
Reactant of Route 2
Reactant of Route 2
PWT-33597

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.